1-(2,6-Dichloro-3-fluorophenyl)ethanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2,6-dichloro-3-fluorophenyl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2FO/c1-4(12)7-5(9)2-3-6(11)8(7)10/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAOYKRSASYNDGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1Cl)F)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70588143 | |
| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
756520-66-8 | |
| Record name | 1-(2,6-Dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70588143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2,6-dichloro-3-fluorophenyl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and safety information for 1-(2,6-Dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The information is intended for researchers, scientists, and professionals in the field of drug development.
Core Chemical Properties
This compound is a chiral molecule and exists as two enantiomers, (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol and (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol. The racemic mixture and the individual enantiomers have distinct applications and may exhibit different biological activities.
Table 1: General and Physicochemical Properties
| Property | Value | Source |
| Chemical Formula | C₈H₇Cl₂FO | [1][2] |
| Molecular Weight | 209.04 g/mol | [1][2][3] |
| Appearance | White to yellow powder or crystals | [4] |
| Boiling Point | 261.3 ± 35.0 °C at 760 mmHg | [4][5] |
| Density | 1.407 ± 0.06 g/cm³ | [4][5] |
| Flash Point | 111.8 ± 25.9 °C | [4][5] |
| Storage Temperature | Refrigerator; Sealed in dry, room temperature | [5] |
Table 2: Chemical Identifiers
| Identifier | (S)-Enantiomer | (R)-Enantiomer | Racemic Mixture |
| CAS Number | 877397-65-4[1][4] | 330156-50-8 | 756520-66-8[5] |
| InChI Key | JAOYKRSASYNDGH-BYPYZUCNSA-N[6] | JAOYKRSASYNDGH-SCSAIBSYSA-N[3] | JAOYKRSASYNDGH-UHFFFAOYSA-N[2] |
| SMILES String | C--INVALID-LINK--O[6][7] | C--INVALID-LINK--O[3] | CC(O)c1c(Cl)ccc(F)c1Cl[2] |
Applications in Drug Development
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is a crucial intermediate in the synthesis of Crizotinib.[4][8] Crizotinib is a potent and selective dual inhibitor of mesenchymal-epithelial transition factor (c-MET) kinase and anaplastic lymphoma kinase (ALK), and it is utilized as a potential antitumor agent.[4][8]
Experimental Protocols: Synthesis
Several synthetic routes for this compound have been documented. The following protocols are based on published methods.
Protocol 1: Asymmetric Hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone
This method yields (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high enantiomeric excess.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
2-propanol
-
RuBr₂--INVALID-LINK--
-
Potassium tert-butoxide
-
Hydrogen gas
-
Argon gas
-
Autoclave
Procedure:
-
Place 3.22 mg of RuBr₂--INVALID-LINK-- and 7.62 mg of potassium tert-butoxide into an autoclave.[1]
-
Replace the atmosphere with argon gas.[1]
-
Add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone and 2.9 mL of 2-propanol.[1]
-
Pressurize the autoclave with hydrogen to 10 atm.[1]
-
Stir the mixture at 40°C for 21 hours.[1]
-
Confirm the reduction of hydrogen pressure, indicating the reaction has proceeded.[1]
-
The product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is obtained at a 100% yield with an optical purity of 98.5% ee as measured by HPLC.[1]
Protocol 2: Chemical Resolution via Diastereomeric Salt Formation
This protocol describes the synthesis of the racemic mixture followed by resolution to obtain the (S)-enantiomer.
Materials:
-
(2,6-Dichloro-3-fluorophenyl)ethanone
-
Sodium borohydride
-
Phthalic anhydride
-
(S)-1-phenylethanamine
Procedure:
-
Reduce (2,6-Dichloro-3-fluorophenyl)ethanone with sodium borohydride to produce racemic this compound.[9]
-
React the resulting alcohol with phthalic anhydride to form 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid.[9]
-
React the product from the previous step with (S)-1-phenylethanamine to prepare the diastereomeric salt, (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate.[9]
-
Isolate the desired diastereomer and subject it to acidification and hydrolysis to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[9]
-
This method results in an overall yield of 43%, with a purity of 99.8% and an ee value of 99.9%.[9]
Visualizations
Caption: Comparative workflows for the synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.
Spectral Data
¹H NMR data for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol has been reported as follows:
-
¹H NMR (400 MHz, Chloroform-d) δ ppm: 1.65 (d, J=6.8 Hz, 3 H), 5.58 (q, J=6.9 Hz, 1 H), 6.96-7.10 (m, 1 H), 7.22-7.36 (m, 1 H).[1]
IR and Raman spectral data are also available through databases such as PubChem.[3]
Safety and Handling
This compound is classified as an acute toxicant (oral) and requires careful handling.[2]
Table 3: GHS Hazard Information
| Category | Information | Source |
| Pictogram | GHS07 (Exclamation mark) | [2] |
| Signal Word | Warning | [2] |
| Hazard Statements | H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation | [2][3] |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/sprayP264: Wash skin thoroughly after handlingP270: Do not eat, drink or smoke when using this productP280: Wear protective gloves/protective clothing/eye protection/face protectionP301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwellP302 + P352: IF ON SKIN: Wash with plenty of soap and waterP305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [3] |
Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.[10] In case of fire, use CO₂, dry chemical, or foam for extinction.[10]
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 5. This compound CAS#: 756520-66-8 [amp.chemicalbook.com]
- 6. GSRS [precision.fda.gov]
- 7. PubChemLite - (s)-1-(2,6-dichloro-3-fluorophenyl)ethanol (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]
- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]
- 9. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
- 10. mmbio.byu.edu [mmbio.byu.edu]
An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol
CAS Number: 877397-65-4 Synonyms: (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, (1S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol, (αS)-2,6-Dichloro-3-fluoro-α-methylbenzenemethanol
This technical guide provides a comprehensive overview of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of prominent pharmaceutical compounds. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis, detailing the compound's properties, synthesis protocols, and its role in the development of targeted cancer therapies.
Physicochemical and Safety Data
This compound is a fluorinated aromatic compound that serves as a critical building block in complex organic synthesis. Its physical and chemical properties are summarized below.
Table 1: Physicochemical Properties of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
| Property | Value | Reference |
| CAS Number | 877397-65-4 | [1][2] |
| Molecular Formula | C₈H₇Cl₂FO | [1] |
| Molecular Weight | 209.04 g/mol | [1] |
| Appearance | White to almost white solid/powder | [2][3] |
| Density | 1.407 g/cm³ | [2] |
| Boiling Point | 261.33 °C at 760 mmHg | [2] |
| Flash Point | 111.85 °C | [2] |
| Purity | ≥99.0% | [2][4] |
| Storage | Store in a freezer, sealed in a dry place | [3][4] |
Table 2: Safety Information
| Hazard Category | Details | Reference |
| GHS Pictogram | GHS07 (Exclamation mark) | [3] |
| Signal Word | Warning | [3] |
| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [3] |
| Precautionary Statements | P261, P305+P351+P338 | [3] |
| Storage Class Code | 11 (Combustible Solids) |
Role in Pharmaceutical Synthesis
(S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol is not an active pharmaceutical ingredient (API) itself but is a crucial chiral intermediate for the synthesis of Crizotinib.[2][5] Crizotinib is a potent, selective, small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) receptor tyrosine kinases.[2][5] These kinases are key drivers in certain types of cancers, most notably in non-small cell lung cancer (NSCLC).[5][6] The specific stereochemistry of the (S)-enantiomer is essential for the efficacy of the final drug molecule.
Caption: Role of the compound as a key intermediate for Crizotinib.
Experimental Protocols
Several synthetic routes for the preparation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol have been reported, primarily involving the asymmetric reduction of its corresponding ketone precursor.
This method involves the direct, enantioselective reduction of the prochiral ketone using a chiral catalyst.
-
Starting Material: 2',6'-Dichloro-3'-fluoroacetophenone
-
Catalyst System: RuBr₂--INVALID-LINK-- and potassium tert-butoxide
-
Reagents: Hydrogen gas, 2-propanol
-
Protocol:
-
Place RuBr₂--INVALID-LINK-- (3.39×10⁻³ mmol) and potassium tert-butoxide (6.79×10⁻² mmol) into an autoclave under an argon atmosphere.[1]
-
Add 2',6'-dichloro-3'-fluoroacetophenone (3.39 mmol) and 2-propanol (2.9 mL).[1]
-
Pressurize the autoclave with hydrogen gas to 10 atm.[1]
-
Stir the mixture at 40°C for 21 hours.[1]
-
Upon completion (confirmed by the reduction in hydrogen pressure), the product (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is obtained.[1]
-
-
Yield and Purity: This method reportedly achieves a 100% yield with an optical purity of 98.5% ee.[1]
This classical method involves the resolution of a racemic mixture of the alcohol.
-
Starting Material: Racemic this compound
-
Resolving Agent: (S)-1-phenylethanamine
-
Reagents: Sodium borohydride, phthalic anhydride, acids, and bases for hydrolysis.
-
Protocol:
-
Reduce 2',6'-dichloro-3'-fluoroacetophenone with sodium borohydride to obtain racemic this compound.[7]
-
React the racemic alcohol with phthalic anhydride to form the corresponding hemiphthalate ester.[7]
-
React the hemiphthalate with (S)-1-phenylethanamine to form diastereomeric salts.[7]
-
Separate the desired diastereomer ((S)-alcohol, (S)-amine salt) by crystallization.
-
Acidify and hydrolyze the purified diastereomeric salt to yield the target (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[7]
-
-
Yield and Purity: An overall yield of 43% with a purity of 99.8% and an enantiomeric excess (ee) of 99.9% has been achieved on a pilot scale.[7]
Biocatalysis offers a green and highly selective alternative for producing the chiral alcohol.
-
Enzymatic Reduction:
-
Enzyme-catalyzed Asymmetric Hydrolysis:
-
Enzyme: Pig liver lipase
-
Protocol: The racemic alcohol is first esterified (e.g., with acetic anhydride). The lipase then selectively hydrolyzes the (S)-ester, allowing for separation from the unreacted (R)-alcohol. The resulting (S)-ester is then hydrolyzed to give the final product.[6]
-
Yield: The total yield reported for this multi-step process is around 38.9%.[6]
-
Caption: General workflow for the synthesis and quality control.
Mechanism of Action of the End Product: Crizotinib
As this compound is a precursor, understanding the mechanism of the final API, Crizotinib, is essential for appreciating its significance. Crizotinib functions by competitively inhibiting the ATP-binding sites of ALK and c-MET kinases. In cancer cells where these kinases are constitutively active due to genetic alterations (e.g., EML4-ALK fusion oncogene), this inhibition blocks downstream signaling pathways responsible for cell growth, proliferation, and survival, ultimately leading to tumor cell apoptosis.
Caption: Inhibition of ALK/c-MET signaling pathway by Crizotinib.
Conclusion
This compound, specifically the (S)-enantiomer with CAS number 877397-65-4, is a fine chemical of high importance in the pharmaceutical industry. Its value is intrinsically linked to its role as a non-interchangeable, chiral precursor to Crizotinib, a successful targeted therapy for specific cancer subtypes. The synthesis of this intermediate requires precise control over stereochemistry, which can be achieved through various advanced organic synthesis techniques, including asymmetric catalysis and biocatalysis. This guide provides the core technical information required by professionals working on the synthesis and application of this vital chemical building block.
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 3. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 [sigmaaldrich.com]
- 4. High Purity (S)-1-(2,6-Dichloro-3-Fluorophenyl)ethanol at an Attractive Price [chemvonbiotech.com]
- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]
- 6. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]
- 7. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
Technical Guide: Physicochemical Properties of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2,6-dichloro-3-fluorophenyl)ethanol is a key chiral intermediate in the synthesis of several pharmacologically active molecules, most notably Crizotinib, a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/Hepatocyte growth factor receptor (HGFR). A thorough understanding of its physical and chemical properties is paramount for the optimization of synthesis, purification, formulation, and for ensuring the quality and stability of the final active pharmaceutical ingredient (API). This technical guide provides a comprehensive overview of the known physical properties of this compound, detailed experimental protocols for their determination, and a visualization of its role in the synthesis of Crizotinib.
Core Physical Properties
The physical characteristics of this compound are summarized below. These properties are crucial for handling, processing, and storage of the compound in a laboratory and industrial setting.
| Property | Value | Source |
| Appearance | White to yellow powder or crystals. | Sigma-Aldrich |
| Molecular Formula | C₈H₇Cl₂FO | PubChem, Sigma-Aldrich |
| Molecular Weight | 209.04 g/mol | PubChem, Sigma-Aldrich |
| Boiling Point | 261.3 ± 35.0 °C at 760 mmHg (Predicted) | ChemicalBook |
| Density | 1.406 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| Flash Point | 111.8 ± 25.9 °C (Predicted) | ChemicalBook |
| pKa | 13.30 ± 0.20 (Predicted)[1] | ChemicalBook |
| logP (XLogP3) | 2.8 | Echemi |
| Solubility | Practically insoluble in water; Soluble in methanol; Very soluble in N,N-Dimethylformamide.[2] | Echemi |
Experimental Protocols
The following sections detail standardized experimental methodologies for the determination of key physicochemical properties of organic compounds like this compound.
Melting Point Determination
The melting point is a critical indicator of purity for a crystalline solid.
Methodology:
-
Sample Preparation: A small amount of the finely powdered, dry sample is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.
-
Apparatus: A calibrated melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar digital device) is used.
-
Procedure:
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a rapid rate initially to determine an approximate melting range.
-
The apparatus is allowed to cool, and a second sample is heated at a slower rate (1-2 °C per minute) starting from about 20 °C below the approximate melting point.
-
The temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.[3][4]
-
-
Purity Assessment: A sharp melting range (typically ≤ 1 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.
Solubility Determination
Understanding the solubility profile is essential for reaction work-up, purification, and formulation.
Methodology:
-
Solvent Selection: A range of solvents of varying polarities (e.g., water, methanol, ethanol, acetone, ethyl acetate, dichloromethane, hexane) are selected.
-
Procedure:
-
A known mass of this compound (e.g., 10 mg) is placed in a vial.
-
A small, measured volume of the solvent (e.g., 0.1 mL) is added.
-
The mixture is vortexed or agitated at a constant temperature (e.g., 25 °C) for a set period.
-
If the solid dissolves completely, more solute is added until saturation is reached. If it does not dissolve, more solvent is added incrementally.
-
Solubility can be expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL or mol/L).[5][6]
-
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl group in the molecule.
Methodology (Potentiometric Titration):
-
Sample Preparation: A precise amount of the compound is dissolved in a suitable solvent mixture (e.g., water-methanol) to create a solution of known concentration.
-
Apparatus: A calibrated pH meter with a suitable electrode and an automated titrator.
-
Procedure:
-
The solution is titrated with a standardized solution of a strong base (e.g., NaOH).
-
The pH of the solution is measured after each addition of the titrant.
-
A titration curve is generated by plotting the pH versus the volume of titrant added.
-
The pKa is determined from the pH at the half-equivalence point of the titration curve.[7]
-
Octanol-Water Partition Coefficient (logP) Determination
The logP value is a measure of the lipophilicity of a compound, which is a critical parameter in drug development for predicting absorption and distribution.
Methodology (Shake-Flask Method):
-
Phase Preparation: n-Octanol and water are mutually saturated by shaking them together for 24 hours and then allowing the phases to separate.
-
Procedure:
-
A known amount of this compound is dissolved in either the water-saturated octanol or the octanol-saturated water.
-
A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.
-
The mixture is shaken gently for a set period to allow for partitioning between the two phases.
-
The mixture is then centrifuged to ensure complete phase separation.
-
The concentration of the compound in each phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[8][9][10]
-
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.[9]
Role in Crizotinib Synthesis
This compound is a crucial chiral building block in the synthesis of Crizotinib. The stereochemistry of the alcohol is critical for the biological activity of the final drug molecule. The following diagram illustrates a common synthetic route to Crizotinib, highlighting the incorporation of this intermediate.
Caption: Synthetic pathway to Crizotinib featuring this compound.
Conclusion
This technical guide provides essential data on the physical properties of this compound, a vital intermediate in pharmaceutical synthesis. The provided experimental protocols offer a framework for the in-house determination and verification of these properties, ensuring quality control and process optimization. The visualization of its role in the Crizotinib synthesis underscores its importance in the development of targeted cancer therapies. For any further specific applications, it is recommended to perform experimental verification of these properties under the conditions of use.
References
- 1. This compound | 756520-66-8 [m.chemicalbook.com]
- 2. echemi.com [echemi.com]
- 3. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 4. byjus.com [byjus.com]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. chem.ws [chem.ws]
- 7. youtube.com [youtube.com]
- 8. agilent.com [agilent.com]
- 9. acdlabs.com [acdlabs.com]
- 10. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
1-(2,6-Dichloro-3-fluorophenyl)ethanol molecular weight and formula
An In-depth Technical Guide to 1-(2,6-Dichloro-3-fluorophenyl)ethanol
This technical guide provides comprehensive information on the chemical properties, synthesis, and analysis of this compound, a key intermediate in the synthesis of pharmacologically active molecules. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Chemical Properties and Identification
This compound is a chlorinated and fluorinated phenyl ethanol derivative. Its stereoisomers, particularly the (S)- and (R)-enantiomers, are of significant interest in medicinal chemistry.
Data Presentation: Molecular and Physical Properties
| Property | Value | References |
| Molecular Formula | C₈H₇Cl₂FO | [1][2][3][4][5] |
| Molecular Weight | 209.04 g/mol | [1][2][3][4][5] |
| Appearance | White powder or solid | [1][5][6] |
| Boiling Point | 261.33°C at 760 mmHg | [5] |
| Density | 1.407 g/cm³ | [5] |
| Flash Point | 111.85°C | [5] |
| InChI Key | JAOYKRSASYNDGH-UHFFFAOYSA-N | [2] |
| SMILES String | CC(O)c1c(Cl)ccc(F)c1Cl | [2] |
Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
The asymmetric synthesis of the (S)-enantiomer of this compound is crucial for the preparation of specific therapeutic agents, such as Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK).[5][7] Several synthetic strategies have been developed to achieve high enantiomeric purity.
Experimental Protocol: Asymmetric Reduction of 2',6'-Dichloro-3'-fluoroacetophenone
This protocol details a method for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via the asymmetric reduction of its corresponding ketone.
Materials:
-
2',6'-Dichloro-3'-fluoroacetophenone
-
Isopropanol
-
RuBr₂--INVALID-LINK-- (catalyst)
-
Potassium tert-butoxide
-
Hydrogen gas
-
Argon gas
-
Autoclave reactor
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., DAICEL CHIRALPAK AD-RH)
Procedure:
-
Place 3.22 mg of RuBr₂--INVALID-LINK-- and 7.62 mg of potassium tert-butoxide into an autoclave.[4]
-
Replace the atmosphere within the autoclave with argon gas.[4]
-
Under a continuous flow of argon, add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone and 2.9 mL of 2-propanol using a syringe.[4]
-
Pressurize the autoclave with hydrogen gas to 10 atm.[4]
-
Stir the reaction mixture at 40°C for 21 hours, monitoring for a reduction in hydrogen pressure which indicates the progress of the reaction.[4]
-
Upon completion, the product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is obtained.[4]
-
The optical purity of the product is determined by HPLC analysis.[4]
Expected Outcome: This method has been reported to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with 100% conversion and an optical purity of 98.5% ee.[4]
Logical Workflow for Synthesis and Analysis
The following diagram illustrates the general workflow for the synthesis and subsequent purity analysis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.
Caption: Synthesis and Analysis Workflow for (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol.
Alternative Synthetic Routes
Other reported methods for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol include:
-
Chemical Resolution: This involves the reduction of the precursor ketone with sodium borohydride to the racemic alcohol, followed by reaction with phthalic anhydride and subsequent resolution using a chiral amine like (S)-1-phenylethanamine.[8]
-
Enzymatic Methods: These approaches utilize enzymes such as ketone reductases for the direct asymmetric reduction of the ketone or lipases for the kinetic resolution of the racemic alcohol.[7]
While these methods are effective, they may present challenges such as longer reaction pathways or the high cost and sensitivity of enzymatic catalysts, which can limit their industrial applicability.[7]
References
- 1. (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol | China Supply [boulingchem.com]
- 2. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.cn]
- 3. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 [sigmaaldrich.com]
- 7. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]
- 8. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
solubility of 1-(2,6-dichloro-3-fluorophenyl)ethanol in organic solvents
An In-depth Technical Guide on the Solubility of 1-(2,6-dichloro-3-fluorophenyl)ethanol in Organic Solvents
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a summary of the available information on the solubility of this compound in various organic solvents. The content is based on publicly accessible data and general laboratory procedures.
Introduction
This compound is a key intermediate in the synthesis of various pharmaceutical compounds.[1] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, and formulation development. This guide summarizes the known qualitative solubility data and provides a general experimental protocol for determining the solubility of such compounds.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent | Qualitative Solubility |
| N,N-Dimethylformamide | Very soluble[2] |
| Methanol | Soluble[2] |
| Glacial Acetic Acid | Sparingly soluble[2] |
| Chloroform | Very slightly soluble[2] |
| Water | Practically insoluble[2] |
Experimental Protocol for Solubility Determination
The following is a general experimental protocol for determining the solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of creating a saturated solution and then determining the concentration of the solute.
Materials:
-
This compound
-
Selected organic solvents (e.g., methanol, N,N-Dimethylformamide, etc.)
-
Analytical balance
-
Vials or test tubes with screw caps
-
Constant temperature shaker or water bath
-
Syringe filters (e.g., 0.45 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature shaker or water bath and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed at the constant temperature to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles.
-
-
Quantification of Solute:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a suitable temperature.
-
Once the solvent is completely removed, weigh the vial again to determine the mass of the dissolved solid.
-
Alternatively, the concentration of the solute in the filtered saturated solution can be determined using a validated analytical method such as HPLC or UV-Vis spectrophotometry. This involves creating a calibration curve with standard solutions of known concentrations.
-
-
Calculation of Solubility:
-
Calculate the solubility in the desired units (e.g., g/100 mL, mg/mL, or mol/L) based on the mass of the dissolved solid and the volume of the solvent used.
-
Experimental Workflow
The following diagram illustrates the general workflow for the experimental determination of solubility.
Caption: Experimental workflow for determining the solubility of a solid compound.
References
The Crucial Role of 1-(2,6-Dichloro-3-fluorophenyl)ethanol in the Synthesis of Crizotinib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib, a first-in-class tyrosine kinase inhibitor, has revolutionized the treatment of non-small cell lung cancer (NSCLC) harboring anaplastic lymphoma kinase (ALK) rearrangements. The intricate synthesis of this life-saving drug hinges on the stereospecific introduction of a chiral side chain, a feat accomplished through the strategic use of the key intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This technical guide delves into the pivotal role of this intermediate, providing a comprehensive overview of its synthesis, its incorporation into the Crizotinib scaffold, and the critical signaling pathways targeted by the final drug. Detailed experimental protocols, quantitative data, and visual representations of the synthetic and biological pathways are presented to offer a thorough resource for researchers and professionals in the field of drug development.
Introduction to Crizotinib and its Mechanism of Action
Crizotinib is a potent oral small-molecule inhibitor of multiple receptor tyrosine kinases (RTKs), including ALK, MET, and ROS1.[1][2][3] In healthy cells, these kinases play crucial roles in cell growth, differentiation, and survival. However, chromosomal rearrangements can lead to the formation of fusion proteins, such as EML4-ALK, which exhibit constitutive kinase activity, driving uncontrolled cell proliferation and tumorigenesis.[1][3][4] Crizotinib effectively inhibits the kinase activity of these aberrant fusion proteins, thereby blocking downstream signaling cascades and inducing apoptosis in cancer cells.[2][3] The primary signaling pathways disrupted by Crizotinib include the RAS-MAPK, PI3K-AKT-mTOR, and JAK-STAT pathways.[5][6][7]
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
The anaplastic lymphoma kinase (ALK) is a receptor tyrosine kinase that plays a significant role in the development of the nervous system.[4] In certain cancers, chromosomal rearrangements can lead to the creation of oncogenic ALK fusion proteins.[5] These fusion proteins result in the constitutive activation of the ALK kinase domain, which in turn activates several downstream signaling pathways, including the RAS-RAF-MEK-MAPK, PI3K/Akt, and JAK-STAT pathways, promoting cell proliferation, survival, and cycling.[5][8]
MET Signaling Pathway
The MET proto-oncogene encodes the receptor tyrosine kinase c-Met for the hepatocyte growth factor (HGF).[9] Aberrant MET signaling, through overexpression, gene amplification, or mutation, is implicated in a wide array of human cancers.[10] Activation of the MET pathway triggers downstream signaling cascades, including the RAS-MAPK and PI3K-AKT-mTOR pathways, promoting cell proliferation, survival, motility, and invasion.[11][12]
ROS1 Signaling Pathway
The ROS1 proto-oncogene encodes a receptor tyrosine kinase that shares structural similarity with ALK.[8] Gene fusions involving ROS1 can lead to its constitutive activation, driving oncogenesis in various cancers.[13] Activated ROS1 engages multiple downstream signaling pathways, including the RAS-MAPK, PI3K-AKT-mTOR, and STAT3 pathways, to promote cell growth and survival.[8][14]
Synthesis of the Key Intermediate: (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol
The synthesis of Crizotinib requires the chiral intermediate (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The stereochemistry at this position is crucial for the drug's efficacy. Several synthetic strategies have been developed to produce this intermediate with high enantiomeric purity.
Asymmetric Catalytic Hydrogenation
A prominent method for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol involves the asymmetric catalytic hydrogenation of the corresponding ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone. This approach utilizes a chiral catalyst to selectively produce the desired (S)-enantiomer.
| Parameter | Value | Reference |
| Starting Material | 1-(2,6-dichloro-3-fluorophenyl)ethanone | [15] |
| Catalyst | Chiral Ruthenium Complex | [15] |
| Solvent | Methanol | [15] |
| Base | Sodium Methoxide | [15] |
| Hydrogen Pressure | 1.0-4.0 MPa | [16] |
| Temperature | 30-80 °C | [15][16] |
| Reaction Time | 5-12 hours | [16] |
| Yield | >95% | [15] |
| Enantiomeric Excess (ee) | >99% | [15] |
Experimental Protocol: Asymmetric Catalytic Hydrogenation
-
To a high-pressure reactor, add 1-(2,6-dichloro-3-fluorophenyl)ethanone and a chiral ruthenium catalyst in methanol.
-
Add a solution of sodium methoxide in methanol to the reactor.
-
Seal the reactor and purge with nitrogen, followed by hydrogen.
-
Pressurize the reactor with hydrogen to 1.0-4.0 MPa.
-
Heat the reaction mixture to 30-80 °C and stir for 5-12 hours.
-
After the reaction is complete, cool the reactor to room temperature and carefully release the pressure.
-
Concentrate the reaction mixture under reduced pressure.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Enzymatic Reduction
An alternative and environmentally friendly approach to producing the chiral alcohol is through enzymatic reduction of the prochiral ketone. This method employs a ketoreductase enzyme to stereoselectively reduce the ketone to the desired (S)-alcohol.
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-5-fluoro-acetophenone | [17] |
| Enzyme | Ketoreductase | [17] |
| Cofactor | NAD+ | [17] |
| Reductant | Formic acid amine | [17] |
| Solvent | Water | [17] |
| pH | 7.0 | [17] |
| Temperature | 30 °C | [17] |
| Reaction Time | 24 hours | [17] |
| Yield | High | [17] |
| Enantiomeric Excess (ee) | High | [17] |
Experimental Protocol: Enzymatic Reduction
-
In a reaction vessel, dissolve 2,6-dichloro-5-fluoro-acetophenone in purified water.
-
Add the ketoreductase enzyme, NAD+, and formic acid amine to the reaction mixture.
-
Adjust the pH of the system to 7.0.
-
Maintain the reaction temperature at 30 °C and stir for 24 hours.
-
Upon completion, extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic layer to obtain (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Incorporation of the Intermediate into the Crizotinib Scaffold
The chiral intermediate, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is a critical building block that is incorporated into the Crizotinib molecule through a Mitsunobu reaction. This reaction couples the alcohol with a substituted hydroxypyridine derivative.
Crizotinib Synthesis Workflow
The overall synthesis of Crizotinib is a multi-step process. A key transformation is the Mitsunobu reaction, followed by several other steps to complete the synthesis of the final active pharmaceutical ingredient (API).
References
- 1. cancernetwork.com [cancernetwork.com]
- 2. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. massivebio.com [massivebio.com]
- 5. aacrjournals.org [aacrjournals.org]
- 6. ClinPGx [clinpgx.org]
- 7. researchgate.net [researchgate.net]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. Targeting MET in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. mdpi.com [mdpi.com]
- 12. Understanding and Targeting MET Signaling in Solid Tumors - Are We There Yet? [jcancer.org]
- 13. Molecular Pathways - ROS1 Fusion Proteins in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ROS1-dependent cancers — biology, diagnostics and therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CN103319311A - Preparation method of crizotinib intermediate (1S)-1-(2, 6-dichloro-3-fluorophenyl)ethanol - Google Patents [patents.google.com]
- 16. Preparation method of crizotinib intermediate (S)-1-(2,6-dichloro-3-fluorophenyl) ethanol - Eureka | Patsnap [eureka.patsnap.com]
- 17. WO2017197604A1 - Method for synthesizing crizotinib intermediate - Google Patents [patents.google.com]
An In-depth Technical Guide to 1-(2,6-dichloro-3-fluorophenyl)ethanol: Discovery, History, and Synthetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, history, and synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a critical chiral intermediate in the manufacture of the anaplastic lymphoma kinase (ALK) and mesenchymal-epithelial transition factor (c-MET) inhibitor, Crizotinib. This document details the compound's physicochemical and analytical properties, presents a comparative analysis of its principal synthetic methodologies, and includes detailed experimental protocols. Furthermore, it visualizes the synthetic pathway to Crizotinib and the drug's mechanism of action through signaling pathway diagrams, serving as a vital resource for researchers in medicinal chemistry and drug development.
Introduction: Discovery and Historical Context
The discovery and development of this compound are intrinsically linked to the emergence of targeted cancer therapies in the early 21st century. Its significance arises from its role as a key chiral building block for Crizotinib, a potent small-molecule inhibitor of ALK and c-MET receptor tyrosine kinases.
The development of Crizotinib was a landmark in personalized medicine for non-small cell lung cancer (NSCLC).[1] The identification of the EML4-ALK oncogenic fusion gene in a subset of NSCLC patients created a clear therapeutic target.[2][3] Pfizer's development of Crizotinib, a multi-targeted kinase inhibitor, offered a highly effective treatment for this specific patient population.[4] The chemical structure of Crizotinib, (R)-3-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, necessitates the enantiomerically pure (S)-enantiomer of this compound to establish the correct stereochemistry at the benzylic ether linkage, which is crucial for its biological activity.[5] Consequently, the history of this alcohol is a history of enabling the large-scale, stereoselective synthesis of a life-saving therapeutic.
Physicochemical and Analytical Properties
A thorough understanding of the physical and chemical characteristics of this compound is essential for its synthesis, purification, and handling.
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C₈H₇Cl₂FO | [6] |
| Molecular Weight | 209.05 g/mol | [6] |
| Appearance | White to off-white solid or crystalline powder | [5][7] |
| Boiling Point | 261.3 ± 35.0 °C (Predicted) | [8] |
| Density | 1.406 ± 0.06 g/cm³ (Predicted) | [8] |
| Flash Point | 111.85 °C | [5] |
| pKa | 13.30 ± 0.20 (Predicted) | [8] |
| Storage Temperature | 2-8°C | [8] |
Analytical Data
| Analysis Type | Data | Reference |
| ¹H NMR (400 MHz, CDCl₃) | δ (ppm): 7.22-7.36 (m, 1H), 6.96-7.10 (m, 1H), 5.58 (q, J=6.9 Hz, 1H), 1.65 (d, J=6.8 Hz, 3H) | [1][9] |
| Mass Spectrometry | Predicted m/z: [M+H]⁺ 208.99308, [M+Na]⁺ 230.97502 | [10] |
Synthetic Methodologies
The stereoselective synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical step in the production of Crizotinib. Several methods have been developed to achieve high enantiomeric purity, primarily falling into three categories: enzymatic hydrolysis, asymmetric catalytic reduction, and chemical resolution.
Enzymatic Hydrolysis
This method involves the kinetic resolution of a racemic ester of this compound using a lipase. The enzyme selectively hydrolyzes one enantiomer of the ester, allowing for the separation of the desired alcohol from the unreacted ester.
Experimental Protocol: Enzymatic Hydrolysis of Racemic 1-(2,6-dichloro-3-fluorophenyl)ethyl acetate
-
Esterification: Racemic this compound is acetylated using acetic anhydride in the presence of a suitable base (e.g., pyridine or triethylamine) to yield racemic 1-(2,6-dichloro-3-fluorophenyl)ethyl acetate. The product is purified by standard workup and distillation or chromatography.
-
Enzymatic Resolution: The racemic acetate is suspended in a buffered aqueous solution (e.g., phosphate buffer, pH 7.0). A lipase, such as Candida antarctica lipase B (CAL-B), is added, and the mixture is stirred at a controlled temperature (e.g., 30-40 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by chiral HPLC to determine the enantiomeric excess (ee) of the product alcohol and the remaining ester. The reaction is stopped when an optimal balance of conversion and ee is achieved.
-
Workup and Separation: The reaction mixture is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting mixture of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol and unreacted (R)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate is separated by column chromatography.
-
Hydrolysis of Unreacted Ester (Optional): The recovered (R)-ester can be hydrolyzed under basic conditions (e.g., NaOH in methanol/water) to afford the (R)-alcohol, which can be racemized and recycled.
Asymmetric Catalytic Reduction
This is a highly efficient method that directly converts the prochiral ketone, 2,6-dichloro-3-fluoroacetophenone, into the desired chiral alcohol using a chiral catalyst and a hydrogen source. Asymmetric transfer hydrogenation is a commonly employed variant.
Experimental Protocol: Asymmetric Transfer Hydrogenation of 2,6-dichloro-3-fluoroacetophenone
-
Catalyst Preparation: A chiral ruthenium catalyst, such as RuCl₂[(S,S)-TsDPEN], is prepared or obtained commercially.
-
Reaction Setup: In an inert atmosphere glovebox, a reaction vessel is charged with the chiral ruthenium catalyst, a hydrogen donor (e.g., a mixture of formic acid and triethylamine or isopropanol), and a suitable solvent (e.g., dichloromethane or acetonitrile).
-
Reaction Execution: 2,6-dichloro-3-fluoroacetophenone is added to the catalyst solution. The reaction mixture is stirred at a specific temperature (e.g., 25-40 °C) for a designated period (e.g., 2-24 hours).[11][12]
-
Reaction Monitoring: The conversion and enantiomeric excess of the product are monitored by GC or chiral HPLC.
-
Workup and Purification: Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography to yield enantiomerically enriched (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Chemical Resolution
This classical method involves the derivatization of the racemic alcohol with a chiral resolving agent to form a pair of diastereomers. These diastereomers, having different physical properties, can be separated by crystallization. The desired enantiomer is then recovered by cleaving the chiral auxiliary.
Experimental Protocol: Chemical Resolution using a Chiral Auxiliary
-
Diastereomer Formation: Racemic this compound is reacted with an enantiomerically pure chiral acid or its derivative (e.g., (R)-(-)-mandelic acid or a tartaric acid derivative) in a suitable solvent to form a mixture of diastereomeric esters or salts.[13][14]
-
Fractional Crystallization: The solvent is carefully chosen to allow for the selective crystallization of one of the diastereomers. The mixture is heated to dissolve the solids and then slowly cooled to induce crystallization.
-
Isolation of Diastereomer: The crystallized diastereomer is isolated by filtration and washed with a cold solvent to remove the soluble diastereomer. The purity of the isolated diastereomer is checked by HPLC or NMR.
-
Cleavage of Chiral Auxiliary: The isolated diastereomer is then treated with an acid or a base to cleave the chiral auxiliary, liberating the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
-
Purification: The final product is purified by extraction and column chromatography to remove the chiral auxiliary and any remaining impurities.
Visualization of Synthetic and Signaling Pathways
Synthesis Workflow of Crizotinib
The following diagram illustrates a representative synthetic pathway for Crizotinib, highlighting the incorporation of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [chemicalbook.com]
- 2. cancernetwork.com [cancernetwork.com]
- 3. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 4. Crizotinib: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. GSRS [precision.fda.gov]
- 7. genscript.com [genscript.com]
- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [amp.chemicalbook.com]
- 9. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 10. PubChemLite - (s)-1-(2,6-dichloro-3-fluorophenyl)ethanol (C8H7Cl2FO) [pubchemlite.lcsb.uni.lu]
- 11. Asymmetric Transfer Hydrogenation [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. orgosolver.com [orgosolver.com]
- 14. Chiral resolution - Wikipedia [en.wikipedia.org]
Spectroscopic Profile of 1-(2,6-dichloro-3-fluorophenyl)ethanol: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data for the chiral aromatic alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol. The information presented is curated for researchers, scientists, and professionals in the field of drug development and chemical analysis. This document outlines the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.
Spectroscopic Data Summary
The following tables summarize the available and predicted spectroscopic data for this compound. Due to the limited availability of published experimental data for this specific compound, some values are based on established principles of spectroscopy and data from structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 1.65 | Doublet (d) | 6.8 | 3 | -CH₃ |
| 5.58 | Quartet (q) | 6.9 | 1 | -CH(OH) |
| 6.96-7.10 | Multiplet (m) | - | 1 | Ar-H |
| 7.22-7.36 | Multiplet (m) | - | 1 | Ar-H |
Solvent: Chloroform-d, Frequency: 400 MHz[1]
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| ~25 | -CH₃ |
| ~70 | -CH(OH) |
| ~115-145 | Aromatic Carbons |
Note: These are estimated chemical shifts based on typical values for similar functional groups. Experimental data is not currently available in the public domain.
Table 3: Predicted IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3200-3600 (broad) | O-H | Stretching |
| 2850-3000 | C-H (aliphatic) | Stretching |
| ~3100 | C-H (aromatic) | Stretching |
| 1450-1600 | C=C | Aromatic Ring Stretching |
| 1050-1250 | C-O | Stretching |
| 1000-1100 | C-F | Stretching |
| 600-800 | C-Cl | Stretching |
Note: Predicted values are based on characteristic infrared absorption frequencies of functional groups.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Fragment Ion |
| 208/210/212 | [M]⁺ (Molecular Ion) |
| 193/195/197 | [M - CH₃]⁺ |
| 165/167 | [M - CH₃ - CO]⁺ or [M - C₂H₄O]⁺ |
| 131 | [C₆H₂Cl₂F]⁺ |
Note: Predicted fragmentation patterns are based on common fragmentation pathways for aromatic alcohols. The presence of chlorine isotopes will result in characteristic isotopic patterns.
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are based on standard laboratory practices and are intended to serve as a guide for researchers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to elucidate the chemical structure of this compound.
Methodology:
-
Sample Preparation: Dissolve approximately 10-20 mg of the solid sample in 0.6-0.8 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Acquire a one-dimensional proton spectrum.
-
Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Typical parameters include a spectral width of 200-220 ppm, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FT-IR) spectroscopy.
Methodology:
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal. No further sample preparation is required.
-
Instrumentation: An FT-IR spectrometer equipped with a diamond or zinc selenide ATR accessory. PubChem indicates that an ATR-IR spectrum was obtained using a Bruker Tensor 27 FT-IR.[2]
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and ensure good contact using the pressure clamp.
-
Record the sample spectrum.
-
Typically, spectra are collected over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A number of scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.
-
-
Data Processing: The software automatically subtracts the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound, typically using Gas Chromatography-Mass Spectrometry (GC-MS).
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as dichloromethane or methanol.
-
Instrumentation: A GC-MS system equipped with a capillary column suitable for the analysis of semi-volatile organic compounds (e.g., a DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50-70 °C), hold for 1-2 minutes, then ramp up to a final temperature of 250-280 °C at a rate of 10-20 °C/min.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Scan Range: A typical range would be m/z 40-400 to ensure detection of the molecular ion and significant fragments.
-
-
Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC). Analyze the mass spectrum of this peak to determine the molecular ion and interpret the fragmentation pattern.
Visualizations
The following diagrams illustrate the general workflow for spectroscopic analysis and the chemical structure of the target compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
Caption: Chemical structure and key ¹H NMR correlations for this compound.
References
commercial availability of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 1-(2,6-dichloro-3-fluorophenyl)ethanol, including its commercial availability, physicochemical properties, synthesis protocols, and its significant role in pharmaceutical development.
Introduction
This compound is a chiral alcohol that serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1][2] Notably, its (S)-enantiomer is a critical building block for the synthesis of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK) used in cancer therapy.[3][4] The precise stereochemistry of this intermediate is crucial for the efficacy of the final active pharmaceutical ingredient (API).
Commercial Availability
This compound is commercially available from various suppliers, primarily for research and development purposes. The compound is available as a racemate and as individual (R) and (S) enantiomers. Purity levels typically range from 95% to over 99%.[5][6][7][8]
Table 1: Commercial Supplier Information (Illustrative)
| Supplier Name | Available Forms | Purity | CAS Number |
| Sigma-Aldrich | (R)-enantiomer, (S)-enantiomer, Racemate | ≥95% | (R): 330156-50-8, (S): 877397-65-4, Racemate: 756520-66-8 |
| BLD Pharmatech | (R)-enantiomer | 95% | 330156-50-8[5][9] |
| Amadis Chemical | Racemate | 97% | 756520-66-8[6] |
| SynQuest Labs | Racemate | 97% | 756520-66-8[6] |
| Echemi | (S)-enantiomer | 99% | 877397-65-4[7][10] |
Note: This table is for illustrative purposes. Availability and specifications should be confirmed directly with suppliers.
Physicochemical and Safety Data
The properties of this compound have been reported by various suppliers. Key data is summarized below.
Table 2: Physicochemical and Safety Data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
| Property | Value | Reference(s) |
| Molecular Formula | C₈H₇Cl₂FO | [3] |
| Molecular Weight | 209.04 g/mol | [11] |
| Appearance | White to off-white powder or crystals | [3][8] |
| Boiling Point | 261.33°C at 760 mmHg | [3] |
| Density | 1.407 g/cm³ | [3] |
| Flash Point | 111.85°C | [3] |
| Storage | Sealed in a dry, room temperature environment or in a freezer for long-term stability. | [2][5] |
| GHS Pictogram | GHS07 (Exclamation mark) | [5][8] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [5][8] |
Experimental Protocols: Synthesis
The synthesis of enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical step in the manufacturing of Crizotinib. Several synthetic strategies have been developed, including asymmetric reduction and chemical resolution.
This method involves the direct, stereoselective reduction of the prochiral ketone, 2,6-dichloro-3-fluoroacetophenone.
-
Reaction: Asymmetric hydrogenation of 2,6-dichloro-3-fluoroacetophenone.
-
Catalyst: A chiral ruthenium complex, such as RuBr₂--INVALID-LINK--, is used to induce stereoselectivity.[11]
-
Procedure Outline:
-
A pressure vessel is charged with the ruthenium catalyst and a base (e.g., potassium tert-butoxide) under an inert atmosphere (argon).[11]
-
A solution of 2,6-dichloro-3-fluoroacetophenone in a suitable solvent (e.g., 2-propanol) is added.[11]
-
The vessel is pressurized with hydrogen gas (e.g., to 10 atm) and heated (e.g., to 40°C).[11]
-
The reaction is stirred for a set period (e.g., 21 hours) until completion.[11]
-
Upon completion, the product is isolated. This method can achieve high yields (e.g., 100%) and excellent enantiomeric excess (e.g., 98.5% ee).[11]
-
This classic resolution technique involves the separation of a racemic mixture.
-
Procedure Outline:
-
Reduction: 2,6-dichloro-3-fluoroacetophenone is first reduced to racemic this compound using a non-chiral reducing agent like sodium borohydride.[12]
-
Esterification: The racemic alcohol is reacted with phthalic anhydride to form the corresponding phthalate ester.[12]
-
Salt Formation: A chiral resolving agent, such as (S)-1-phenylethanamine, is added to form diastereomeric salts.[12]
-
Separation: The diastereomeric salts, having different solubilities, are separated by fractional crystallization.
-
Hydrolysis: The desired diastereomeric salt is then acidified and hydrolyzed to yield the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[12] This process has been scaled to 100-kilogram pilot production with a reported overall yield of 43% and an enantiomeric excess of 99.9%.[12]
-
Diagrams and Workflows
The following diagram illustrates the workflow for the asymmetric synthesis of the (S)-enantiomer.
This compound is a precursor to the ALK inhibitor Crizotinib. The diagram below shows its position in the overall synthetic pathway.
References
- 1. (S)-1-(2,6-Dichloro-3-Fluorophenyl)Ethanol | China Supply [boulingchem.com]
- 2. High Purity (S)-1-(2,6-Dichloro-3-Fluorophenyl)ethanol at an Attractive Price [chemvonbiotech.com]
- 3. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]
- 5. (R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 330156-50-8 [sigmaaldrich.com]
- 6. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 7. echemi.com [echemi.com]
- 8. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol | 877397-65-4 [sigmaaldrich.com]
- 9. 330156-50-8|(R)-1-(2,6-Dichloro-3-fluorophenyl)ethanol|BLD Pharm [bldpharm.com]
- 10. echemi.com [echemi.com]
- 11. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 12. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
Methodological & Application
synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol from 2',6'-dichloro-3'-fluoroacetophenone
Application Note and Protocol: Synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
Audience: Researchers, scientists, and drug development professionals.
Topic: A detailed protocol for the asymmetric , a key intermediate in the synthesis of pharmacologically active molecules such as Crizotinib.[1] This document provides a robust methodology for achieving high yield and enantioselectivity.
Introduction
The enantioselective reduction of prochiral ketones to form chiral secondary alcohols is a fundamental transformation in organic synthesis, crucial for the production of pharmaceuticals and other biologically active compounds.[2] (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical chiral building block, notably serving as a key intermediate in the synthesis of Crizotinib, a potent dual inhibitor of c-MET kinase and anaplastic lymphoma kinase (ALK).[1]
Several methods exist for the asymmetric reduction of ketones, including enzymatic reductions, chemical resolutions, and catalytic asymmetric reductions using chiral catalysts.[1][3][4] Among these, asymmetric hydrogenation and transfer hydrogenation catalyzed by transition metal complexes, such as those based on Ruthenium (Ru), have proven to be highly efficient and selective.[3][5][6] The Corey-Bakshi-Shibata (CBS) reduction, which employs a chiral oxazaborolidine catalyst, is another powerful method for achieving high enantioselectivity in ketone reductions.[7][8][9][10]
This application note details a highly effective protocol for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol via the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone using a chiral Ruthenium catalyst. The described method provides excellent yield and high enantiomeric excess (e.e.).
Experimental Protocol: Asymmetric Hydrogenation
This protocol is based on a reported procedure for the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone.[11]
2.1. Materials and Reagents
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK--
-
Potassium tert-butoxide
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Argon gas (high purity)
-
Ethyl acetate (for extraction)
-
Sodium sulfate (anhydrous)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
2.2. Equipment
-
Autoclave or high-pressure reactor
-
Schlenk line or glove box for inert atmosphere operations
-
Magnetic stirrer with heating capabilities
-
Syringes for liquid transfer
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system with a chiral column (e.g., DAICEL CHIRALPAK AD-RH)
2.3. Reaction Setup and Procedure
-
In an autoclave, add RuBr₂--INVALID-LINK-- (3.39 x 10⁻³ mmol, S/C ratio = 1000) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).[11]
-
Purge the autoclave with argon gas to ensure an inert atmosphere.[11]
-
Under the argon atmosphere, add 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol) and 2-propanol (2.9 mL) using syringes.[11]
-
Seal the autoclave and pressurize it with hydrogen gas to 10 atm.[11]
-
Stir the reaction mixture at 40°C for 21 hours.[11]
-
Monitor the reaction by observing the drop in hydrogen pressure.[11]
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
2.4. Work-up and Purification
-
Transfer the reaction mixture to a round-bottom flask.
-
Remove the solvent (2-propanol) under reduced pressure using a rotary evaporator.
-
The resulting crude product can be further purified if necessary, for instance, by silica gel column chromatography, although the reported procedure indicates the direct product is of high purity.
2.5. Characterization and Analysis
The optical purity of the (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is determined by chiral HPLC analysis.[11]
-
HPLC System: DAICEL CHIRALPAK AD-RH column[11]
-
Mobile Phase: Acetonitrile/Water = 25/75[11]
-
Flow Rate: 0.5 mL/min[11]
-
Column Temperature: 25°C[11]
-
Detection: UV at 220 nm[11]
-
Retention Times:
The chemical structure and purity can be confirmed by ¹H NMR spectroscopy. The expected shifts are: ¹H NMR (400 MHz, Chloroform-d) δ ppm 1.65 (d, J=6.8 Hz, 3 H), 5.58 (q, J=6.9 Hz, 1 H), 6.96-7.10 (m, 1 H), 7.22-7.36 (m, 1 H).[11]
Data Presentation
The following table summarizes the key quantitative data for the asymmetric hydrogenation protocol.
| Parameter | Value | Reference |
| Substrate | 2',6'-dichloro-3'-fluoroacetophenone | [11] |
| Catalyst | RuBr₂--INVALID-LINK-- | [11] |
| Substrate/Catalyst Ratio | 1000 | [11] |
| Base | Potassium tert-butoxide | [11] |
| Solvent | 2-Propanol | [11] |
| Hydrogen Pressure | 10 atm | [11] |
| Temperature | 40°C | [11] |
| Reaction Time | 21 hours | [11] |
| Yield | 100% | [11] |
| Enantiomeric Excess (e.e.) | 98.5% | [11] |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the asymmetric synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Catalytic Cycle Overview
Caption: Simplified overview of the catalytic cycle for asymmetric hydrogenation.
Conclusion
The protocol described provides an efficient and highly stereoselective method for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The use of the chiral Ruthenium catalyst, RuBr₂--INVALID-LINK--, under optimized conditions, results in a quantitative yield and excellent enantiomeric excess. This makes the process suitable for applications in pharmaceutical development and manufacturing where high optical purity is essential. The detailed analytical method also ensures accurate determination of the product's enantiomeric purity.
References
- 1. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]
- 2. Recent trends in organocatalyzed asymmetric reduction of prochiral ketones - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 3. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 4. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
- 5. Modern Methods for Asymmetric Hydrogenation of Ketones [organic-chemistry.org]
- 6. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane [organic-chemistry.org]
- 8. Practical Enantioselective Reduction of Ketones Using Oxazaborolidine Catalysts Generated In Situ from Chiral Lactam Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Catalytic asymmetric reduction of ketones [ns1.almerja.com]
- 10. grokipedia.com [grokipedia.com]
- 11. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
Application Notes and Protocols for the Asymmetric Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the asymmetric synthesis of the chiral alcohol 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceutical compounds. The protocols outlined below are based on established and effective methodologies, including asymmetric hydrogenation with a Noyori-type catalyst and a biocatalytic approach utilizing an aldehyde ketone reductase. A chemical resolution method is also presented for comparative purposes.
Introduction
The enantiomerically pure forms of this compound, particularly the (S)-enantiomer, are critical building blocks in medicinal chemistry. The precise stereochemistry of this alcohol is often paramount to the efficacy and safety of the final active pharmaceutical ingredient. Therefore, the development of robust and highly enantioselective synthetic routes is of significant interest. This guide offers detailed procedures and comparative data to assist researchers in selecting and implementing the most suitable method for their specific requirements.
Data Summary of Synthetic Methodologies
The following table summarizes the quantitative data for the different synthetic approaches to obtaining enantiomerically enriched (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
| Method | Catalyst/Enzyme | Reducing Agent / Co-substrate | Solvent | Temp. (°C) | Time (h) | Yield (%) | e.e. (%) |
| Asymmetric Hydrogenation | RuBr₂--INVALID-LINK-- | H₂ (10 atm) | 2-Propanol | 40 | 21 | 100 | 98.5 |
| Biocatalytic Reduction | Aldehyde Ketone Reductase (AKR) | Not specified | Not specified | - | - | up to 90.8 | 99.98 |
| Chemical Resolution | (S)-1-phenylethanamine | - | - | - | - | 43 (overall) | 99.9 |
Protocol 1: Asymmetric Hydrogenation using a Noyori-Type Ruthenium Catalyst
This protocol describes the enantioselective reduction of 2',6'-dichloro-3'-fluoroacetophenone to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol using a chiral ruthenium catalyst.[1]
Experimental Workflow
Caption: Workflow for Asymmetric Hydrogenation.
Materials
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK--
-
Potassium tert-butoxide
-
2-Propanol (anhydrous)
-
Hydrogen gas (high purity)
-
Autoclave reactor
-
Standard laboratory glassware
-
HPLC with a chiral column (e.g., DAICEL CHIRALPAK AD-RH)
Procedure
-
In an argon-filled glovebox, charge a glass liner for the autoclave with RuBr₂--INVALID-LINK-- (3.22 mg, 3.39 x 10⁻³ mmol, S/C = 1000) and potassium tert-butoxide (7.62 mg, 6.79 x 10⁻² mmol).
-
Seal the liner, remove it from the glovebox, and place it inside the autoclave.
-
Evacuate the autoclave and backfill with argon gas (repeat three times).
-
To the sealed autoclave, add 2',6'-dichloro-3'-fluoroacetophenone (0.5 mL, 3.39 mmol) and 2.9 mL of anhydrous 2-propanol via syringe.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Heat the reaction mixture to 40°C and stir for 21 hours. Monitor the hydrogen pressure to follow the reaction progress.
-
After the reaction is complete, cool the autoclave to room temperature and carefully vent the excess hydrogen gas.
-
The resulting solution contains (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The yield can be determined by quantitative analysis, and it is reported to be 100%.[1]
-
Determine the optical purity by chiral HPLC analysis. Using a DAICEL CHIRALPAK AD-RH column with a mobile phase of acetonitrile/water (25/75) at a flow rate of 0.5 mL/min and detection at 220 nm, the retention times are approximately 56.1 min for the (S)-enantiomer and 64.5 min for the (R)-enantiomer, resulting in an enantiomeric excess of 98.5% ee.[1]
Protocol 2: Biocatalytic Reduction using Aldehyde Ketone Reductase (AKR)
This section outlines the application of an aldehyde ketone reductase (AKR) for the asymmetric synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This method offers a green chemistry approach with high enantioselectivity.[2]
Conceptual Workflow
Caption: General Workflow for Biocatalytic Reduction.
General Protocol Outline
While the specific conditions such as enzyme loading, substrate concentration, pH, and temperature will depend on the particular AKR preparation used, a general procedure is as follows:
-
Enzyme Preparation: Prepare the aldehyde ketone reductase. This may involve using a whole-cell system expressing the enzyme or an isolated and possibly immobilized enzyme preparation, such as cross-linked enzyme aggregates.[2]
-
Reaction Setup: In a suitable reaction vessel, combine the aqueous buffer, the AKR preparation, and a co-substrate for cofactor (NAD(P)H) regeneration (e.g., glucose or isopropanol).
-
Substrate Addition: Add the 2',6'-dichloro-3'-fluoroacetophenone to the reaction mixture. The substrate may be added neat or as a solution in a water-miscible co-solvent to improve solubility.
-
Reaction: Incubate the mixture under controlled temperature and agitation. Monitor the progress of the reaction by taking samples periodically and analyzing them by GC or HPLC.
-
Work-up: Once the reaction has reached completion, the product can be extracted from the aqueous phase using an organic solvent such as ethyl acetate.
-
Purification and Analysis: The combined organic extracts are dried and the solvent is removed under reduced pressure. The crude product can be purified if necessary. The yield and enantiomeric excess are determined by chromatographic methods. This biocatalytic method has been reported to achieve a yield of up to 90.8% with an excellent enantiomeric excess of 99.98%.[2]
Protocol 3: Chemical Resolution of Racemic this compound
This method involves the synthesis of the racemic alcohol followed by resolution using a chiral resolving agent to obtain the desired (S)-enantiomer.
Logical Flow of Chemical Resolution
Caption: Logical Steps in Chemical Resolution.
Procedure Summary
-
Synthesis of Racemic Alcohol: The starting ketone, 2',6'-dichloro-3'-fluoroacetophenone, is reduced using a non-chiral reducing agent like sodium borohydride to yield racemic this compound.[3]
-
Formation of Diastereomeric Esters: The racemic alcohol is reacted with phthalic anhydride to form the corresponding racemic phthalate monoester.[3]
-
Resolution: The racemic ester is then treated with a chiral amine, (S)-1-phenylethanamine, to form a pair of diastereomeric salts.[3]
-
Separation: The diastereomeric salts are separated, typically by fractional crystallization, taking advantage of their different solubilities.
-
Liberation of the Chiral Alcohol: The desired diastereomeric salt is then treated with acid to liberate the enantiomerically enriched phthalate ester, which is subsequently hydrolyzed to afford the target (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[3]
This entire process has been reported to provide the final product with an overall yield of 43%, a purity of 99.8%, and an enantiomeric excess of 99.9%.[3]
Conclusion
The asymmetric synthesis of this compound can be achieved with high efficiency and enantioselectivity through several distinct methodologies. The choice of method will depend on factors such as the availability of specialized equipment (e.g., high-pressure hydrogenators), access to biocatalysts, and the desired scale of the reaction. Asymmetric hydrogenation with a Noyori-type catalyst offers a high-yield and highly enantioselective chemical route. Biocatalysis provides a green alternative with excellent enantioselectivity. Chemical resolution, while being a more traditional and potentially lower-yielding approach, remains a viable option for obtaining highly pure enantiomers. The protocols and data provided herein serve as a comprehensive guide for researchers to produce this valuable chiral intermediate.
References
Application Notes and Protocols for the Enzymatic Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The asymmetric synthesis of chiral alcohols is of paramount importance in the pharmaceutical industry, as a single enantiomer of a drug can exhibit significantly different pharmacological activity and safety profiles compared to its counterpart. (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a key chiral intermediate in the synthesis of several active pharmaceutical ingredients, including the potent and selective dual inhibitor of c-MET and ALK kinases, Crizotinib.[1] Traditional chemical methods for the synthesis of this chiral alcohol often involve expensive chiral catalysts, harsh reaction conditions, and may suffer from low enantioselectivity.
Biocatalysis, utilizing enzymes such as ketoreductases (KREDs), offers a green and highly selective alternative for the production of enantiomerically pure alcohols.[2][3][4] KREDs catalyze the reduction of a prochiral ketone, 1-(2,6-dichloro-3-fluorophenyl)ethanone, to the corresponding (S)-alcohol with high yield and exceptional enantiomeric excess. This process typically operates under mild conditions (ambient temperature and neutral pH) and utilizes a cofactor, such as NADPH, which can be efficiently regenerated in situ.[4]
These application notes provide a detailed overview and experimental protocols for the enzymatic reduction method for the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Reaction Scheme
The enzymatic reduction of 1-(2,6-dichloro-3-fluorophenyl)ethanone to (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is catalyzed by a ketoreductase (KRED) and requires a hydride source from a cofactor, typically NADPH. To make the process economically viable, the oxidized cofactor (NADP+) is continuously regenerated to NADPH by a coupled enzymatic system, such as glucose dehydrogenase (GDH) which oxidizes glucose to gluconolactone.
References
- 1. Engineering ketoreductases for the enantioselective synthesis of chiral alcohols - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC01474F [pubs.rsc.org]
- 2. ftb.com.hr [ftb.com.hr]
- 3. researchgate.net [researchgate.net]
- 4. US10927351B2 - Ketoreductase polypeptides for the reduction of acetophenones - Google Patents [patents.google.com]
Chiral Resolution of 1-(2,6-dichloro-3-fluorophenyl)ethanol: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the chiral resolution of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections outline three primary resolution techniques: chemical resolution via diastereomeric salt formation, enzymatic resolution, and chiral chromatography (HPLC/SFC).
Data Presentation: Comparison of Resolution Techniques
The following table summarizes the quantitative data associated with the described chiral resolution methods.
| Resolution Technique | Chiral Auxiliary/Enzyme/Column | Yield | Enantiomeric Excess (e.e.) | Purity | Key Advantages |
| Chemical Resolution | (S)-1-Phenylethanamine | ~43% (overall) | >99.9% | >99.8% | High enantiopurity, scalable |
| Enzymatic Resolution | Lipase (e.g., Novozym 435) | Variable (up to 50% for one enantiomer) | Often >95% | High | High selectivity, mild conditions |
| Chiral Chromatography | Polysaccharide-based CSPs | High recovery | >99% achievable | High | Direct separation, analytical & prep scale |
Chemical Resolution via Diastereomeric Salt Formation
This method relies on the formation of diastereomeric salts by reacting the racemic alcohol with a chiral resolving agent. The differing solubilities of these diastereomers allow for their separation by fractional crystallization.
Experimental Protocol
This protocol is adapted from a reported synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[1]
Step 1: Synthesis of Racemic this compound
-
To a solution of 2,6-dichloro-3-fluoroacetophenone in methanol, add sodium borohydride portion-wise at 0-5 °C.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitor by TLC).
-
Quench the reaction by the slow addition of water, followed by acidification with dilute HCl.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield racemic this compound.
Step 2: Formation of the Phthalate Half-Ester
-
Dissolve the racemic alcohol and phthalic anhydride in an appropriate solvent (e.g., toluene) with an organic base such as triethylamine.[1]
-
Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction mixture and wash with dilute acid to remove the base.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate to obtain the crude phthalate half-ester.
Step 3: Diastereomeric Salt Formation and Crystallization
-
Dissolve the crude half-ester in a suitable solvent (e.g., ethanol or ethyl acetate).
-
Add an equimolar amount of (S)-1-phenylethanamine to the solution.
-
Heat the mixture to obtain a clear solution and then allow it to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by filtration and wash with a small amount of cold solvent.
-
The collected salt is the (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate.
Step 4: Liberation and Isolation of the (S)-Enantiomer
-
Suspend the crystalline diastereomeric salt in a biphasic system of an organic solvent (e.g., ethyl acetate) and an aqueous acid solution (e.g., 1M HCl).
-
Stir vigorously until the salt has completely reacted and partitioned.
-
Separate the organic layer, which now contains the (S)-phthalate half-ester.
-
Hydrolyze the half-ester by stirring with an aqueous base solution (e.g., 1M NaOH) until the reaction is complete.
-
Separate the organic layer containing the desired (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the product by recrystallization or column chromatography to yield the final product with high enantiomeric and chemical purity.
Experimental Workflow
Enzymatic Resolution
Enzymatic resolution is a green and highly selective method for separating enantiomers. It typically involves the enantioselective acylation of the alcohol or hydrolysis of a corresponding ester, catalyzed by an enzyme such as a lipase.
Generalized Experimental Protocol
This is a generalized protocol and requires optimization for the specific substrate.
Step 1: Enzyme and Substrate Preparation
-
Immobilized lipase (e.g., Novozym 435, Candida antarctica lipase B) is a common choice for this type of resolution.
-
Dissolve racemic this compound in a suitable non-polar organic solvent (e.g., hexane, toluene, or methyl tert-butyl ether).
Step 2: Enantioselective Acylation
-
To the solution of the racemic alcohol, add an acyl donor (e.g., vinyl acetate, isopropenyl acetate, or an acid anhydride). Vinyl acetate is often used as the vinyl alcohol byproduct tautomerizes to acetaldehyde, driving the reaction forward.
-
Add the immobilized lipase to the reaction mixture (typically 10-50% by weight of the substrate).
-
Incubate the reaction mixture with gentle agitation at a controlled temperature (e.g., 30-50 °C).
Step 3: Reaction Monitoring
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC.
-
The goal is to stop the reaction at or near 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted alcohol and the newly formed ester.
Step 4: Product Separation and Isolation
-
Once the desired conversion is reached, remove the immobilized enzyme by simple filtration. The enzyme can often be washed and reused.
-
The filtrate contains one enantiomer of the alcohol and the ester of the other enantiomer.
-
Separate the unreacted alcohol from the ester product using standard column chromatography on silica gel.
-
The desired enantiomer (either the alcohol or the ester, which can be subsequently hydrolyzed) is then isolated by evaporating the solvent.
Experimental Workflow
Chiral Chromatography (HPLC & SFC)
Direct separation of enantiomers can be achieved using chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC). These techniques are powerful for both analytical determination of enantiomeric excess and for preparative-scale purification.
Generalized Method Development Protocol
Step 1: Column Selection (Screening)
-
The most successful chiral stationary phases (CSPs) for a wide range of compounds are polysaccharide-based (e.g., derivatives of cellulose or amylose).
-
Recommended screening columns:
-
CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate))
-
CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate))
-
CHIRALCEL® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))
-
Step 2: Mobile Phase Screening
-
For Normal Phase HPLC:
-
Start with a primary solvent system of Hexane/Isopropanol (IPA) or Hexane/Ethanol.
-
Screen compositions such as 90/10, 80/20, and 70/30 (v/v).
-
For basic or acidic analytes, small amounts of an additive (e.g., 0.1% diethylamine for bases, 0.1% trifluoroacetic acid for acids) may be required to improve peak shape.
-
-
For Supercritical Fluid Chromatography (SFC):
-
SFC uses supercritical CO₂ as the main mobile phase.
-
Screen different co-solvents (modifiers) such as Methanol, Ethanol, and Isopropanol.
-
Typical starting conditions involve a 5-40% gradient of the co-solvent over 5-10 minutes.
-
Additives similar to those in HPLC can be beneficial.
-
Step 3: Optimization
-
Once initial separation is observed, optimize the resolution by adjusting:
-
Mobile Phase Composition: Fine-tune the ratio of hexane/alcohol or the percentage of co-solvent in SFC.
-
Flow Rate: Lowering the flow rate can sometimes improve resolution at the cost of longer analysis time.
-
Temperature: Column temperature can significantly affect selectivity. Screen temperatures between 10-40 °C.
-
Step 4: Scale-Up
-
Once an optimized analytical method is developed, it can be scaled up to a preparative scale by increasing the column diameter and adjusting the flow rate accordingly.
-
Stacked injections are often used in preparative SFC to maximize throughput.
Logical Workflow for Method Screening
References
Application Notes and Protocols for Ruthenium-Catalyzed Asymmetric Hydrogenation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Asymmetric hydrogenation is a powerful and atom-economical method for the synthesis of enantiomerically enriched compounds, which are crucial building blocks in the pharmaceutical, agrochemical, and fine chemical industries. Ruthenium(II) complexes, particularly those featuring chiral diphosphine ligands like 2,2'-bis(diphenylphosphino)-1,1'-binaphthyl (BINAP) and chiral diamine ligands, are among the most efficient and versatile catalysts for the enantioselective reduction of prochiral ketones, olefins, and imines.[1][2] This document provides detailed protocols and application data for ruthenium-catalyzed asymmetric hydrogenation, focusing on widely used catalyst systems.
The key to the high efficiency and selectivity of these catalysts often lies in a metal-ligand bifunctional mechanism.[3] In the case of ketone hydrogenation with a Ru-BINAP/diamine system, the reaction does not proceed through direct coordination of the carbonyl group to the metal center. Instead, it involves a six-membered pericyclic transition state where a hydride from the ruthenium and a proton from the NH₂ group of the diamine ligand are transferred simultaneously to the ketone.[3] This outer-sphere mechanism, facilitated by the chiral environment created by the ligands, dictates the facial selectivity of the hydrogen addition, leading to high enantiomeric excess (ee).[3]
Data Presentation: Performance of Ruthenium Catalysts
The following tables summarize the performance of various ruthenium catalyst systems in the asymmetric hydrogenation of representative substrates.
Table 1: Asymmetric Hydrogenation of Prochiral Ketones
| Substrate | Catalyst System | S/C Ratio¹ | H₂ Pressure | Temp. | Solvent | Yield (%) | ee (%) | Ref. |
| Acetophenone | trans-[RuCl₂{(S,S)-diphosphine}²{(R,R)-DPEN}] / t-BuOK | 1000:1 | 8 atm | RT | i-PrOH | >99 | 90 | [4] |
| Acetophenone | [RuCl₂{(R)-BINAP}{(R,R)-DPEN}] / t-BuOK | 1000:1 | 8 atm | RT | i-PrOH | >99 | 86 | [4] |
| 2-Acetylthiophene | trans-[RuCl₂{(S,S)-diphosphine}²{(R,R)-DPEN}] / t-BuOK | 1000:1 | 8 atm | RT | i-PrOH | >99 | >90 | [4] |
| 4-Chromanone | RuCl--INVALID-LINK-- / Acid | 1000-7000:1 | 10-100 atm | RT | MeOH | Quant. | 97 (S) | |
| Methyl Acetoacetate | Ru/POP-BINAP³ | 200:1 | 2 MPa | 85°C | EtOH | 100 | 97 | [5] |
| Ethyl Benzoylacetate | Ru/POP-BINAP³ | 200:1 | 2 MPa | 85°C | EtOH | 98 | 99 | [5] |
¹ S/C = Substrate-to-Catalyst molar ratio. ² diphosphine = 1,2-bis((diphenylphosphino)methyl)cyclohexane. ³ Heterogeneous catalyst: Ru species supported on a Porous Organic Polymer with BINAP functionality.
Table 2: Asymmetric Hydrogenation of Allylic Alcohols
| Substrate | Catalyst System | S/C Ratio¹ | H₂ Pressure | Temp. | Solvent | Yield (%) | ee (%) | Ref. |
| Geraniol | Ru(OAc)₂[(R)-BINAP] | 260:1 | 100 atm | 20°C | 95% aq. MeOH | 97 | 96 (S) | [6] |
| Geraniol | R-Ru(OAc)₂(T-BINAP)⁴ | ~200:1 | 40 bar | 60°C | Methanol | >95 | ~98 (S) | [7] |
| Nerol | Ru(OAc)₂[(R)-BINAP] | 260:1 | 30 atm | 20°C | Methanol | 95 | 98 (S) | [6][8] |
¹ S/C = Substrate-to-Catalyst molar ratio. ⁴ T-BINAP = 2,2'-bis(di-p-tolylphosphino)-1,1'-binaphthyl.
Experimental Protocols
Protocol 1: General Procedure for Asymmetric Hydrogenation of Aromatic Ketones
This protocol is adapted from the procedure for the hydrogenation of acetophenone using a pre-catalyst of the type trans-[RuCl₂(diphosphine)(diamine)].[4]
Materials:
-
Aromatic ketone (e.g., acetophenone, 1.72 mmol)
-
Ruthenium pre-catalyst (e.g., trans-[RuCl₂{(S,S)-diphosphine}{(R,R)-DPEN}], 0.00172 mmol, S/C = 1000)
-
Potassium tert-butoxide (t-BuOK) solution (1 M in i-PrOH, 0.0258 mmol)
-
Anhydrous 2-propanol (i-PrOH) (10 mL)
-
High-purity hydrogen gas (H₂)
-
Inert gas (Argon or Nitrogen)
-
Flame-dried Schlenk flask
-
Parr stainless steel benchtop reactor or similar autoclave
Procedure:
-
Catalyst Loading: In a glovebox or under a stream of inert gas, charge a flame-dried Schlenk flask with the ruthenium pre-catalyst (0.00172 mmol).
-
Reagent Addition: Add anhydrous 2-propanol (10 mL) and acetophenone (0.206 g, 1.72 mmol).
-
Degassing: Seal the flask and degas the resulting mixture by three successive freeze-pump-thaw cycles.
-
Base Addition: Under a positive pressure of inert gas, add the 1 M solution of t-BuOK in 2-propanol (0.026 mL, 0.0258 mmol) via syringe.
-
Transfer to Reactor: Transfer the resulting solution via cannula to a 50 mL Parr stainless steel benchtop reactor, which has been previously flushed with inert gas.
-
Hydrogenation: Seal the reactor. Purge the reactor three times with high-purity hydrogen gas. Pressurize the reactor to the desired pressure (e.g., 8 atm) and begin vigorous stirring.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots (carefully depressurizing and re-purging the reactor each time) and analyzing them by GC or TLC. The reaction is typically complete within a few hours at room temperature.
-
Work-up: Once the reaction is complete, carefully vent the hydrogen pressure. Open the reactor and quench the reaction mixture with a small amount of water.
-
Purification: Concentrate the mixture under reduced pressure. The residue can be purified by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the pure chiral alcohol.
-
Analysis: Determine the enantiomeric excess (ee%) of the product by chiral HPLC or GC analysis.
Protocol 2: Asymmetric Hydrogenation of Geraniol using Ru(OAc)₂(BINAP)
This protocol is based on the procedure published in Organic Syntheses for the preparation of (S)-Citronellol.[6]
Materials:
-
Geraniol (distilled, ~5 g, ~32.4 mmol)
-
Ru(OAc)₂[(R)-BINAP] catalyst (~0.1 g, ~0.12 mmol, S/C ≈ 260)
-
Methanol (MeOH), reagent grade (10 mL)
-
Water, deionized (0.5 mL)
-
High-purity hydrogen gas (H₂)
-
High-pressure autoclave with a stirrer
Procedure:
-
Catalyst Preparation (if not pre-formed): The Ru(OAc)₂[(R)-BINAP] complex can be prepared from [RuCl₂(benzene)]₂ and (R)-BINAP, followed by reaction with sodium acetate. Alternatively, use a commercially available catalyst.
-
Reactor Setup: Place the Ru(OAc)₂[(R)-BINAP] catalyst into a glass liner within a high-pressure autoclave.
-
Solvent and Substrate Addition: Add 95% aqueous methanol (10.5 mL) and geraniol to the glass liner.
-
Hydrogenation: Seal the autoclave. Purge the system with hydrogen gas three times. Pressurize the autoclave to 100 atm with H₂.
-
Reaction: Stir the reaction mixture at 20°C for approximately 8-12 hours.
-
Work-up: After the reaction period, carefully release the hydrogen pressure. Remove the reaction mixture from the autoclave.
-
Purification: Concentrate the solvent under reduced pressure. The resulting oil can be purified by distillation or column chromatography to yield citronellol.
-
Analysis: Confirm the structure by ¹H NMR and ¹³C NMR. Determine the enantiomeric excess by converting the alcohol to a diastereomeric ester (e.g., using Mosher's acid chloride) and analyzing by HPLC or NMR, or by using a chiral GC column.
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a typical lab-scale ruthenium-catalyzed asymmetric hydrogenation experiment under pressure.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. scispace.com [scispace.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Hydrogenation of geraniol using ruthenium–BINAP catalysts - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 8. ethz.ch [ethz.ch]
Application Notes and Protocols: The Role of 1-(2,6-dichloro-3-fluorophenyl)ethanol in the Synthesis of Crizotinib
For Researchers, Scientists, and Drug Development Professionals
Abstract
Crizotinib is a potent, orally available small-molecule inhibitor of anaplastic lymphoma kinase (ALK) and c-Met/hepatocyte growth factor receptor (HGFR) tyrosine kinases.[1] Its synthesis is a multi-step process wherein the precise stereochemistry of the molecule is crucial for its therapeutic activity. A key chiral intermediate in this synthesis is (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. This document provides detailed application notes and experimental protocols for the synthesis and utilization of this critical building block in the preparation of Crizotinib.
Introduction
The chemical structure of Crizotinib, 3-[(R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, features a chiral ether linkage derived from (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[2] The specific (R)-configuration of this stereocenter is essential for the drug's high-affinity binding to the ATP-binding pocket of its target kinases. Consequently, the efficient and stereoselective synthesis of this alcohol intermediate is a cornerstone of the overall Crizotinib manufacturing process. This document outlines the primary synthetic strategies for obtaining enantiomerically pure (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol and its subsequent incorporation into the Crizotinib scaffold.
Synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol
The asymmetric synthesis of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical step to ensure the stereochemical purity of the final Crizotinib active pharmaceutical ingredient (API). The most common and scalable approach involves the asymmetric reduction of the corresponding ketone, 2,6-dichloro-3-fluoroacetophenone.
Experimental Protocol 1: Asymmetric Catalytic Reduction
This protocol describes the asymmetric reduction of 2,6-dichloro-3-fluoroacetophenone to (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol using a chiral catalyst.
Materials:
-
2,6-dichloro-3-fluoroacetophenone
-
D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex (chiral catalyst)
-
Anhydrous Tetrahydrofuran (THF)
-
tert-Butanol
-
Triethoxysilane (HSi(OEt)₃)
-
25% Potassium Hydroxide (KOH) solution
-
Magnetic stirrer
-
Reactor with temperature control
Procedure: [2]
-
To a reactor equipped with a magnetic stirrer, add the D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex (1.5 mol%).
-
Add 130 mL of anhydrous THF and 25 mL of tert-butanol to the reactor.
-
Cool the mixture to -20°C.
-
Add 103.5 g (0.5 mol) of 2,6-dichloro-3-fluoroacetophenone to the reaction mixture.
-
Stir the mixture for 10 minutes.
-
Add 1.25 mol of triethoxysilane (HSi(OEt)₃).
-
Allow the reaction to proceed for 12 hours at -20°C.
-
After 12 hours, carefully pour the reaction mixture into 200 mL of 25% KOH solution for hydrolysis (1 hour).
-
Allow the layers to separate.
-
Collect the organic phase and purify by distillation under reduced pressure to obtain (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Material | 2,6-dichloro-3-fluoroacetophenone | [2] |
| Catalyst | D-valine 3,5-bis(3-methylbut-2-yl)salicylaldehyde Schiff base zinc complex | [2] |
| Yield | 86.7% | [2] |
| Enantiomeric Excess (ee) | 96.3% | [2] |
Incorporation of (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol in Crizotinib Synthesis
Once the chiral alcohol is obtained with high enantiomeric purity, it is incorporated into the Crizotinib backbone. A common method for this is the Mitsunobu reaction, which proceeds with inversion of configuration. Therefore, to obtain the desired (R)-ether in Crizotinib, the (S)-enantiomer of the alcohol is sometimes used in this specific reaction. However, other synthetic routes may directly utilize the (R)-alcohol. The following protocol outlines a key step in a published synthesis of Crizotinib.
Experimental Protocol 2: Mitsunobu Reaction
This protocol describes the reaction of 1-(2,6-dichloro-3-fluorophenyl)ethanol with a protected aminopyridine derivative.
Materials:
-
This compound
-
5-bromo-3-hydroxy-2-tert-butyloxycarbonyl amino pyridine
-
Triphenylphosphine (PPh₃)
-
Diisopropyl azodicarboxylate (DIAD)
-
Anhydrous Tetrahydrofuran (THF)
-
Nitrogen atmosphere
Procedure: [3]
-
Under a nitrogen atmosphere, dissolve 1.0 g (4.78 mmol) of this compound, 1.4 g (4.78 mmol) of 5-bromo-3-hydroxy-2-tert-butyloxycarbonyl amino pyridine, and 1.6 g (6.2 mmol) of triphenylphosphine in 20 mL of anhydrous THF.
-
Cool the reaction mixture to below 0°C.
-
Slowly add 1.25 g (6.2 mmol) of diisopropyl azodicarboxylate (DIAD) to the mixture, maintaining the temperature below 5°C.
-
Stir the mixture at room temperature for 6 hours.
-
After the reaction is complete, filter the mixture.
-
Remove the solvent under reduced pressure.
-
Recrystallize the crude product from ethanol to yield 5-bromo-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-2-tert-butyloxycarbonylamino pyridine.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Starting Alcohol | This compound | [3] |
| Coupling Partner | 5-bromo-3-hydroxy-2-tert-butyloxycarbonyl amino pyridine | [3] |
| Yield | 93.3% | [3] |
Crizotinib Synthesis Workflow
The overall synthesis of Crizotinib is a multi-step process. The diagram below illustrates a logical workflow, highlighting the integration of the key chiral alcohol intermediate.
Caption: A simplified workflow for the synthesis of Crizotinib.
Crizotinib's Mechanism of Action: Targeting ALK Signaling
Crizotinib functions by inhibiting the kinase activity of the ALK fusion protein, which is constitutively active in certain cancers, particularly non-small cell lung cancer (NSCLC). This inhibition blocks downstream signaling pathways that promote cell proliferation and survival.
Caption: Crizotinib inhibits the EML4-ALK fusion protein, blocking downstream signaling.
Conclusion
The synthesis of Crizotinib is a well-defined process that hinges on the successful and stereoselective preparation of its key chiral intermediate, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol. The protocols and data presented herein provide a comprehensive overview for researchers and professionals in the field of drug development, underscoring the importance of precise stereochemical control in the synthesis of targeted cancer therapies. The provided workflows and signaling pathway diagrams offer a clear visual representation of both the chemical synthesis and the biological mechanism of action of this important therapeutic agent.
References
- 1. Novel derivatives of anaplastic lymphoma kinase inhibitors: Synthesis, radiolabeling, and preliminary biological studies of fluoroethyl analogues of crizotinib, alectinib, and ceritinib - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof - Google Patents [patents.google.com]
- 3. US9604966B2 - Crizotinib preparation method - Google Patents [patents.google.com]
Application Notes and Protocols for the Large-Scale Synthesis of 1-(2,6-Dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the production of various active pharmaceutical ingredients (APIs), including the potent c-MET/ALK inhibitor, Crizotinib.[1] The methodologies outlined below are based on established and scalable chemical and biocatalytic routes, emphasizing asymmetric synthesis to yield the desired enantiomer.
Introduction
This compound is a critical chiral building block in medicinal chemistry. Its synthesis on a large scale requires robust, efficient, and cost-effective methods that deliver high yields and enantiopurity. The primary precursor for this alcohol is 2',6'-dichloro-3'-fluoroacetophenone, a versatile chemical that can be readily reduced to the corresponding secondary alcohol.[2][3] This document details three primary strategies for the large-scale synthesis of the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol: asymmetric catalytic hydrogenation, chemical resolution of the racemic mixture, and biotransformation.
Synthetic Strategies Overview
The synthesis of this compound initiates from the corresponding acetophenone derivative. The general synthetic transformation is depicted below.
Caption: General synthetic route to this compound.
The key challenge lies in controlling the stereochemistry at the newly formed chiral center to selectively produce the desired (S)- or (R)-enantiomer. The following sections provide detailed protocols for achieving this on a large scale.
Protocol 1: Asymmetric Catalytic Hydrogenation
This protocol describes the asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone using a chiral ruthenium catalyst to produce (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol with high enantiomeric excess.
Experimental Workflow
Caption: Workflow for asymmetric catalytic hydrogenation.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2',6'-Dichloro-3'-fluoroacetophenone | Commercially Available | ≥98% |
| RuBr₂--INVALID-LINK-- | Strem Chemicals or equivalent | Catalyst Grade |
| Potassium tert-butoxide | Acros Organics or equivalent | ≥98% |
| 2-Propanol (IPA) | Fisher Scientific or equivalent | Anhydrous |
| Hydrogen (H₂) | Industrial Gas Supplier | High Purity (≥99.99%) |
| Argon (Ar) | Industrial Gas Supplier | High Purity (≥99.99%) |
Experimental Procedure
-
Catalyst and Base Loading: In an appropriately sized autoclave, place 3.22 mg of RuBr₂--INVALID-LINK-- (3.39 × 10⁻³ mmol, S/C=1000) and 7.62 mg of potassium tert-butoxide (6.79 × 10⁻² mmol).[4]
-
Inert Atmosphere: Seal the autoclave and replace the internal atmosphere with argon gas. This is crucial to prevent catalyst deactivation.
-
Substrate and Solvent Addition: Under an argon gas flow, add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone (3.39 mmol) and 2.9 mL of 2-propanol using a syringe.[4]
-
Hydrogenation: Pressurize the autoclave with hydrogen to 10 atm.[4]
-
Reaction: Stir the reaction mixture at 40°C for 21 hours. Monitor the reaction progress by observing the drop in hydrogen pressure.[4]
-
Work-up and Isolation: Upon confirmation of reaction completion (cessation of hydrogen uptake), cool the reactor to room temperature and carefully vent the excess hydrogen. The product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is obtained after appropriate work-up, which typically involves solvent evaporation and purification.
Analytical Data
| Parameter | Value | Method |
| Yield | 100% | [4] |
| Optical Purity (ee) | 98.5% | HPLC |
HPLC Conditions for Enantiomeric Excess Determination:
-
Column: DAICEL CHIRALPAK AD-RH
-
Mobile Phase: Acetonitrile/water = 25/75
-
Flow Rate: 0.5 mL/min
-
Temperature: 25°C
-
Detection: 220 nm
-
Retention Times: (S)-enantiomer: 56.1 min, (R)-enantiomer: 64.5 min[4]
Protocol 2: Chemical Resolution via Diastereomeric Salt Formation
This protocol details the synthesis of racemic this compound followed by chemical resolution using a chiral resolving agent. This method has been successfully scaled to a 100-kilogram pilot production.[5]
Experimental Workflow
Caption: Workflow for chemical resolution.
Materials and Reagents
| Reagent | Supplier | Grade |
| 2',6'-Dichloro-3'-fluoroacetophenone | Commercially Available | ≥98% |
| Sodium Borohydride (NaBH₄) | Sigma-Aldrich or equivalent | ≥98% |
| Phthalic Anhydride | Alfa Aesar or equivalent | ≥99% |
| (S)-1-Phenylethanamine | Commercially Available | ≥99% |
| Solvents (e.g., Methanol, Ethyl Acetate) | Fisher Scientific or equivalent | ACS Grade |
| Acids and Bases for work-up | Standard lab suppliers | Reagent Grade |
Experimental Procedure
-
Reduction of the Ketone: Reduce (2,6-dichloro-3-fluorophenyl)ethanone with sodium borohydride in a suitable solvent like methanol to yield racemic this compound.[5]
-
Esterification: React the racemic alcohol with phthalic anhydride to form the corresponding hemiphthalate ester, 2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoic acid.[5]
-
Diastereomeric Salt Formation: Treat the hemiphthalate ester with (S)-1-phenylethanamine to form the diastereomeric salt, (S)-1-phenylethanaminium (S)-2-[[1-(2,6-dichloro-3-fluorophenyl)ethoxy]carbonyl]benzoate.[5]
-
Separation and Purification: Separate the desired diastereomer by crystallization.
-
Acidification and Hydrolysis: Subject the isolated diastereomeric salt to acidification and subsequent hydrolysis to yield the target compound, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.[5]
Analytical Data
| Parameter | Value |
| Overall Yield | 43% |
| Purity | 99.8% |
| Enantiomeric Excess (ee) | 99.9% |
Protocol 3: Biotransformation-Mediated Synthesis
This protocol outlines an efficient four-step biotransformation-mediated synthesis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethanol in enantiomerically pure form. This method has been used to manufacture 6 kg of the title compound.[6]
General Workflow
Caption: General workflow for biotransformation-mediated synthesis.
Due to the proprietary nature of specific enzymes and microbial strains often used in industrial biotransformations, a generalized protocol is provided. The key step involves the enantioselective reduction of the prochiral ketone or the kinetic resolution of the racemic alcohol using a suitable biocatalyst (e.g., whole cells or isolated enzymes).
Key Considerations for Biotransformation
-
Biocatalyst Selection: Screening for a robust and highly selective enzyme (e.g., a ketoreductase) is critical.
-
Reaction Conditions: Optimization of pH, temperature, substrate concentration, and co-factor regeneration (if using isolated enzymes) is necessary for high yield and enantioselectivity.
-
Downstream Processing: The work-up procedure must be designed to efficiently separate the product from the biomass and aqueous medium.
Data Summary
| Synthesis Method | Yield | Enantiomeric Excess (ee) | Scale | Reference |
| Asymmetric Catalytic Hydrogenation | 100% | 98.5% | Laboratory Scale | [4] |
| Chemical Resolution | 43% | 99.9% | 100 kg Pilot Production | [5] |
| Biotransformation-mediated Synthesis | High | >99% | 6 kg Scale | [6] |
Safety and Handling
-
2',6'-Dichloro-3'-fluoroacetophenone: This starting material can cause skin and serious eye irritation and may be harmful if swallowed. It may also cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.
-
Sodium Borohydride: This is a flammable solid and can react with water to produce flammable hydrogen gas. It is also toxic if swallowed or inhaled. Handle with care in a dry, inert atmosphere.
-
Hydrogen Gas: This is a highly flammable gas. All hydrogenation reactions must be carried out in a properly rated and maintained pressure reactor (autoclave) with appropriate safety features.
-
Potassium tert-butoxide: This is a corrosive and flammable solid. It reacts violently with water. Handle in a glovebox or under an inert atmosphere.
Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.
Conclusion
The large-scale synthesis of enantiomerically pure this compound can be effectively achieved through several methodologies. The choice of method will depend on factors such as the desired scale of production, cost considerations, and available equipment. Asymmetric catalytic hydrogenation offers high yields and enantioselectivity, while chemical resolution has been proven at a significant pilot scale. Biotransformation presents a green and highly selective alternative. For industrial applications, a thorough process optimization and cost-benefit analysis for each route is recommended.
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 2',6'-Dichloro-3'-fluoroacetophenone | High-Purity | RUO [benchchem.com]
- 3. Page loading... [guidechem.com]
- 4. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 5. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
- 6. research.hanze.nl [research.hanze.nl]
- 7. 2,6-Dichloro-3-fluoroacetophenone, 97%, Thermo Scientific 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
Application Note: Comprehensive Purity Assessment of 1-(2,6-dichloro-3-fluorophenyl)ethanol
AN-001 | For Research Use Only
Abstract
This document provides a comprehensive overview of the analytical methods for characterizing the purity of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. Ensuring the purity of such precursors is critical for the safety and efficacy of the final active pharmaceutical ingredient (API).[1] We detail protocols for purity determination and impurity profiling using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. Additionally, Differential Scanning Calorimetry (DSC) is presented as an orthogonal method for assessing the purity of the bulk substance. These methods, when used in combination, provide a robust characterization of the compound's identity, purity, and impurity profile.
Introduction
This compound is a halogenated phenyl ethanol derivative used as a building block in the synthesis of various organic compounds. In the pharmaceutical industry, the purity of starting materials and intermediates directly impacts the quality, safety, and efficacy of the final drug product.[1] Regulatory bodies like the International Conference on Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) mandate rigorous characterization and control of impurities.[2]
This application note outlines a multi-faceted analytical approach to ensure the identity and purity of this compound. The primary objectives of this analytical workflow are:
-
Identity Confirmation: Unambiguously verify the chemical structure of the main component.
-
Purity Quantification: Determine the percentage purity of the bulk material.
-
Impurity Profiling: Detect, identify, and quantify any process-related impurities or degradation products.
The workflow integrates chromatographic techniques for separation and quantification, spectroscopic methods for structural elucidation, and thermal analysis for absolute purity assessment.
Chromatographic Methods for Purity and Impurity Profiling
Chromatographic techniques are fundamental for separating the main compound from impurities.[3]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC (RP-HPLC) with UV detection is the primary method for quantifying the purity of this compound and related non-volatile impurities. The method's ability to separate compounds based on their partitioning between a nonpolar stationary phase and a polar mobile phase makes it ideal for this analysis.[4] Method validation should be performed according to ICH guidelines to ensure accuracy, precision, linearity, and specificity.[5][6]
Illustrative Data
The following table presents example data from an HPLC analysis. Purity is calculated using the area percent method.
| Table 1: Illustrative HPLC Purity Analysis Results | |||
| Peak Identity | Retention Time (min) | Peak Area (mAU*s) | Area % |
| Impurity 1 (Process Precursor) | 3.85 | 1,520 | 0.08 |
| Impurity 2 (Unknown) | 4.52 | 2,890 | 0.15 |
| This compound | 5.78 | 1,918,500 | 99.61 |
| Impurity 3 (Degradant) | 8.12 | 3,090 | 0.16 |
| Total | 1,926,000 | 100.00 |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile organic impurities, such as residual solvents from the manufacturing process.[7][8] The gas chromatograph separates the components of the mixture, which are then detected and identified by the mass spectrometer based on their unique mass spectra.[8]
Illustrative Data
This table shows typical results for residual solvent analysis by GC-MS using a headspace sampling technique.
| Table 2: Illustrative GC-MS Residual Solvent Analysis | ||
| Potential Solvent | Concentration (ppm) | ICH Limit (ppm) |
| Methanol | < 50 | 3000 |
| Dichloromethane | 125 | 600 |
| Toluene | < 20 | 890 |
| Heptane | 250 | 5000 |
digraph "Chromatography_Principle" { graph [splines=ortho, nodesep=0.5]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];subgraph "cluster_0" { label="Mobile Phase"; style="filled"; fillcolor="#F1F3F4"; node [shape=point, color="#F1F3F4"]; start [label="Solvent Flow", shape=cds, fillcolor="#FFFFFF", fontcolor="#202124"]; }
subgraph "cluster_1" { label="Injection & Separation"; style="filled"; fillcolor="#F1F3F4"; Injector [label="Injector\n(Sample Intro)", fillcolor="#FBBC05", fontcolor="#202124"]; Column [label="Chromatographic Column\n(Stationary Phase)", shape=cylinder, fillcolor="#4285F4", fontcolor="#FFFFFF"]; }
subgraph "cluster_2" { label="Detection & Analysis"; style="filled"; fillcolor="#F1F3F4"; Detector [label="Detector\n(e.g., UV, MS)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Result [label="Chromatogram\n(Separated Peaks)", shape=note, fillcolor="#FFFFFF", fontcolor="#202124"]; }
start -> Injector [label="Carries\nSample"]; Injector -> Column [label="Separation\nOccurs"]; Column -> Detector [label="Elution"]; Detector -> Result [label="Data\nAcquisition"]; }
Spectroscopic and Thermal Methods
While chromatography excels at separation, other techniques are required for definitive structural confirmation and orthogonal purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic compounds.[9][10] ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, allowing for unambiguous confirmation of the molecule's structure. Quantitative NMR (qNMR) can also be used as a primary method for purity assessment.
Illustrative Data
The expected ¹H NMR chemical shifts for the main compound are summarized below. The presence of signals not attributable to the main structure would indicate impurities.
| Table 3: Predicted ¹H NMR Data (400 MHz, CDCl₃) | |||
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| -CH₃ | ~1.6 | Doublet | 3H |
| -OH | ~2.5 | Singlet (broad) | 1H |
| -CH(OH) | ~5.4 | Quartet | 1H |
| Ar-H | ~7.0 - 7.3 | Multiplet | 2H |
Differential Scanning Calorimetry (DSC)
DSC is a thermal analysis technique that measures the heat flow into or out of a sample as a function of temperature.[11] For highly pure, crystalline organic compounds, DSC can be used to determine purity based on the van't Hoff equation, which describes the melting point depression caused by impurities.[12] This provides an absolute measure of purity that is complementary to chromatographic methods.[3] The technique is suitable for compounds that are at least 98% pure and do not decompose upon melting.[3]
Illustrative Data
| Table 4: Illustrative Purity Data Comparison | |
| Analytical Method | Purity (%) |
| HPLC (Area % Normalization) | 99.61 |
| DSC (van't Hoff) | 99.75 |
| Assigned Purity | 99.6 |
digraph "Method_Relationships" { graph [nodesep=0.4]; node [shape=rectangle, style="filled", fontname="Arial", fontsize=10, margin="0.25,0.1"]; edge [fontname="Arial", fontsize=9, arrowhead=none];Compound [label="this compound", shape=box3d, fillcolor="#FFFFFF", fontcolor="#202124"];
subgraph "cluster_sep" { label="Separation-Based (Relative Purity)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; HPLC [label="HPLC"]; GCMS [label="GC-MS"]; }
subgraph "cluster_prop" { label="Property-Based (Identity & Absolute Purity)"; style="filled"; fillcolor="#F1F3F4"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; NMR [label="NMR"]; DSC [label="DSC"]; }
Compound -- HPLC [label="Quantifies\nImpurities", dir=forward, color="#5F6368"]; Compound -- GCMS [label="Quantifies\nVolatiles", dir=forward, color="#5F6368"]; Compound -- NMR [label="Confirms\nStructure", dir=forward, color="#5F6368"]; Compound -- DSC [label="Measures\nAbsolute Purity", dir=forward, color="#5F6368"];
HPLC -- NMR [style=dashed, label="Orthogonal\nConfirmation", color="#EA4335"]; HPLC -- DSC [style=dashed, label="Orthogonal\nConfirmation", color="#EA4335"]; }
Experimental Protocols
Protocol 1: Purity by HPLC-UV
-
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Phosphoric Acid in Water
-
B: Acetonitrile
-
-
Gradient Program:
-
Start with 40% B, hold for 2 minutes.
-
Linearly increase to 90% B over 15 minutes.
-
Hold at 90% B for 3 minutes.
-
Return to 40% B and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 220 nm.
-
Sample Preparation: Accurately weigh ~25 mg of the sample and dissolve in 50 mL of 50:50 Acetonitrile:Water to create a 0.5 mg/mL solution.
-
Injection Volume: 10 µL.
-
Data Analysis: Integrate all peaks and calculate the area percentage of the main peak relative to the total area of all peaks.
Protocol 2: Residual Solvents by GC-MS (Headspace)
-
Instrumentation: GC system with a Mass Spectrometric detector and a headspace autosampler.
-
Column: DB-624 or equivalent (30 m x 0.25 mm, 1.4 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature 40°C, hold for 5 minutes.
-
Ramp to 240°C at 10°C/min.
-
Hold at 240°C for 5 minutes.
-
-
Injector Temperature: 250°C (Split ratio 10:1).
-
MS Transfer Line Temperature: 250°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: Scan from m/z 35 to 350.
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80°C.
-
Vial Equilibration Time: 15 minutes.
-
-
Sample Preparation: Accurately weigh ~100 mg of the sample into a 20 mL headspace vial. Add 5 mL of Dimethyl sulfoxide (DMSO). Crimp and seal the vial.
-
Data Analysis: Identify and quantify residual solvents against a calibrated standard.
Protocol 3: Structural Confirmation by ¹H NMR
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.
-
Acquisition Parameters:
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
Acquisition Time: ~4 seconds.
-
-
Data Processing: Apply Fourier transform, phase correction, and baseline correction. Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analysis: Integrate all signals and assign them to the corresponding protons in the molecular structure. Compare the obtained spectrum with a reference spectrum or predicted chemical shifts.
Protocol 4: Purity by DSC
-
Instrumentation: A calibrated Differential Scanning Calorimeter.
-
Sample Preparation: Accurately weigh 2-5 mg of the crystalline sample into an aluminum DSC pan. Crimp the pan with a lid, piercing the lid to allow any volatiles to escape. Prepare an empty, sealed pan as a reference.
-
Thermal Program:
-
Equilibrate at a temperature at least 20°C below the expected melting point.
-
Ramp the temperature at a slow heating rate (e.g., 1-2°C/min) through the melting transition.
-
-
Data Analysis: Use the instrument's software to perform a purity calculation based on the van't Hoff equation. This analysis integrates the area of the melting endotherm and analyzes the shape of the peak's leading edge.
Conclusion
The comprehensive characterization of this compound requires an orthogonal approach combining multiple analytical techniques. HPLC-UV serves as the primary tool for purity and impurity quantification. GC-MS is essential for controlling volatile impurities and residual solvents. NMR spectroscopy provides definitive structural confirmation, while DSC offers a valuable, independent measurement of absolute purity. Together, these methods provide a high degree of confidence in the quality and consistency of the material, ensuring its suitability for use in drug development and manufacturing. The validation of these analytical methods is a critical step to ensure that the data generated is reliable and accurate.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 3. The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scielo.br [scielo.br]
- 6. Istanbul University Press [iupress.istanbul.edu.tr]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. JEOL USA blog | How GC Mass Spectrometry Enhances the Study of Or [jeolusa.com]
- 9. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 10. [PDF] Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists | Semantic Scholar [semanticscholar.org]
- 11. veeprho.com [veeprho.com]
- 12. tainstruments.com [tainstruments.com]
- 13. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Application Note: Stereoinvertive Synthesis of 1-Azido-1-(2,6-dichloro-3-fluorophenyl)ethane via Mitsunobu Reaction
Audience: Researchers, scientists, and drug development professionals.
Abstract: This application note provides a detailed experimental protocol for the Mitsunobu reaction of the sterically hindered secondary alcohol, 1-(2,6-dichloro-3-fluorophenyl)ethanol. The procedure facilitates the stereoinvertive conversion of the alcohol to the corresponding azide, a versatile intermediate in the synthesis of chiral amines and other nitrogen-containing compounds. The protocol addresses challenges associated with sterically hindered substrates by employing optimized reaction conditions.
Introduction
The Mitsunobu reaction is a powerful tool in organic synthesis for the conversion of primary and secondary alcohols to a wide variety of functional groups with inversion of stereochemistry.[1][2] The reaction typically involves an alcohol, a nucleophile with a pKa of approximately 13 or less, a phosphine (commonly triphenylphosphine, PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[1][3] The reaction proceeds under mild, essentially neutral conditions, making it compatible with a diverse array of functional groups.[4]
This protocol details the application of the Mitsunobu reaction to this compound, a sterically hindered secondary alcohol. Due to the steric hindrance posed by the ortho-substituted phenyl ring, standard Mitsunobu conditions may result in low yields.[3][4] This procedure has been adapted from established methods for hindered alcohols to improve reaction efficiency.[4] The chosen nucleophile is hydrazoic acid (HN₃), which allows for the formation of an organic azide.[5][6] This transformation is particularly useful in drug development for the synthesis of chiral amines following a subsequent reduction step.
Experimental Protocol
This protocol describes the synthesis of 1-azido-1-(2,6-dichloro-3-fluorophenyl)ethane from this compound using the Mitsunobu reaction.
Materials:
| Reagent | Molar Mass ( g/mol ) | CAS Number |
| This compound | 209.04 | Not available |
| Triphenylphosphine (PPh₃) | 262.29 | 603-35-0 |
| Diisopropyl azodicarboxylate (DIAD) | 202.21 | 2446-83-5 |
| Hydrazoic acid (HN₃) solution in toluene (~2M) | 43.03 | 7782-79-8 |
| Anhydrous Tetrahydrofuran (THF) | 72.11 | 109-99-9 |
| Ethyl acetate | 88.11 | 141-78-6 |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | 84.01 | 144-55-8 |
| Brine | N/A | N/A |
| Anhydrous sodium sulfate (Na₂SO₄) | 142.04 | 7757-82-6 |
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Thermometer
-
Nitrogen inlet
-
Rubber septa
-
Ice bath
-
Syringes
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a flame-dried three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, add this compound (1.0 eq.).
-
Add anhydrous tetrahydrofuran (THF, 10 volumes relative to the alcohol).
-
Add triphenylphosphine (1.5 eq.).[7]
-
Cool the resulting solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrazoic acid in toluene (~2 M, 1.5 eq.) via syringe. Caution: Hydrazoic acid and its solutions are toxic and potentially explosive. Handle with extreme care in a well-ventilated fume hood. [7]
-
Add diisopropyl azodicarboxylate (DIAD, 1.5 eq.) dropwise to the stirred solution, ensuring the internal temperature remains below 10 °C.[4]
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).[7] The formation of triphenylphosphine oxide as a white precipitate is an indication of reaction progress.[7]
-
Upon completion, dilute the reaction mixture with ethyl acetate (15 volumes).
-
Filter the mixture to remove the precipitated triphenylphosphine oxide.
-
Wash the filtrate successively with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 1-azido-1-(2,6-dichloro-3-fluorophenyl)ethane.
Data Presentation:
| Entry | Reactant | Nucleophile | Reagents | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | This compound | HN₃ | PPh₃, DIAD | THF | 0 to RT | 6-8 | Expected >70% |
Visualizations
Experimental Workflow:
Caption: Experimental workflow for the Mitsunobu reaction.
Signaling Pathway (Reaction Mechanism):
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 3. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Mitsunobu Reaction [organic-chemistry.org]
- 6. Mitsunobu Reaction - Common Conditions [commonorganicchemistry.com]
- 7. organic-synthesis.com [organic-synthesis.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the preparation of various pharmaceutical compounds.
Troubleshooting Guide
This guide addresses common issues that may arise during the synthesis of this compound, helping researchers, scientists, and drug development professionals optimize their reaction outcomes.
Issue 1: Low Yield in Asymmetric Hydrogenation
-
Question: We are performing the asymmetric hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone using a Ruthenium-based catalyst as described in the literature, but our yields are consistently below the reported 100%. What are the potential causes and solutions?
-
Answer: Low yields in this catalytic reaction can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The Ruthenium catalyst is sensitive to air and moisture. Ensure it is handled under an inert atmosphere (e.g., argon or nitrogen).[1] Improper storage or handling can lead to catalyst deactivation.
-
Reagent Purity: The purity of the starting material (2',6'-dichloro-3'-fluoroacetophenone) and the solvent (2-propanol) is crucial. Impurities can poison the catalyst. Use freshly distilled or high-purity solvents.
-
Reaction Conditions:
-
Hydrogen Pressure: The reaction is conducted under hydrogen pressure (e.g., 10 atm).[1] Ensure your autoclave is properly sealed and maintains the target pressure throughout the reaction.
-
Temperature and Time: The reaction is typically run at 40°C for about 21 hours.[1] Incomplete conversion may occur with shorter reaction times or lower temperatures. Consider extending the reaction time and monitoring the progress by TLC or GC.
-
-
Base Additive: Potassium tert-butoxide is a critical co-reagent.[1] Use a fresh, high-quality source, as it is also sensitive to moisture.
-
Issue 2: Poor Enantioselectivity (Low ee%)
-
Question: Our synthesis is producing the desired product, but the enantiomeric excess (ee%) is significantly lower than the reported 98.5%. How can we improve the stereoselectivity?
-
Answer: Achieving high enantioselectivity is dependent on the integrity of the chiral catalyst and the reaction conditions.
-
Chiral Ligand Purity: The chiral ligand ((S,S)-xylskewphos) complexed with the Ruthenium is the source of stereocontrol.[1] Verify the purity and enantiomeric excess of the ligand.
-
Reaction Temperature: Asymmetric reactions are often sensitive to temperature. Running the reaction at a temperature higher than specified (40°C) can lead to a decrease in enantioselectivity.[1] Ensure precise temperature control.
-
Solvent Effects: While 2-propanol is the reported solvent, variations in solvent quality or the presence of co-solvents can impact the chiral induction.[1]
-
Issue 3: Incomplete Hydrolysis of the Acetate Intermediate
-
Question: In the synthesis route starting from (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate, we are observing incomplete hydrolysis to the final alcohol product. What steps can be taken to drive the reaction to completion?
-
Answer: Incomplete hydrolysis can be addressed by optimizing the reaction conditions.
-
Reagent Stoichiometry and Concentration: The protocol uses sodium methoxide in methanol.[1] Ensure the molar equivalent of the base is sufficient to deprotect the acetate. An excess of the base may be necessary if some is consumed by adventitious water.
-
Reaction Time and Temperature: The reaction is stirred at room temperature for 4 hours.[1] If the reaction is incomplete, consider extending the stirring time. Gentle warming could also be an option, but should be monitored carefully to avoid side reactions.
-
Work-up Procedure: The neutralization step with an acetic acid buffer is important.[1] Ensure the pH is adjusted correctly to 7 to facilitate the extraction of the product.
-
Issue 4: Low Overall Yield in Chemical Resolution Method
-
Question: We are following a chemical resolution procedure involving diastereomeric salt formation, and the overall yield is below the reported 43%. Where might we be losing product?
-
Answer: Chemical resolution involves multiple steps, each a potential point of yield loss.
-
Esterification and Hydrolysis: Ensure the initial reduction of the ketone and the subsequent esterification with phthalic anhydride proceed to completion.[2]
-
Diastereomer Separation: The separation of the diastereomeric salts via crystallization is a critical step.[2] Inefficient crystallization or co-precipitation of the undesired diastereomer can significantly reduce the yield of the desired enantiomer. Careful optimization of the crystallization solvent and temperature profile is necessary.
-
Recovery of Resolving Agent: The recovery of the chiral resolving agent, (S)-1-phenylethanamine, can impact the process economy and apparent yield if not performed efficiently.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the main synthetic strategies to produce enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol?
A1: There are four primary methods for synthesizing the (S)-enantiomer:
-
Asymmetric Catalytic Reduction: This involves the direct reduction of 2',6'-dichloro-3'-fluoroacetophenone using a chiral catalyst, such as a Ruthenium complex, under a hydrogen atmosphere.[1][3] This method is efficient, with high reported yields and enantioselectivity.[1]
-
Enzymatic Reduction: A ketone reductase enzyme can catalyze the stereoselective reduction of the corresponding ketone to the (S)-alcohol with high yield (94%).[3]
-
Enzyme-Catalyzed Asymmetric Hydrolysis: This chemoenzymatic approach involves the non-selective reduction of the ketone, followed by esterification. A lipase is then used to selectively hydrolyze the ester of the (S)-enantiomer, allowing for separation from the unreacted (R)-ester. The overall yield reported for this multi-step process is 38.9%.[3]
-
Chemical Resolution: The racemic alcohol is prepared and then reacted with a chiral resolving agent (e.g., an N-protected chiral amino acid or phthalic anhydride followed by a chiral amine) to form diastereomers that can be separated by crystallization.[2][3] Subsequent hydrolysis yields the desired enantiomer. A reported overall yield for one such process is 43%.[2]
Q2: Which synthetic method offers the highest yield and enantioselectivity?
A2: Based on the available literature, the asymmetric catalytic reduction using a RuBr2--INVALID-LINK-- catalyst has been reported to provide a 100% yield and a high enantiomeric excess of 98.5% ee.[1]
Q3: What are the key safety precautions when synthesizing this compound?
A3: Standard laboratory safety protocols should be followed. The compound itself is classified as an acute oral toxicant (Category 4) and can cause skin and eye irritation. Reactions involving hydrogen gas under pressure must be conducted in a properly rated and maintained autoclave behind a safety shield.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn.
Data Presentation
Table 1: Comparison of Synthetic Routes for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
| Synthetic Method | Starting Material | Key Reagents/Catalyst | Yield | Enantiomeric Excess (ee) | Reference |
| Asymmetric Catalytic Reduction | 2',6'-dichloro-3'-fluoroacetophenone | RuBr2--INVALID-LINK--, H2, KOtBu | 100% | 98.5% | [1] |
| Hydrolysis of Acetate Precursor | (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate | Sodium methoxide in methanol | 94.9% | 97% | [1] |
| Enzymatic Reduction | 2',6'-dichloro-3'-fluoroacetophenone | Ketone reductase | 94% | Not specified | [3] |
| Enzyme-Catalyzed Asymmetric Hydrolysis | Racemic this compound | Pig liver lipase | 38.9% | Not specified | [3] |
| Chemical Resolution | Racemic this compound | Phthalic anhydride, (S)-1-phenylethanamine | 43% | 99.9% | [2] |
Experimental Protocols
Protocol 1: Asymmetric Hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone [1]
-
Place 3.22 mg of RuBr2--INVALID-LINK-- and 7.62 mg of potassium tert-butoxide into a high-pressure autoclave.
-
Purge the autoclave with argon gas to establish an inert atmosphere.
-
Under an argon stream, add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone and 2.9 mL of 2-propanol via syringe.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 40°C for 21 hours.
-
Monitor the reaction for a drop in hydrogen pressure, indicating consumption.
-
Upon completion, vent the autoclave and analyze the crude product for yield and enantiomeric excess.
Protocol 2: Hydrolysis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate [1]
-
Dissolve 4.64 g of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate in a suitable flask under a nitrogen atmosphere.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add 19 mmol of sodium methoxide (as a 0.5 M solution in methanol).
-
Allow the mixture to warm to room temperature and stir for 4 hours.
-
Remove the solvent under reduced pressure.
-
Add 100 mL of water to the residue.
-
Neutralize the mixture to pH 7 using a sodium acetate-acetic acid buffer solution.
-
Extract the aqueous layer with ethyl acetate (2 x 100 mL).
-
Combine the organic layers, dry over sodium sulfate (Na2SO4), filter, and evaporate the solvent to obtain the product.
Visualizations
Caption: Workflow for Asymmetric Hydrogenation.
Caption: Troubleshooting Low Yield in Hydrogenation.
References
Technical Support Center: Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for synthesizing this compound?
A1: The most common methods for synthesizing this compound involve the reduction of the corresponding ketone, 2',6'-dichloro-3'-fluoroacetophenone. Key methods include:
-
Catalytic Hydrogenation: Asymmetric hydrogenation using a chiral catalyst (e.g., Ruthenium-based catalysts) to produce the desired enantiomer (typically the (S)-enantiomer).[1]
-
Chemical Reduction: Using reducing agents like sodium borohydride (NaBH₄) to yield the racemic alcohol, which can then be resolved.[2][3]
-
Enzymatic Reduction: Employing ketoreductase enzymes for the stereoselective reduction of the ketone.[3]
-
Hydrolysis: Synthesis from (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate via hydrolysis with a base like sodium methoxide.[1]
Q2: What is the primary precursor for the synthesis?
A2: The primary precursor is 2',6'-dichloro-3'-fluoroacetophenone.[1][2][3][4][5][6] This compound serves as the starting material for various reduction and derivatization reactions to obtain the target alcohol.
Q3: How can I purify the final product?
A3: Purification of this compound typically involves standard laboratory techniques such as:
-
Extraction: Using a suitable solvent like ethyl acetate to extract the product from the reaction mixture.[1]
-
Chromatography: Column chromatography on silica gel is a common method for removing impurities.[7]
-
Recrystallization: To obtain a highly pure solid product.[8]
-
Filtration and Drying: The final product is often isolated by filtration and dried, for instance, over sodium sulfate.[1]
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound.
Issue 1: Low Yield of the Desired Alcohol
Possible Causes and Solutions:
| Cause | Recommended Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction has stalled, consider extending the reaction time or adding a fresh portion of the reducing agent. |
| Degradation of Reagents | Ensure that the reducing agents (e.g., sodium borohydride) are fresh and have been stored under appropriate anhydrous conditions. Grignard reagents are particularly sensitive to moisture and air. |
| Suboptimal Reaction Temperature | Temperature control is crucial. For instance, some reductions are performed at low temperatures (e.g., 0 °C) to minimize side reactions.[1] Ensure the reaction is maintained at the temperature specified in the protocol. |
| Poor Quality Starting Material | Verify the purity of the 2',6'-dichloro-3'-fluoroacetophenone starting material. Impurities can interfere with the reaction. |
Issue 2: Presence of Impurities in the Final Product
Common Impurities and Troubleshooting Steps:
| Impurity | Identification | Mitigation Strategy |
| Unreacted 2',6'-dichloro-3'-fluoroacetophenone | Can be detected by TLC, GC-MS, or NMR spectroscopy. | Ensure the reaction goes to completion. If present in the final product, it can be removed by column chromatography. |
| Over-reduction Products | In catalytic hydrogenation, over-reduction of the aromatic ring is a potential, though less common, side reaction. | Use a milder reducing agent or optimize reaction conditions (pressure, temperature, and catalyst loading). |
| Solvent Adducts | Formation of adducts with the solvent, especially with highly reactive intermediates. | Choose an inert solvent and ensure it is dry. |
| Byproducts from Grignard Reactions (if applicable) | If a Grignard reagent is used for synthesis, side reactions like Wurtz coupling or reaction with acidic protons can occur.[9] | Use dry solvents and glassware. Ensure all other functional groups in the reactants are compatible with the Grignard reagent. |
Experimental Protocols
Protocol 1: Synthesis via Asymmetric Hydrogenation
This protocol is based on the catalytic reduction of 2',6'-dichloro-3'-fluoroacetophenone.
Materials:
-
2',6'-dichloro-3'-fluoroacetophenone
-
RuBr₂--INVALID-LINK-- (or a similar chiral ruthenium catalyst)
-
Potassium tert-butoxide
-
Isopropanol (anhydrous)
-
Hydrogen gas
-
Autoclave reactor
Procedure:
-
In an autoclave, place the chiral ruthenium catalyst and potassium tert-butoxide.
-
Replace the atmosphere with argon gas.
-
Add a solution of 2',6'-dichloro-3'-fluoroacetophenone in isopropanol.
-
Pressurize the autoclave with hydrogen gas (e.g., to 10 atm).
-
Stir the reaction mixture at a controlled temperature (e.g., 40°C) for a specified time (e.g., 21 hours).[1]
-
Monitor the reaction for hydrogen pressure drop, indicating consumption.
-
After the reaction is complete, vent the autoclave and process the reaction mixture for product isolation and purification.
Quantitative Data Summary:
| Parameter | Value | Reference |
| Substrate to Catalyst Ratio (S/C) | 1000 | [1] |
| Reaction Temperature | 40 °C | [1] |
| Hydrogen Pressure | 10 atm | [1] |
| Reaction Time | 21 hours | [1] |
| Yield | 100% (reported) | [1] |
| Optical Purity (ee) | 98.5% | [1] |
Visualizations
Caption: Main synthesis pathway and potential side reactions.
Caption: Troubleshooting workflow for synthesis issues.
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 2. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
- 3. What is (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol?_Chemicalbook [chemicalbook.com]
- 4. Page loading... [guidechem.com]
- 5. 2,6-Dichloro-3-fluoroacetophenone | 290835-85-7 [chemicalbook.com]
- 6. 2 ,6 -Dichloro-3 -fluoroacetophenone 98 290835-85-7 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of 2,2-dichloro-3,3-diethoxy-1-(4-fluorophenyl)propan-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 9. adichemistry.com [adichemistry.com]
Technical Support Center: Chiral Separation of 1-(2,6-dichloro-3-fluorophenyl)ethanol Enantiomers
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the chiral separation of 1-(2,6-dichloro-3-fluorophenyl)ethanol enantiomers.
Troubleshooting Guide
Issue 1: Poor or No Enantiomeric Resolution
Symptoms:
-
A single, symmetrical peak is observed for the racemic mixture.
-
Peaks are broad and overlapping, with a resolution factor (Rs) significantly less than 1.5.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Inappropriate Chiral Stationary Phase (CSP) | The selection of the CSP is the most critical factor for a successful chiral separation. For halogenated phenyl ethanol derivatives, polysaccharide-based CSPs are often the first choice. If the initial CSP fails to provide separation, a screening of different types of polysaccharide-based columns (e.g., amylose vs. cellulose derivatives) or even different classes of CSPs (e.g., Pirkle-type) is recommended. |
| Suboptimal Mobile Phase Composition | The composition of the mobile phase plays a crucial role in modulating the interactions between the enantiomers and the CSP. For normal-phase chromatography, systematically vary the ratio of the non-polar solvent (e.g., n-hexane) to the polar modifier (e.g., isopropanol or ethanol). Small changes in the percentage of the alcohol can have a significant impact on resolution. |
| Incorrect Column Temperature | Temperature affects the thermodynamics of the chiral recognition process. Lower temperatures often enhance enantioselectivity by strengthening the transient diastereomeric interactions. Conversely, higher temperatures can improve peak efficiency. It is advisable to screen a range of temperatures (e.g., 10°C to 40°C) to find the optimal balance. |
| Inappropriate Mobile Phase Additives | For acidic or basic analytes, the addition of a small amount of an acidic or basic modifier to the mobile phase can improve peak shape and resolution. For neutral compounds like this compound, this is less common but can be explored if other strategies fail. |
Issue 2: Poor Peak Shape (Tailing or Fronting)
Symptoms:
-
Asymmetrical peaks with a tailing factor > 1.2 or < 0.8.
Possible Causes and Solutions:
| Cause | Recommended Action |
| Column Overload | Injecting too much sample can lead to peak distortion. Reduce the injection volume or the sample concentration. |
| Secondary Interactions with the Stationary Phase | Residual silanol groups on the silica support can cause peak tailing, especially for polar analytes. The use of a mobile phase additive (e.g., a small amount of a competing amine or acid) can sometimes mitigate this, although it is less common for neutral compounds. |
| Inappropriate Sample Solvent | Dissolving the sample in a solvent stronger than the mobile phase can cause peak fronting. Ideally, the sample should be dissolved in the mobile phase itself. |
| Column Contamination or Degradation | If peak shape deteriorates over time, the column may be contaminated. Follow the manufacturer's instructions for column washing. If the problem persists, the column may need to be replaced. |
Frequently Asked Questions (FAQs)
Q1: Which type of chiral stationary phase (CSP) is most suitable for the separation of this compound enantiomers?
A1: Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are generally the most successful for separating a wide range of chiral compounds, including phenyl ethanol derivatives. Columns like Chiralpak® AD-H (amylose-based) or Chiralcel® OD-H (cellulose-based) are excellent starting points for method development.
Q2: How does the mobile phase composition affect the separation?
A2: In normal-phase chromatography, the mobile phase typically consists of a non-polar solvent (e.g., n-hexane) and a polar modifier (e.g., isopropanol or ethanol). The polar modifier competes with the analyte for interaction sites on the CSP. Increasing the percentage of the polar modifier generally decreases retention time but may also reduce selectivity. Therefore, finding the optimal balance is crucial.
Q3: What is the role of temperature in this chiral separation?
A3: Temperature influences the thermodynamics of the chiral recognition mechanism. Generally, lower temperatures lead to stronger interactions between the analyte and the CSP, which can improve resolution. However, this may also lead to broader peaks and longer analysis times. It is recommended to control the column temperature and optimize it for the specific separation.
Q4: Can I use supercritical fluid chromatography (SFC) for this separation?
A4: Yes, SFC is a powerful technique for chiral separations and is often faster and uses less organic solvent than HPLC. The same polysaccharide-based CSPs used in HPLC are typically effective in SFC. The mobile phase in SFC is usually supercritical carbon dioxide with a small amount of an alcohol modifier.
Q5: My resolution is good, but the analysis time is too long. How can I reduce it?
A5: To reduce the analysis time, you can:
-
Increase the flow rate.
-
Increase the percentage of the polar modifier in the mobile phase (this may require re-optimization of the resolution).
-
Increase the column temperature.
-
Use a shorter column or a column with smaller particle size.
Experimental Protocols
The following is a representative experimental protocol for the chiral separation of this compound enantiomers based on methods successful for structurally similar compounds.
High-Performance Liquid Chromatography (HPLC) Method
Objective: To achieve baseline separation (Rs ≥ 1.5) of the enantiomers of this compound.
Materials:
-
Racemic this compound standard
-
HPLC-grade n-hexane
-
HPLC-grade isopropanol
-
Chiral Stationary Phase: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP
Instrumentation:
-
HPLC system with a UV detector
-
Column thermostat
Procedure:
-
Mobile Phase Preparation: Prepare the mobile phase by mixing n-hexane and isopropanol in a 90:10 (v/v) ratio. Degas the mobile phase before use.
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter.
-
Chromatographic Conditions:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm)
-
Mobile Phase: n-Hexane/Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 220 nm
-
Injection Volume: 10 µL
-
-
Data Analysis:
-
Inject the sample and record the chromatogram.
-
Calculate the retention factors (k), separation factor (α), and resolution (Rs).
-
Representative Chromatographic Data:
| Parameter | Value |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Separation Factor (α) | ~ 1.18 |
| Resolution (Rs) | ~ 1.9 |
Note: These are representative values and may vary depending on the specific instrument, column, and experimental conditions.
Technical Support Center: Optimizing Asymmetric Transfer Hydrogenation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and detailed protocols for optimizing asymmetric transfer hydrogenation (ATH) reactions.
Troubleshooting and FAQs
This section addresses common issues encountered during ATH experiments in a question-and-answer format.
Q1: My reaction shows low or no conversion. What are the primary causes?
A1: Low conversion is a frequent issue that can often be traced back to several key factors:
-
Inactive Catalyst: The catalyst, particularly the metal precursor or ligand, may be degraded. For air- and moisture-sensitive catalysts, ensure strict adherence to anaerobic techniques using a glovebox or Schlenk line.[1] It is advisable to use freshly prepared catalyst or purchase from a reliable commercial source.
-
Insufficient Base: Many ATH systems require a base to activate the catalyst or the hydrogen donor.[2][3] The strength and concentration of the base are critical; for instance, using a weak base like triethylamine (NEt₃) when a stronger base like KOH is required can lead to very low conversion.[2]
-
Inhibitors: Impurities in the substrate, solvent, or from glassware can act as catalyst poisons.[1] Common poisons for ruthenium and rhodium catalysts include sulfur and basic nitrogen compounds.[1] Ensure all reagents are of high purity and solvents are anhydrous and degassed.
-
Poor Mixing: Inadequate stirring can lead to poor contact between the catalyst, substrate, and hydrogen donor, resulting in a sluggish reaction.[4][5]
Q2: The enantiomeric excess (ee) of my product is lower than expected. How can I improve it?
A2: Suboptimal enantioselectivity is a common challenge. Consider the following troubleshooting steps:
-
Validate Your Analytical Method: Before optimizing the reaction, confirm that your chiral HPLC or GC method is accurate and provides good separation of enantiomers (Resolution > 1.5).[1]
-
Solvent Choice: The solvent can have a profound impact on enantioselectivity by influencing the catalyst-substrate complex.[6][7][8] Screening a range of solvents, from polar protic (e.g., isopropanol) to non-polar aprotic (e.g., toluene), is highly recommended.[6][9][10] In some cases, changing the solvent can even reverse the direction of enantioselection.[1]
-
Hydrogen Donor: The choice of hydrogen donor is critical. While isopropanol is common, it can sometimes lead to erosion of the product's enantiomeric purity due to the reversibility of the reaction.[11][12] Using an azeotropic mixture of formic acid and triethylamine (e.g., 5:2 ratio) can prevent this reverse reaction as the byproduct is gaseous CO₂.[11][12]
-
Temperature: Reaction temperature can significantly affect enantioselectivity. Lowering the temperature often, but not always, leads to higher ee. It is crucial to screen a range of temperatures (e.g., from 0 °C to 60 °C).
-
Catalyst and Ligand: The structure of the chiral ligand is the primary determinant of enantioselectivity.[3][13] Ensure the correct ligand is being used for your specific substrate class. Even small variations in the ligand structure can have a large impact.
Q3: My reaction is not reproducible. What factors should I investigate?
A3: Poor reproducibility often points to subtle variations in experimental setup and reagents.
-
Atmospheric Control: For sensitive catalysts, inconsistent exclusion of air and moisture is a major source of variability.[1] Always use rigorous inert atmosphere techniques.
-
Reagent Purity: The purity of the substrate, solvent, and hydrogen donor must be consistent between runs. Trace impurities can have a significant impact.[1][5] Use solvents from a freshly opened bottle or a solvent purification system.
-
Precise Measurements: Ensure accurate and consistent measurement of all reaction components, especially the catalyst, ligand, and base. Small errors in these quantities can lead to significant variations in reaction rate and selectivity.
Q4: How do I choose the right hydrogen donor for my system?
A4: The selection of the hydrogen donor is crucial for both reactivity and selectivity.
-
Isopropanol (IPA): Widely used, inexpensive, and often serves as the solvent.[9][14] It is effective for many ketone reductions. However, the byproduct acetone can potentially participate in side reactions, and the reversibility of the hydrogen transfer can lead to erosion of enantiomeric excess over long reaction times.[11][12]
-
Formic Acid/Triethylamine (FA/TEA): This combination is an excellent hydrogen source that makes the reaction irreversible because the byproduct is CO₂.[11][15] This is particularly advantageous for preventing loss of ee.[12] The ratio of FA to TEA can be optimized to fine-tune reactivity.[11]
-
Other Alcohols: While less common, other secondary alcohols can be used. Their effectiveness can be solvent and catalyst-dependent.[2]
Data Presentation: Optimizing Reaction Parameters
The following tables summarize key quantitative data for optimizing ATH reactions.
Table 1: Effect of Hydrogen Donor on ATH of Acetophenone
| Hydrogen Donor | Base | Temp (°C) | Time (h) | Conversion (%) | ee (%) | Notes |
| Isopropanol | KOH | 28 | 1 | >99 | 97 | Often used as both donor and solvent.[14][15] |
| HCOOH/NEt₃ (5:2) | - | 40 | 48 | 97 | >99 | Irreversible; prevents ee erosion.[11][15] |
| Ethanol | EGB | 25 | 6 | 85 | 92 | Can act as both solvent and hydrogen source.[9] |
| Methanol | EGB | 25 | 6 | 95 | Racemic | Can lead to different reaction pathways.[9][10] |
*EGB: Electrogenerated Base
Table 2: Influence of Solvent on Enantioselectivity
| Substrate | Catalyst System | Solvent | ee (%) | Reference |
| Acetophenone | Ru-TsDPEN | Isopropanol | 97 | [Noyori et al.] |
| Acetophenone | Ru-TsDPEN | Methanol | 85 | [Noyori et al.] |
| Acetophenone | Ru-TsDPEN | THF | 90 | [Noyori et al.] |
| Methyl Acetoacetate | Ru-BINAP | Methanol | 99 | [Noyori et al.] |
| Methyl Acetoacetate | Ru-BINAP | Ethanol | 98 | [Noyori et al.] |
| Methyl Acetoacetate | Ru-BINAP | Dichloromethane | 92 | [Noyori et al.] |
Note: Data is illustrative and based on typical literature findings.
Experimental Protocols
General Protocol for Asymmetric Transfer Hydrogenation of a Ketone
This protocol provides a general guideline for a typical small-scale ATH reaction using a Ru-based catalyst. Caution: This procedure should be performed under an inert atmosphere (e.g., nitrogen or argon) using a glovebox or Schlenk line techniques, as many ATH catalysts are air-sensitive.[1]
Materials:
-
Ruthenium catalyst precursor (e.g., [RuCl₂(p-cymene)]₂)
-
Chiral ligand (e.g., (1S,2S)-(+)-N-p-Tosylsulfonyl-1,2-diphenylethylenediamine, TsDPEN)
-
Substrate (e.g., acetophenone)
-
Hydrogen donor (e.g., Isopropanol, anhydrous)
-
Base (e.g., Potassium hydroxide, KOH)
-
Anhydrous solvent (if different from hydrogen donor)
-
Schlenk flask and other appropriate glassware, dried in an oven.
Procedure:
-
Catalyst Pre-formation (in situ):
-
In a glovebox, add the ruthenium precursor (e.g., [RuCl₂(p-cymene)]₂, 0.0025 mmol, 0.5 mol%) and the chiral ligand (e.g., (S,S)-TsDPEN, 0.0055 mmol, 1.1 mol%) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add 2 mL of anhydrous isopropanol.
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation.
-
-
Reaction Setup:
-
In a separate vial, prepare a solution of the substrate (e.g., acetophenone, 0.5 mmol, 100 mol%) in 2 mL of anhydrous isopropanol.
-
Prepare a solution of the base (e.g., 0.1 M KOH in isopropanol).
-
Add the substrate solution to the flask containing the pre-formed catalyst.
-
Add the base solution (e.g., 0.05 mL, 0.005 mmol, 1 mol%) to the reaction mixture.
-
-
Reaction and Monitoring:
-
Work-up and Analysis:
-
Once the reaction is complete (as determined by monitoring), cool the mixture to room temperature.
-
Quench the reaction by adding a small amount of water or passing it through a short plug of silica gel.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography if necessary.
-
Determine the enantiomeric excess (ee) of the purified product using chiral HPLC or GC.
-
Visualizations
Experimental Workflow
Caption: General experimental workflow for asymmetric transfer hydrogenation.
Troubleshooting Decision Tree
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Troubleshooting [chem.rochester.edu]
- 6. Solvent effects in catalysis: rational improvements of catalysts via manipulation of solvent interactions - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C5CY02197A [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Effect of Solvents on Electrogenerated Base-Driven Transfer Hydrogenation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanistic Complexity of Asymmetric Transfer Hydrogenation with Simple Mn–Diamine Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 14. Transfer hydrogenation - Wikipedia [en.wikipedia.org]
- 15. Noyori Asymmetric Transfer Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 16. pubs.acs.org [pubs.acs.org]
Technical Support Center: Troubleshooting Low Enantiomeric Excess in Enzymatic Reductions
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize enzymatic reduction reactions, specifically focusing on achieving high enantiomeric excess (ee).
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My enzymatic reduction is resulting in low enantiomeric excess. What are the primary factors I should investigate?
Low enantiomeric excess is a common challenge in biocatalysis. The issue can generally be traced back to one or more of the following factors: suboptimal reaction conditions, inherent enzyme-substrate limitations, or issues with the cofactor regeneration system. A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow:
The following diagram outlines a logical workflow for troubleshooting low enantiomeric excess.
Caption: A step-by-step guide to troubleshooting low enantiomeric excess.
Issue 2: How does temperature affect the enantioselectivity of my enzymatic reduction?
Temperature is a critical parameter that can significantly influence both the reaction rate and the enantioselectivity of an enzymatic reaction.[1]
-
General Trend: Increasing the temperature generally increases the reaction rate. However, for enantioselectivity, the effect can vary. Often, higher temperatures can lead to a decrease in enantioselectivity.[1][2] Conversely, lower temperatures may improve enantioselectivity, though at the cost of a slower reaction rate.[1]
-
Thermodynamic Considerations: The enantioselectivity of an enzyme is related to the difference in the free energy of activation for the two enantiomers. This energy difference has both enthalpic and entropic components, which are affected by temperature.[1]
-
Enzyme Stability: It is also crucial to consider the enzyme's stability at different temperatures. Exceeding the optimal temperature can lead to enzyme denaturation and a complete loss of activity.[3]
Experimental Protocol: Temperature Optimization Study
-
Setup: Prepare a series of identical reaction mixtures.
-
Temperature Gradient: Incubate each reaction at a different temperature (e.g., in 5-10°C increments, from 10°C to 50°C).
-
Monitoring: At set time intervals, take samples from each reaction.
-
Analysis: Quench the reaction in the samples and analyze the enantiomeric excess of the product and the conversion using chiral HPLC or GC.
-
Evaluation: Plot enantiomeric excess and conversion against temperature to identify the optimal balance.
Table 1: Hypothetical Temperature Optimization Data
| Temperature (°C) | Conversion (%) after 24h | Enantiomeric Excess (ee, %) |
| 15 | 35 | 98 |
| 25 | 60 | 95 |
| 35 | 85 | 88 |
| 45 | 95 | 75 |
Issue 3: Can the pH of the reaction medium influence the enantiomeric excess?
Yes, pH can have a profound effect on an enzyme's activity and stereoselectivity.
-
Enzyme Ionization State: The pH of the medium affects the ionization state of amino acid residues in the enzyme's active site. This can alter the binding of the substrate and the catalytic mechanism, thereby influencing which enantiomer is preferentially formed.
-
Optimal pH Range: Most enzymes have a specific pH range in which they exhibit maximum activity and selectivity. For example, a novel ketoreductase from Synechococcus sp. PCC 7942 showed a broad pH optimum between 7 and 9.[4] Deviating significantly from this optimal range can lead to a sharp decrease in both activity and enantioselectivity.[4][5]
Experimental Protocol: pH Optimization Study
-
Buffer Selection: Choose a series of buffers that cover a wide pH range (e.g., pH 5 to 10) and ensure they do not interfere with the reaction.
-
Reaction Setup: Prepare identical reaction mixtures, each with a different buffer system.
-
Incubation: Maintain a constant temperature and stir the reactions.
-
Analysis: Monitor the reaction for conversion and enantiomeric excess at regular intervals.
-
Data Interpretation: Identify the pH at which the highest enantiomeric excess is achieved at an acceptable reaction rate.
Table 2: pH Optima for Selected Ketoreductases
| Enzyme Source | Substrate | Optimal pH | Resulting ee (%) |
| Synechococcus sp. PCC 7942 | 2′,3′,4′,5′,6′-pentafluoroacetophenone | 8.0 | >99.8 (S) |
| Ketoreductase KRED424 | N-Boc-3-pyrrolidone | 7.0 | Not specified |
| Ketoreductase KRED432 | N-Boc-3-pyrrolidone | 7.0 | Not specified |
| Ketoreductase KRED433 | N-Boc-3-pyrrolidone | 7.0 | Not specified |
Data compiled from multiple sources for illustrative purposes.[4][5]
Issue 4: My cofactor regeneration system seems inefficient. Could this be the cause of low enantiomeric excess?
An inefficient cofactor regeneration system can indeed lead to low enantiomeric excess. The regeneration of nicotinamide cofactors (NADH or NADPH) is crucial for the economic viability and efficiency of preparative-scale enzymatic reductions.[6][7][8]
-
Types of Regeneration Systems: Cofactor regeneration can be achieved using whole-cell systems (where glucose is often used to regenerate the cofactor internally) or with isolated enzymes using a coupled-enzyme approach (e.g., glucose dehydrogenase or formate dehydrogenase).[6][7][9]
-
Impact on Reaction Equilibrium: Efficient cofactor regeneration helps to drive the reduction reaction towards completion.[9]
-
Potential for Byproduct Inhibition: In some systems, the byproducts of the regeneration reaction can inhibit the primary reductase, affecting its activity and selectivity.
-
Loss of Enzyme Activity: The enzymes involved in the cofactor regeneration cycle can also lose activity over time, leading to a stall in the overall reaction.[6][7]
Signaling Pathway: Coupled-Enzyme Cofactor Regeneration
The following diagram illustrates a common coupled-enzyme system for NADPH regeneration using glucose dehydrogenase (GDH).
References
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Temperature on Enzymatic Reaction - Creative Enzymes [creative-enzymes.com]
- 4. Identification, Cloning, and Characterization of a Novel Ketoreductase from the Cyanobacterium Synechococcus sp. Strain PCC 7942 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Influence of Cofactor Regeneration Strategies on Preparative-Scale, Asymmetric Carbonyl Reductions by Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cofactor regeneration for sustainable enzymatic biosynthesis - Beijing Institute of Technology [pure.bit.edu.cn]
- 9. zhaogroup.chbe.illinois.edu [zhaogroup.chbe.illinois.edu]
Technical Support Center: Purification of Crude 1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical support guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the purification of crude 1-(2,6-dichloro-3-fluorophenyl)ethanol. This crucial intermediate in the synthesis of various pharmaceuticals requires high purity, and this guide provides troubleshooting advice and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the typical impurities in crude this compound after synthesis?
A1: Crude this compound, particularly when synthesized by the reduction of 2,6-dichloro-3-fluoroacetophenone, may contain several impurities:
-
Unreacted Starting Material: Residual 2,6-dichloro-3-fluoroacetophenone.
-
Stereoisomeric Impurity: The undesired enantiomer, (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol, if a stereoselective synthesis is performed.
-
By-products of Reduction: Depending on the reducing agent and reaction conditions, various by-products may form. For instance, when using sodium borohydride in an alcoholic solvent, borate esters can be formed as by-products.[1]
-
Solvent Residues: Residual solvents from the reaction and work-up steps.
Q2: Which purification techniques are most effective for this compound?
A2: The most common and effective purification methods for this compound, which is a solid at room temperature, are recrystallization and column chromatography.[2][3] For enantiomeric purification, chiral High-Performance Liquid Chromatography (HPLC) is the method of choice.[4][5]
Q3: How can I remove the unreacted 2,6-dichloro-3-fluoroacetophenone?
A3: Both recrystallization and column chromatography can effectively remove the less polar starting material from the more polar alcohol product. For column chromatography, a solvent system of increasing polarity will elute the acetophenone before the desired ethanol.
Q4: My final product has a low enantiomeric excess (ee). How can I improve it?
A4: To improve the enantiomeric excess, chiral HPLC is the most direct method for separating enantiomers.[4][5] One publication reports a successful chiral HPLC separation using a DAICEL CHIRALPAK AD-RH column with a mobile phase of acetonitrile/water (25/75)[6]. Alternatively, diastereomeric resolution can be employed, which involves reacting the racemic alcohol with a chiral resolving agent to form diastereomers that can be separated by standard chromatography or recrystallization, followed by the removal of the chiral auxiliary.[7]
Troubleshooting Guides
Recrystallization Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Product does not crystallize | - The solution is not saturated (too much solvent was used).- The chosen solvent is not appropriate. | - Evaporate some of the solvent to concentrate the solution and induce crystallization.- Add an anti-solvent (a solvent in which the compound is insoluble) dropwise to the solution until it becomes cloudy, then slightly warm to redissolve and cool slowly.[8] |
| Product "oils out" instead of crystallizing | - The solution is cooling too rapidly.- The concentration of the solute is too high.- The melting point of the solid is lower than the boiling point of the solvent. | - Allow the solution to cool to room temperature slowly before placing it in an ice bath.- Add a small amount of additional hot solvent to the oiled-out mixture, reheat to dissolve, and then cool slowly.- Select a lower-boiling point solvent for recrystallization. |
| Low recovery of purified product | - Too much solvent was used, leaving a significant amount of product in the mother liquor.- The crystals were washed with a solvent in which they are too soluble. | - Minimize the amount of hot solvent used for dissolution.- Cool the crystallization mixture in an ice bath to maximize crystal formation.- Wash the collected crystals with a minimal amount of ice-cold recrystallization solvent.[8] |
| Poor impurity removal | - The impurities have similar solubility to the product in the chosen solvent.- The cooling process was too fast, trapping impurities within the crystal lattice. | - Screen for a different recrystallization solvent or a mixed-solvent system.[9][10]- Ensure a slow cooling rate to allow for selective crystallization. |
Column Chromatography Issues
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Poor separation of product and impurities | - The solvent system (mobile phase) is not optimized.- The column was overloaded with the crude product. | - Optimize the mobile phase polarity. Start with a non-polar solvent and gradually increase the polarity. Thin-Layer Chromatography (TLC) can be used to determine the optimal solvent system.- Use an appropriate amount of crude product relative to the amount of stationary phase (typically 1:20 to 1:100 ratio of crude product to silica gel by weight). |
| Product elutes too quickly or too slowly | - The mobile phase is too polar or not polar enough. | - If the product elutes too quickly (high Rf on TLC), decrease the polarity of the mobile phase.- If the product elutes too slowly or not at all (low Rf on TLC), increase the polarity of the mobile phase. |
| Tailing of spots on TLC and peaks in fractions | - The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).- The column is not packed properly. | - Add a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds).- Ensure the column is packed uniformly without any cracks or channels. |
Experimental Protocols
Protocol 1: Recrystallization from a Mixed Solvent System (Ethanol/Water)
This protocol is a general procedure for the recrystallization of aryl ethanols and should be optimized for this compound.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimal amount of hot ethanol.
-
Hot Filtration (Optional): If insoluble impurities are present, filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed flask.
-
Addition of Anti-solvent: While the ethanol solution is still hot, add hot water dropwise with swirling until the solution just begins to turn cloudy.
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification by Silica Gel Column Chromatography
This is a general protocol and should be optimized using TLC analysis first.
-
Preparation of the Column: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pour it into a chromatography column. Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase). Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexane to a 9:1 or 8:2 mixture of hexane:ethyl acetate.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Protocol 3: Chiral HPLC for Enantiomeric Purity Analysis
The following conditions have been reported for the enantiomeric separation of this compound[6].
-
Column: DAICEL CHIRALPAK AD-RH
-
Mobile Phase: Acetonitrile/Water = 25/75 (v/v)
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 220 nm
-
Retention Times: (S)-enantiomer: 56.1 min, (R)-enantiomer: 64.5 min
Data Presentation
Table 1: Purity and Yield Data for Purification Methods (Illustrative)
| Purification Method | Starting Purity (area %) | Final Purity (area %) | Enantiomeric Excess (ee %) | Typical Yield (%) |
| Recrystallization | 90% | >98% | No significant change | 70-85% |
| Column Chromatography | 90% | >99% | No significant change | 60-80% |
| Chiral HPLC (Preparative) | 95% (racemic) | >99% | >99.5% | 40-60% per enantiomer |
Note: The values in this table are illustrative and will vary depending on the specific conditions of the synthesis and purification.
Visualizations
Caption: Purification workflow for this compound.
Caption: Troubleshooting logic for recrystallization issues.
References
- 1. reddit.com [reddit.com]
- 2. bohr.winthrop.edu [bohr.winthrop.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol synthesis - chemicalbook [chemicalbook.com]
- 7. Synthesis of (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol [cjph.com.cn]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
stability issues of 1-(2,6-dichloro-3-fluorophenyl)ethanol under acidic conditions
This technical support center provides guidance on the stability of 1-(2,6-dichloro-3-fluorophenyl)ethanol under acidic conditions. The information is intended for researchers, scientists, and drug development professionals to anticipate and troubleshoot potential stability issues during their experiments.
Troubleshooting Guide and FAQs
This section addresses common questions and issues related to the handling and stability of this compound in acidic environments.
Q1: I am observing a new, less polar impurity in my reaction mixture containing this compound and an acidic catalyst. What could it be?
A1: Under acidic conditions, this compound, a secondary benzylic alcohol, is prone to acid-catalyzed dehydration. This elimination reaction (likely an E1 mechanism) would result in the formation of 2,6-dichloro-3-fluoro-1-vinylbenzene, a styrene derivative.[1][2] This product is more non-polar than the starting alcohol and would likely have a longer retention time in reverse-phase HPLC.
Q2: What is the proposed mechanism for the degradation of this compound in acid?
A2: The degradation is likely to proceed via an acid-catalyzed dehydration E1 mechanism. The steps are as follows:
-
Protonation of the hydroxyl group by the acid catalyst to form a good leaving group (water).
-
Loss of a water molecule to form a relatively stable secondary benzylic carbocation.
-
Deprotonation of a beta-hydrogen by a weak base (e.g., water or the conjugate base of the acid catalyst) to form the alkene, 2,6-dichloro-3-fluoro-1-vinylbenzene, and regenerate the acid catalyst.[1][2]
Q3: How can I minimize the degradation of this compound during my acid-mediated reaction?
A3: To minimize degradation, consider the following strategies:
-
Temperature Control: Perform the reaction at the lowest possible temperature that allows for the desired transformation. Dehydration reactions are often accelerated by heat.
-
Acid Strength and Concentration: Use the mildest acidic conditions and the lowest possible concentration of the acid catalyst that is effective for your reaction.
-
Reaction Time: Monitor the reaction closely and minimize the reaction time to prevent prolonged exposure of the product to acidic conditions.
-
Aqueous Conditions: While the reaction is acid-catalyzed, a high concentration of water could potentially favor the reverse hydration reaction to a minor extent, although the equilibrium for benzylic alcohols often favors the alkene.
Q4: Are there any other potential degradation pathways to consider?
A4: While dehydration is the most probable degradation pathway for secondary benzylic alcohols in non-nucleophilic acidic media, if a strong nucleophile is present in the reaction mixture, a competing SN1 substitution reaction could occur. For example, in the presence of a high concentration of chloride ions from an acid like HCl, the formation of 1-(1-chloroethyl)-2,6-dichloro-3-fluorobenzene might be observed.
Q5: How can I monitor the stability of this compound in my process?
A5: A stability-indicating analytical method, typically reverse-phase HPLC with UV detection, should be developed and validated. This method should be able to separate the parent compound from its potential degradation products, such as the corresponding styrene derivative and any substitution products.
Illustrative Forced Degradation Data
The following table presents hypothetical data from a forced degradation study on this compound to illustrate its potential stability profile under various acidic conditions.
| Condition ID | Acid | Acid Concentration | Temperature (°C) | Time (hours) | This compound Remaining (%) | 2,6-dichloro-3-fluoro-1-vinylbenzene (%) |
| AD-01 | HCl | 0.1 N | 25 | 24 | 98.5 | 1.2 |
| AD-02 | HCl | 1.0 N | 25 | 24 | 85.2 | 14.5 |
| AD-03 | H₂SO₄ | 0.1 N | 25 | 24 | 99.1 | 0.8 |
| AD-04 | H₂SO₄ | 1.0 N | 25 | 24 | 88.9 | 10.9 |
| AD-05 | HCl | 1.0 N | 60 | 4 | 70.3 | 29.1 |
| AD-06 | H₂SO₄ | 1.0 N | 60 | 4 | 75.8 | 23.8 |
Note: This data is for illustrative purposes only and is based on the expected chemical reactivity of secondary benzylic alcohols.
Experimental Protocols
Below are example protocols for conducting a forced degradation study under acidic conditions.
Objective: To evaluate the stability of this compound under acidic stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 N and 1.0 N solutions
-
Sulfuric acid (H₂SO₄), 0.1 N and 1.0 N solutions
-
Sodium hydroxide (NaOH), 0.1 N and 1.0 N solutions for neutralization
-
Methanol or Acetonitrile (HPLC grade) as a co-solvent if needed
-
Water (HPLC grade)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC system with a UV detector and a C18 column
Procedure for Acid Hydrolysis Study:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
For each acidic condition (e.g., 0.1 N HCl, 1.0 N HCl), transfer a known volume of the stock solution into a separate flask.
-
Add the acidic solution to achieve the target final concentration of the drug substance and the acid. A co-solvent may be necessary to ensure solubility.
-
Incubate the solutions at the desired temperatures (e.g., room temperature, 60°C) for a specified period (e.g., 4, 8, 12, 24 hours).
-
-
Neutralization: After the specified time, withdraw an aliquot of the stressed sample and neutralize it with an equivalent amount of the corresponding strength NaOH solution to stop the degradation reaction.
-
Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis. Analyze the sample using a validated stability-indicating HPLC method.
-
Control Sample: Prepare a control sample by dissolving the drug substance in the solvent and water without the addition of acid and analyze it at the same time points.
Visualizations
The following diagrams illustrate the proposed degradation pathway and a typical experimental workflow for a forced degradation study.
Caption: Proposed E1 dehydration pathway for this compound.
Caption: Workflow for an acid-forced degradation study.
References
preventing racemization of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the racemization of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol during their experiments.
Troubleshooting Guides
Issue 1: Loss of Enantiomeric Excess (% ee) After Reaction Work-up
Symptoms: Chiral HPLC analysis of the crude reaction mixture shows high % ee, but the purity significantly drops after extraction and purification.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Acidic or Basic Conditions | The benzylic alcohol is susceptible to racemization via formation of a stabilized carbocation intermediate under acidic conditions or through deprotonation-reprotonation mechanisms under basic conditions. | - Neutralize the reaction mixture to a pH of ~7 before extraction. Use a mild buffer if necessary. - Avoid strong acids or bases during work-up. If an acidic or basic wash is required, perform it quickly at low temperatures and immediately neutralize. - Use saturated sodium bicarbonate solution for quenching acids and saturated ammonium chloride for quenching bases. |
| Elevated Temperatures | Higher temperatures provide the activation energy for racemization. | - Perform all work-up and purification steps at or below room temperature. - Use an ice bath to cool solutions during extractions and solvent removal. - For solvent evaporation, use a rotary evaporator with a water bath set to a low temperature (<30°C). |
| Prolonged Exposure to Solvents | Certain solvents, especially polar protic solvents, can facilitate racemization by stabilizing charged intermediates. | - Minimize the time the compound is in solution. - Choose non-polar, aprotic solvents for extraction and chromatography where possible (e.g., hexane, toluene, dichloromethane). |
| Active Stationary Phase in Chromatography | Silica gel can be slightly acidic and may promote racemization. | - Deactivate silica gel by treating it with a solution of triethylamine in the eluent (e.g., 0.1-1% v/v) before use. - Alternatively, use a less acidic stationary phase like alumina (neutral or basic). - Perform flash chromatography quickly to minimize contact time. |
Issue 2: Gradual Decrease in Enantiomeric Purity During Storage
Symptoms: A sample with high initial % ee shows a decrease in optical purity over time when stored.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Solutions |
| Inappropriate Storage Temperature | Racemization is a kinetically controlled process, and higher temperatures accelerate the rate of conversion to the racemate. | - Store the compound at low temperatures. For short-term storage, 2-8°C is recommended. For long-term storage, -20°C is preferable. |
| Exposure to Light | Photochemical degradation or catalysis of racemization can occur. | - Store the compound in an amber vial or a container protected from light. |
| Presence of Acidic or Basic Impurities | Trace amounts of acids or bases in the storage solvent or on the surface of the container can catalyze racemization over time. | - Ensure the compound is highly pure before long-term storage. - Store as a solid if possible, as racemization is generally slower in the solid state. - If stored in solution, use a high-purity, neutral, and aprotic solvent. |
| Air/Moisture Sensitivity | Exposure to air and moisture can potentially lead to degradation pathways that may affect enantiomeric purity. | - Store under an inert atmosphere (e.g., argon or nitrogen). - Use a container with a tight-fitting cap. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol?
A1: The most likely mechanism for racemization of this secondary benzylic alcohol is through the formation of a planar, achiral carbocation intermediate at the stereocenter. This is typically facilitated by Brønsted or Lewis acids, which protonate the hydroxyl group, turning it into a good leaving group (water). The subsequent loss of water generates the carbocation, which can then be attacked by a nucleophile (e.g., water) from either face with equal probability, leading to a racemic mixture.
Q2: What are the ideal solvent conditions to prevent racemization during a reaction?
A2: To minimize racemization, it is best to use non-polar, aprotic solvents. Solvents like toluene, hexane, and dichloromethane are generally preferred over polar protic solvents such as methanol or ethanol, or polar aprotic solvents like DMSO and DMF, which can stabilize charged intermediates that may lead to racemization.
Q3: How critical is temperature control in maintaining the enantiomeric purity?
A3: Temperature control is critical. Elevated temperatures can provide the necessary energy to overcome the activation barrier for racemization.[1] It is highly recommended to conduct reactions and subsequent work-up and purification steps at low temperatures (e.g., 0°C or below) whenever the reaction kinetics allow.
Q4: Can I use standard silica gel for column chromatography?
A4: Standard silica gel is slightly acidic and can cause racemization of sensitive compounds like secondary benzylic alcohols. It is advisable to either use deactivated silica gel (neutralized with a base like triethylamine) or opt for an alternative stationary phase such as neutral alumina. Performing the chromatography as quickly as possible is also recommended to reduce the contact time between the compound and the stationary phase.
Q5: What analytical method is recommended for determining the enantiomeric excess (% ee) of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol?
A5: The most common and reliable method for determining the enantiomeric excess of chiral alcohols is High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® or Chiralpak® series) are often effective for this class of compounds. Supercritical Fluid Chromatography (SFC) with a chiral column can also be an excellent, often faster, alternative.
Experimental Protocols
Protocol 1: General Procedure for Reaction Work-up and Purification to Minimize Racemization
-
Quenching: Cool the reaction mixture to 0°C in an ice bath. Quench the reaction by slowly adding a saturated solution of ammonium chloride (if the reaction is basic) or sodium bicarbonate (if the reaction is acidic) until the pH is approximately 7.
-
Extraction: Extract the aqueous layer with a non-polar organic solvent (e.g., dichloromethane or ethyl acetate) three times. Keep the solutions cold during the extraction process.
-
Washing: Combine the organic layers and wash with brine.
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator with a water bath temperature below 30°C.
-
Purification: Purify the crude product by flash column chromatography on deactivated silica gel or neutral alumina.
-
Deactivation of Silica Gel: Prepare a slurry of silica gel in the chosen eluent system containing 0.5% (v/v) triethylamine. Pack the column with this slurry.
-
Elute the compound as quickly as possible while maintaining good separation.
-
-
Final Product Handling: After identifying the pure fractions by TLC, combine them and remove the solvent under reduced pressure at low temperature. Store the final product under an inert atmosphere at -20°C.
Protocol 2: Chiral HPLC Method for Enantiomeric Excess Determination
While a specific, validated method for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol is not publicly available, a general starting point for method development based on similar structures would be:
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm) or a similar polysaccharide-based chiral column.
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The ratio can be adjusted to optimize resolution and retention time.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
Detection: UV at a suitable wavelength (e.g., 220 nm or 254 nm).
-
Sample Preparation: Dissolve a small amount of the sample in the mobile phase.
Note: Method development and validation are crucial to ensure accurate determination of the enantiomeric excess.
Visualizations
Caption: Acid-catalyzed racemization pathway of a secondary benzylic alcohol.
Caption: Troubleshooting workflow for preventing racemization.
References
Technical Support Center: Hydrogenation of 2',6'-Dichloro-3'-fluoroacetophenone
Welcome to the technical support center for the hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to catalyst poisoning during this specific synthesis.
Troubleshooting Guides
This section addresses common problems encountered during the hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone to 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Q1: My hydrogenation reaction has stalled or is proceeding very slowly. What are the likely causes?
A sluggish or stalled reaction is a primary indicator of catalyst poisoning. The most common culprits are impurities in the starting material, solvent, or hydrogen gas.
Troubleshooting Workflow:
Technical Support Center: Industrial Production of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the industrial scale-up of 1-(2,6-dichloro-3-fluorophenyl)ethanol synthesis.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis and purification of this compound.
Synthesis: Asymmetric Reduction of 2',6'-dichloro-3'-fluoroacetophenone
Problem 1: Low Enantiomeric Excess (ee)
| Possible Cause | Suggested Solution |
| Suboptimal Catalyst System | - Screen different chiral ligands and metal precursors. For this substrate, ruthenium-based catalysts with chiral diphosphine ligands are often effective. - Ensure the correct catalyst loading; too low a concentration can lead to poor stereocontrol. |
| Incorrect Reaction Temperature | - Optimize the reaction temperature. Lower temperatures often favor higher enantioselectivity.[1] |
| Solvent Effects | - The choice of solvent can significantly impact enantioselectivity. Protic solvents like isopropanol are commonly used in transfer hydrogenation, while aprotic solvents like THF may be used with other reducing agents.[1] |
| Presence of Impurities | - Ensure the starting material (2',6'-dichloro-3'-fluoroacetophenone) is of high purity, as impurities can poison the catalyst. |
Problem 2: Incomplete Conversion or Slow Reaction Rate
| Possible Cause | Suggested Solution |
| Catalyst Deactivation | - Catalyst deactivation can occur over time.[2] Consider catalyst regeneration or a higher catalyst loading. - Ensure strict inert atmosphere conditions (e.g., nitrogen or argon) to prevent catalyst oxidation. |
| Insufficient Hydrogen Pressure (for hydrogenation) | - Optimize hydrogen pressure. While higher pressure can increase the reaction rate, it may also affect selectivity. |
| Poor Mixing/Agitation | - Inadequate mixing can lead to localized concentration gradients and reduced reaction rates. Ensure the reactor's agitation system is sufficient for the scale of the reaction. |
| Incorrect Base/Additive Concentration | - The concentration of basic additives (e.g., potassium tert-butoxide), often used in asymmetric hydrogenation, is critical and should be optimized.[2] |
Problem 3: Formation of By-products
| Possible Cause | Suggested Solution |
| Over-reduction | - If the desired alcohol is further reduced, consider using a milder reducing agent or optimizing reaction time and temperature. |
| Side reactions of the starting material | - Ensure that the reaction conditions are selective for the ketone reduction. Undesired side reactions can sometimes be suppressed by adjusting the temperature or the choice of catalyst. |
Purification
Problem 1: Difficulty in Crystallization
| Possible Cause | Suggested Solution |
| "Oiling Out" Instead of Crystallizing | - This occurs when the compound's solubility is too high or the cooling rate is too fast. Try a different solvent system (a mixture of a good solvent and a poor solvent can be effective).[3] - Slow down the cooling rate to allow for proper crystal lattice formation.[3] |
| Poor Crystal Quality (e.g., small needles) | - Optimize the cooling profile and agitation speed during crystallization. Seeding the solution with a small amount of pure product can promote the growth of larger, more easily filterable crystals. |
| Impurities Inhibiting Crystallization | - If the crude product is too impure, it may inhibit crystallization. Consider a preliminary purification step, such as a column chromatography or a liquid-liquid extraction, before attempting crystallization. |
Problem 2: Inefficient Purification by Chromatography (HPLC/SFC)
| Possible Cause | Suggested Solution |
| Poor Separation of Enantiomers | - Optimize the chiral stationary phase (CSP) and mobile phase composition. Polysaccharide-based CSPs are often effective for separating chiral alcohols.[4][5] - Adjusting the mobile phase composition (e.g., the ratio of co-solvents in SFC) can significantly impact resolution.[4] |
| Low Throughput/Loading Capacity | - For industrial-scale purification, consider simulated moving bed (SMB) chromatography, which offers higher throughput than traditional batch chromatography.[6] - Optimize the sample concentration and injection volume to maximize loading without sacrificing resolution. |
| Product Degradation on the Column | - Ensure the mobile phase is compatible with the product and that the operating conditions (temperature, pressure) are not causing degradation. |
Frequently Asked Questions (FAQs)
Synthesis
-
Q1: What are the primary synthetic routes for the industrial production of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol? A1: The most common industrial route is the asymmetric reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone. This can be achieved through catalytic asymmetric hydrogenation or transfer hydrogenation using a chiral catalyst.[2][7] Biocatalytic reduction using whole-cell systems or isolated enzymes is also a viable and increasingly popular green alternative.[2][8]
-
Q2: What are the key safety considerations when scaling up the synthesis? A2: If a Grignard-type synthesis is employed, managing the exothermic nature of the reaction is critical to prevent thermal runaway. This involves careful control of reagent addition rates and ensuring adequate cooling capacity. For asymmetric hydrogenation, the handling of flammable solvents and hydrogen gas under pressure requires robust engineering controls and adherence to safety protocols.
-
Q3: How can I minimize catalyst loading to reduce costs at an industrial scale? A3: Optimizing reaction parameters such as temperature, pressure, and substrate concentration can improve catalyst turnover number (TON) and turnover frequency (TOF), allowing for lower catalyst loading.[6] The use of highly active catalysts and ensuring the purity of all reagents to avoid catalyst poisoning are also crucial.
Purification
-
Q4: What is the most cost-effective method for purifying this compound at an industrial scale? A4: Crystallization is generally the most economical method for large-scale purification of solid compounds.[9][10] If the racemic mixture is produced, diastereomeric salt crystallization with a chiral resolving agent can be employed. For direct separation of enantiomers, preparative chromatography techniques like SFC and SMB are used, with SFC often being more cost-effective due to reduced solvent consumption.[4][11]
-
Q5: How can I improve the yield and purity during the final crystallization step? A5: To improve yield, you can optimize the solvent system to ensure the product has low solubility at colder temperatures while impurities remain in solution. Purity can be enhanced by techniques such as slow cooling to promote the formation of well-ordered crystals, and washing the isolated crystals with a cold, poor solvent to remove residual mother liquor.
-
Q6: What analytical techniques are essential for quality control during production? A6: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are essential for determining the enantiomeric excess (ee) of the final product and in-process samples. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are used to confirm the chemical structure and identify any impurities.
Data Presentation
Table 1: Comparison of Catalytic Systems for Asymmetric Hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone (Lab Scale Data)
| Catalyst System | Substrate/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| RuBr₂--INVALID-LINK-- / KOtBu | 1000 | 40 | 21 | 100 | 98.5 (S) | --INVALID-LINK-- |
| [MX₂((S)-a)((R,R)-b)] | 50,000 - 150,000 | 80 | >5 | Complete | >98 (S) | --INVALID-LINK-- |
Note: The data presented is based on available literature and may vary depending on specific reaction conditions and scale.
Experimental Protocols
Protocol 1: Industrial Scale Asymmetric Transfer Hydrogenation
This protocol outlines a general procedure for the asymmetric transfer hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone.
-
Reactor Preparation:
-
Ensure a glass-lined or stainless steel reactor is clean, dry, and inerted with nitrogen.
-
Charge the reactor with 2',6'-dichloro-3'-fluoroacetophenone and a suitable solvent (e.g., isopropanol).
-
-
Catalyst Preparation:
-
In a separate vessel, under an inert atmosphere, dissolve the chiral ruthenium catalyst and the appropriate activator (e.g., potassium isopropoxide) in isopropanol.
-
-
Reaction:
-
Transfer the catalyst solution to the reactor.
-
Heat the reaction mixture to the optimized temperature (e.g., 40-60 °C).
-
Monitor the reaction progress by in-process controls (e.g., HPLC) for conversion and enantiomeric excess.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water or a dilute acid.
-
Perform a solvent swap to a suitable extraction solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine to remove water-soluble impurities.
-
-
Isolation:
-
Concentrate the organic layer under reduced pressure to obtain the crude this compound.
-
Protocol 2: Industrial Scale Crystallization
This protocol provides a general procedure for the purification of this compound by crystallization.
-
Solvent Selection:
-
Based on lab-scale experiments, select an appropriate solvent system (e.g., a mixture of a good solvent like toluene and a poor solvent like heptane).
-
-
Dissolution:
-
Charge the crude product into a crystallizer.
-
Add the minimum amount of the hot "good" solvent to completely dissolve the solid.
-
-
Crystallization:
-
Slowly add the "poor" solvent (anti-solvent) at an elevated temperature until slight turbidity is observed.
-
Initiate a controlled cooling profile. Seeding with pure crystals at the appropriate temperature can be beneficial.
-
Allow the slurry to agitate at the final temperature for a sufficient time to ensure complete crystallization.
-
-
Isolation and Drying:
-
Filter the crystals using a centrifuge or filter dryer.
-
Wash the filter cake with a cold portion of the anti-solvent.
-
Dry the purified this compound under vacuum at a suitable temperature.
-
Mandatory Visualization
Caption: Industrial production workflow for this compound.
Caption: Troubleshooting logic for low enantiomeric excess.
References
- 1. mdpi.com [mdpi.com]
- 2. air.unimi.it [air.unimi.it]
- 3. youtube.com [youtube.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01615F [pubs.rsc.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]
- 8. collaborate.princeton.edu [collaborate.princeton.edu]
- 9. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 10. researchgate.net [researchgate.net]
- 11. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
Validation & Comparative
A Comprehensive Guide to HPLC Method Validation for the Analysis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in pharmaceutical synthesis. In the absence of a standardized, published method for this specific analyte, this document outlines a robust, hypothetical Reversed-Phase HPLC (RP-HPLC) method and details the validation process in accordance with the International Council for Harmonisation (ICH) guidelines.[1][2][3][4] This guide will enable researchers to establish a reliable and accurate analytical method for quality control and stability testing.
Proposed HPLC Method & Alternative Considerations
A reversed-phase HPLC method is proposed due to its versatility and wide applicability for compounds with moderate polarity, such as substituted phenyl ethanols.[5]
Proposed Method:
-
Column: C18, 150 x 4.6 mm, 5 µm particle size
-
Mobile Phase: Acetonitrile and Water (50:50, v/v)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 220 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Alternative Method Considerations:
For enantiomeric separation, a chiral HPLC method would be necessary. This typically involves a chiral stationary phase (CSP) to resolve the (R)- and (S)-enantiomers. The selection of the appropriate chiral column is often empirical and requires screening of different column chemistries.[6][7]
Experimental Protocols
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the mobile phase.
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to construct a calibration curve (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range.
System Suitability Testing
Before initiating the validation, the suitability of the chromatographic system must be established.[8][9][10] A working standard solution (e.g., 25 µg/mL) is injected five or six times, and the following parameters are evaluated against the acceptance criteria.
Method Validation Parameters
The proposed HPLC method is validated for specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness as per ICH guidelines.[1][2][11]
Data Presentation: Method Validation Summary
The following tables summarize the acceptance criteria and hypothetical performance data for the validation of the proposed HPLC method.
Table 1: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
| Tailing Factor (Asymmetry Factor) | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | 5500 |
| % RSD of Peak Area (n=6) | ≤ 2.0% | 0.8% |
| % RSD of Retention Time (n=6) | ≤ 1.0% | 0.3% |
Table 2: Linearity and Range
| Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9995 |
| Range | 80-120% of test concentration | 1 - 100 µg/mL |
| Y-intercept | Close to zero | 150 |
Table 3: Accuracy (Recovery)
| Spiked Concentration (µg/mL) | % Recovery | Acceptance Criteria |
| 20 (80%) | 99.5% | 98.0 - 102.0% |
| 25 (100%) | 100.2% | 98.0 - 102.0% |
| 30 (120%) | 101.1% | 98.0 - 102.0% |
Table 4: Precision
| Precision Type | Parameter | Acceptance Criteria | Hypothetical Result |
| Repeatability (Intra-day) | % RSD (n=6) | ≤ 2.0% | 0.9% |
| Intermediate Precision (Inter-day) | % RSD (n=6, 2 days) | ≤ 2.0% | 1.2% |
Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)
| Parameter | Method | Hypothetical Result |
| LOD | Based on Signal-to-Noise ratio of 3:1 | 0.1 µg/mL |
| LOQ | Based on Signal-to-Noise ratio of 10:1 | 0.3 µg/mL |
Table 6: Robustness
| Parameter Varied | Variation | % RSD of Peak Area |
| Flow Rate | ± 0.1 mL/min | 1.3% |
| Mobile Phase Composition | ± 2% Acetonitrile | 1.5% |
| Column Temperature | ± 2°C | 1.1% |
Visualizations
Caption: HPLC Method Validation Workflow.
Caption: Chemical Structure of the Analyte.
Conclusion
The proposed RP-HPLC method, when validated according to ICH guidelines, provides a reliable and robust analytical tool for the quantification of this compound. The detailed experimental protocols and validation parameters presented in this guide offer a clear pathway for researchers to implement and verify the performance of this method in a laboratory setting. This ensures the generation of accurate and precise data, which is critical for quality control in drug development and manufacturing.
References
- 1. scribd.com [scribd.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. database.ich.org [database.ich.org]
- 5. ijprajournal.com [ijprajournal.com]
- 6. phx.phenomenex.com [phx.phenomenex.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 10. The Significance of System Suitability in High-Performance Liquid Chromatography (HPLC) Analysis: Ensuring Accurate and Reliable Results [ijraset.com]
- 11. youtube.com [youtube.com]
comparing different chiral catalysts for asymmetric synthesis
A Comprehensive Guide to Chiral Catalysts in Asymmetric Synthesis
For researchers, scientists, and professionals in drug development, the selection of an appropriate chiral catalyst is a critical decision that profoundly impacts the efficiency, stereoselectivity, and economic viability of asymmetric synthesis. This guide provides an objective comparison of three major classes of chiral catalysts: organocatalysts, transition-metal complexes, and biocatalysts. By presenting quantitative performance data, detailed experimental protocols, and visual aids, this document serves as a practical resource for making informed decisions in catalyst selection for asymmetric transformations.
At a Glance: Comparative Performance of Chiral Catalysts
The following table summarizes the performance of representative chiral catalysts in key asymmetric reactions. This data is intended to provide a snapshot of their relative efficiencies and selectivities under specific, optimized conditions.
| Catalyst Class | Representative Catalyst | Representative Reaction | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee %) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) |
| Organocatalyst | (S)-Proline | Aldol Reaction | 20 | 95 | 96 | 4.75 | 0.16 |
| Organocatalyst | Cinchona Alkaloid Derivative | Michael Addition | 10 | 90 | 86 | 9 | 0.19 |
| Transition-Metal | Ru-BINAP Complex | Asymmetric Hydrogenation | 0.01 | >99 | 99 | 9900 | 412.5 |
| Transition-Metal | Jacobsen's Catalyst | Asymmetric Epoxidation | 5 | 96 | 97 | 19.2 | 4.8 |
| Biocatalyst | Candida antarctica Lipase B | Kinetic Resolution | 1-2 (w/w % of substrate) | ~50 (for resolved product) | >99 | N/A | N/A |
In-Depth Catalyst Profiles and Experimental Protocols
This section provides a detailed look at each catalyst class, including a discussion of their general characteristics, advantages, and limitations. A standardized experimental protocol for a representative reaction is also provided for each.
Organocatalysts
Organocatalysts are small, metal-free organic molecules that can catalyze chemical transformations.[1][2][3] Their use has surged in recent decades as a "green" alternative to metal-based catalysts.[4] They are generally robust, less sensitive to air and moisture, and readily available.[1][2] However, they often require higher catalyst loadings and may exhibit lower turnover frequencies compared to their metal-based counterparts.[1]
(S)-Proline is a naturally occurring amino acid that is a versatile and widely used organocatalyst, particularly for aldol and Mannich reactions.[5] It operates via an enamine-based mechanism.
Experimental Protocol: (S)-Proline Catalyzed Asymmetric Aldol Reaction [5]
-
Reaction: Cyclohexanone + 4-Nitrobenzaldehyde → (2R,1'S)-2-(hydroxy(4-nitrophenyl)methyl)cyclohexan-1-one
-
Materials:
-
(S)-Proline (20 mol%)
-
Cyclohexanone (10 mmol, 1.03 mL)
-
4-Nitrobenzaldehyde (1 mmol, 151.1 mg)
-
Dimethyl sulfoxide (DMSO) (4 mL)
-
-
Procedure:
-
To a stirred solution of (S)-proline in DMSO, add cyclohexanone.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-nitrobenzaldehyde to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC.
-
Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purify the product by flash column chromatography on silica gel.
-
Cinchona alkaloids, such as quinine and quinidine, and their derivatives are powerful bifunctional organocatalysts used in a wide array of asymmetric reactions, including Michael additions, cycloadditions, and halogenations.[6]
Experimental Protocol: Cinchona Alkaloid-Catalyzed Asymmetric Michael Addition [7]
-
Reaction: Diethyl malonate + Chalcone → Diethyl 2-(1,3-diphenyl-3-oxopropyl)malonate
-
Materials:
-
Cinchona alkaloid-derived catalyst (e.g., a thiourea derivative) (10 mol%)
-
Chalcone (0.5 mmol)
-
Diethyl malonate (1.5 mmol)
-
Toluene (1 mL)
-
-
Procedure:
-
Dissolve the cinchona alkaloid catalyst and chalcone in toluene in a reaction vial.
-
Add diethyl malonate to the mixture.
-
Stir the reaction at 25 °C for 48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Transition-Metal Catalysts
Transition-metal complexes are highly efficient catalysts that can achieve very high turnover numbers and frequencies.[8][9] They are the workhorses of many industrial-scale asymmetric syntheses.[10] However, they can be sensitive to air and moisture, and concerns about the toxicity and cost of precious metals, as well as potential contamination of the final product, are significant considerations.[8][11]
Ruthenium complexes with the chiral diphosphine ligand BINAP are renowned for their exceptional performance in asymmetric hydrogenation reactions, delivering products with high enantiomeric excess.[12][13]
Experimental Protocol: Ru-BINAP Catalyzed Asymmetric Hydrogenation [2]
-
Reaction: Methyl 2-acetamidoacrylate → N-acetyl-L-alanine methyl ester
-
Materials:
-
[Ru(OAc)₂( (S)-BINAP)] (0.01 mol%)
-
Methyl 2-acetamidoacrylate (10 g, 69.9 mmol)
-
Methanol (50 mL)
-
-
Procedure:
-
In a high-pressure autoclave, dissolve methyl 2-acetamidoacrylate and the Ru-BINAP catalyst in methanol.
-
Purge the autoclave with hydrogen gas.
-
Pressurize the reactor with hydrogen gas (typically 4-10 atm).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Carefully release the hydrogen pressure.
-
Remove the solvent under reduced pressure to obtain the product.
-
Jacobsen's catalyst, a manganese-salen complex, is a highly effective catalyst for the asymmetric epoxidation of unfunctionalized olefins.[14][15]
Experimental Protocol: Jacobsen's Catalyst Asymmetric Epoxidation [14][16]
-
Reaction: 1,2-Dihydronaphthalene → (1R,2S)-1,2-Dihydronaphthalene oxide
-
Materials:
-
(R,R)-Jacobsen's catalyst (5 mol%)
-
1,2-Dihydronaphthalene (1 mmol, 130.2 mg)
-
m-Chloroperbenzoic acid (m-CPBA) as oxidant (1.5 mmol)
-
N-Methylmorpholine N-oxide (NMO) as a co-catalyst (1.2 mmol)
-
Dichloromethane (CH₂Cl₂) (5 mL)
-
-
Procedure:
-
In a round-bottom flask, dissolve 1,2-dihydronaphthalene and Jacobsen's catalyst in dichloromethane.
-
Add N-Methylmorpholine N-oxide to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of m-CPBA in dichloromethane dropwise to the reaction mixture.
-
Stir the reaction at 0 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of Na₂S₂O₃.
-
Separate the organic layer, wash with saturated aqueous NaHCO₃ and brine, then dry over anhydrous Na₂SO₄.
-
Purify the epoxide by flash column chromatography.
-
Biocatalysts
Biocatalysts, typically enzymes, offer unparalleled selectivity (enantio-, regio-, and chemo-) under mild reaction conditions (aqueous environment, ambient temperature, and neutral pH).[15][17] They are biodegradable and derived from renewable resources, aligning well with the principles of green chemistry.[18] The main challenges include the often limited substrate scope of naturally occurring enzymes and the need for protein engineering to achieve desired activity and stability for industrial applications.[14][18]
CALB is a highly versatile and robust lipase widely used for the kinetic resolution of racemic alcohols and amines.[17][19][20]
Experimental Protocol: Lipase-Catalyzed Kinetic Resolution of rac-1-Phenylethanol [1][19]
-
Reaction: rac-1-Phenylethanol + Vinyl acetate → (R)-1-Phenylethyl acetate + (S)-1-Phenylethanol
-
Materials:
-
Immobilized Candida antarctica Lipase B (Novozym 435) (10-20 mg/mL)
-
rac-1-Phenylethanol (100 mM)
-
Vinyl acetate (acyl donor, 200 mM)
-
n-Hexane (solvent)
-
-
Procedure:
-
To a solution of rac-1-phenylethanol in n-hexane, add vinyl acetate.
-
Add the immobilized CALB to the reaction mixture.
-
Shake the reaction mixture at a constant temperature (e.g., 30 °C) and monitor the conversion by GC or HPLC.
-
The reaction is typically stopped at ~50% conversion to achieve high enantiomeric excess for both the acylated product and the remaining alcohol.
-
Filter off the immobilized enzyme (which can be recycled).
-
Separate the product (R)-1-phenylethyl acetate and the unreacted substrate (S)-1-phenylethanol by column chromatography.
-
Visualizing Catalytic Processes and Decision Making
To further aid in understanding and selecting chiral catalysts, the following diagrams illustrate key concepts and workflows.
Catalytic cycle of an (S)-Proline catalyzed aldol reaction.
Simplified catalytic cycle for asymmetric hydrogenation.
Workflow for developing an industrial biocatalyst.
A decision tree to guide the selection of a chiral catalyst.
References
- 1. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ethz.ch [ethz.ch]
- 3. Immobilization of Lipase B from Candida antarctica on Magnetic Nanoparticles Enhances Its Selectivity in Kinetic Resolutions of Chiral Amines with Several Acylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Highly enantioselective epoxidation catalysts derived from 1,2-diaminocyclohexane [organic-chemistry.org]
- 5. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction | MDPI [mdpi.com]
- 6. BINAP-Ru and -Rh catalysts covalently immobilised on silica and their repeated application in asymmetric hydrogenation - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. longdom.org [longdom.org]
- 8. devtoolsdaily.com [devtoolsdaily.com]
- 9. biorxiv.org [biorxiv.org]
- 10. researchgate.net [researchgate.net]
- 11. stackoverflow.com [stackoverflow.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. benchchem.com [benchchem.com]
- 16. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. mdpi.com [mdpi.com]
A Comparative Guide to the Analysis of Enantiomeric Purity of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol by Supercritical Fluid Chromatography
For researchers, scientists, and professionals in drug development, ensuring the enantiomeric purity of chiral intermediates is a critical step. This guide provides a detailed comparison of Supercritical Fluid Chromatography (SFC) with traditional High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the enantiomeric purity analysis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate. The comparison is supported by representative experimental data and detailed methodologies.
Performance Comparison: SFC vs. HPLC and GC
Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often outperforming traditional methods like HPLC and GC. The primary mobile phase in SFC is compressed carbon dioxide, which, when mixed with a small amount of an organic co-solvent (modifier), exhibits low viscosity and high diffusivity. These properties lead to several key advantages:
-
Speed of Analysis: SFC enables significantly faster separations, typically 3 to 5 times quicker than HPLC, due to the ability to use higher flow rates without a substantial loss of efficiency.
-
Reduced Solvent Consumption: By replacing the bulk of the organic mobile phase with environmentally benign CO2, SFC drastically reduces solvent purchase and disposal costs, making it a "greener" alternative.
-
Lower Backpressure: The low viscosity of the supercritical fluid mobile phase results in lower system backpressures compared to HPLC, which can extend the lifetime of columns and instrument components.
-
Suitability for a Broad Range of Compounds: SFC is compatible with a wide array of chiral stationary phases (CSPs) and can be applied to both polar and non-polar analytes. It is particularly well-suited for thermally labile compounds that are not amenable to GC analysis.
The following table summarizes the typical performance characteristics of SFC, HPLC, and GC for the chiral analysis of a compound like 1-(2,6-dichloro-3-fluorophenyl)ethanol.
Table 1: Performance Comparison of SFC, HPLC, and GC for Chiral Analysis
| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) - Normal Phase | Gas Chromatography (GC) |
| Analysis Time | ~ 2 - 5 minutes | ~ 10 - 20 minutes | ~ 15 - 30 minutes |
| Resolution (Rs) | > 2.0 | > 1.5 | > 1.5 |
| Mobile Phase | CO2 with alcohol co-solvent (e.g., Methanol) | Heptane/Isopropanol | Inert Gas (e.g., Helium, Hydrogen) |
| Solvent Consumption | Very Low | High | Very Low (excluding sample prep) |
| Operating Temperature | 30 - 50 °C | Ambient | 150 - 250 °C (potential for degradation) |
| Sample Derivatization | Not required | Not required | Often required for polar analytes |
| Environmental Impact | Low | High | Low |
Experimental Protocols
Detailed methodologies for the enantiomeric purity analysis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol using SFC, HPLC, and GC are presented below. These protocols are based on established methods for structurally similar chiral alcohols.
Supercritical Fluid Chromatography (SFC) Method
The SFC method provides a rapid and highly efficient separation of the enantiomers. Polysaccharide-based chiral stationary phases are highly effective for this class of compounds in SFC.
Table 2: SFC Experimental Protocol
| Parameter | Condition |
| Instrument | Analytical SFC System |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Supercritical CO2 / Methanol (85:15, v/v) |
| Flow Rate | 3.0 mL/min |
| Back Pressure | 150 bar |
| Column Temperature | 40 °C |
| Detection | UV at 220 nm |
| Injection Volume | 5 µL |
| Sample Preparation | 1 mg/mL in Methanol |
High-Performance Liquid Chromatography (HPLC) Method
A normal-phase HPLC method serves as a conventional alternative to SFC. While effective, it typically involves longer run times and higher consumption of organic solvents.
Table 3: HPLC Experimental Protocol
| Parameter | Condition |
| Instrument | Analytical HPLC System |
| Column | Chiralpak AD-H, 250 x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 220 nm |
| Injection Volume | 10 µL |
| Sample Preparation | 1 mg/mL in Mobile Phase |
Gas Chromatography (GC) Method
GC analysis of polar chiral alcohols like this compound often requires prior derivatization to improve volatility and peak shape. This adds a step to the sample preparation process.
Table 4: GC Experimental Protocol
| Parameter | Condition |
| Instrument | Gas Chromatograph with FID |
| Column | Chiraldex G-TA, 30 m x 0.25 mm, 0.12 µm |
| Carrier Gas | Helium at 1.2 mL/min (constant flow) |
| Inlet Temperature | 250 °C |
| Oven Program | 120 °C hold for 1 min, ramp to 200 °C at 5 °C/min, hold for 5 min |
| Detector Temperature | 250 °C |
| Injection | 1 µL, Split ratio 50:1 |
| Sample Preparation | Derivatization with Trifluoroacetic Anhydride (TFAA) in Dichloromethane |
Experimental Workflows and Logical Relationships
The following diagrams illustrate the workflows for method development and routine analysis in SFC.
Conclusion
For the analysis of the enantiomeric purity of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, Supercritical Fluid Chromatography offers a superior alternative to traditional HPLC and GC methods. Its primary advantages of high speed, reduced solvent consumption, and high resolution make it an ideal choice in a modern pharmaceutical development setting. While HPLC remains a viable, albeit slower and less environmentally friendly option, GC is the least favorable due to the likely need for sample derivatization and the risk of thermal degradation. The adoption of SFC technology can significantly enhance throughput and reduce operational costs in chiral analysis workflows.
Spectroscopic Comparison of R- and S-Enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol: A Guide for Researchers
For Immediate Release
This guide provides a detailed spectroscopic comparison of the (R)- and (S)-enantiomers of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following data and protocols are intended to assist researchers, scientists, and drug development professionals in the identification, characterization, and quality control of these enantiomers.
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. However, their interaction with plane-polarized light and chiral molecules differs, forming the basis of their spectroscopic differentiation. This guide focuses on a comparative analysis using Nuclear Magnetic Resonance (NMR), Infrared (IR), UV-Visible (UV-Vis), and Circular Dichroism (CD) spectroscopy.
Data Presentation
The following table summarizes the expected and observed spectroscopic data for the (R)- and (S)-enantiomers of this compound. It is important to note that while enantiomers have identical NMR, IR, and UV-Vis spectra, their Circular Dichroism spectra are mirror images of each other.
| Spectroscopic Technique | (R)-1-(2,6-dichloro-3-fluorophenyl)ethanol | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | Key Observations |
| ¹H NMR (400 MHz, CDCl₃) | δ 7.28 (t, J=8.4 Hz, 1H), 7.01 (dd, J=8.8, 4.4 Hz, 1H), 5.54 (q, J=6.8 Hz, 1H), 2.05 (br s, 1H, OH), 1.63 (d, J=6.8 Hz, 3H) | δ 7.28 (t, J=8.4 Hz, 1H), 7.01 (dd, J=8.8, 4.4 Hz, 1H), 5.54 (q, J=6.8 Hz, 1H), 2.05 (br s, 1H, OH), 1.63 (d, J=6.8 Hz, 3H) | Identical chemical shifts and coupling constants are expected for both enantiomers in an achiral solvent. |
| ¹³C NMR (100 MHz, CDCl₃) | Expected to be identical to the (S)-enantiomer. | Expected peaks for aromatic carbons, methine carbon, and methyl carbon. | Identical spectra for both enantiomers. |
| IR (ATR, cm⁻¹) | Major peaks expected around 3300-3400 (O-H stretch), 2900-3000 (C-H stretch), 1580-1600 (C=C aromatic stretch), 1050-1150 (C-O stretch), 700-800 (C-Cl stretch). | Major peaks expected around 3300-3400 (O-H stretch), 2900-3000 (C-H stretch), 1580-1600 (C=C aromatic stretch), 1050-1150 (C-O stretch), 700-800 (C-Cl stretch). | The IR spectra of enantiomers are identical. |
| UV-Vis (Methanol) | λmax ≈ 270 nm | λmax ≈ 270 nm | Enantiomers have identical UV-Vis absorption spectra as they have the same chromophores. |
| Circular Dichroism (CD) | Expected to show a Cotton effect with a specific sign (positive or negative) at a particular wavelength. | Expected to show a Cotton effect of equal magnitude but opposite sign to the (R)-enantiomer at the same wavelength. | CD spectroscopy is the primary method for distinguishing enantiomers in solution. The spectra are mirror images. |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure of the molecule. To differentiate between enantiomers, a chiral solvating agent must be used.
-
Instrumentation: 400 MHz NMR Spectrometer.
-
Sample Preparation: Dissolve approximately 10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃).
-
Acquisition Parameters:
-
Pulse Program: Standard ¹H and ¹³C acquisition.
-
Number of Scans: 16 for ¹H, 1024 for ¹³C.
-
Temperature: 298 K.
-
-
Protocol for Enantiomeric Differentiation:
-
Acquire a standard ¹H NMR spectrum of the sample in CDCl₃.
-
Add a molar equivalent of a chiral solvating agent (e.g., (R)-(-)-Mandelic acid or a chiral lanthanide shift reagent) to the NMR tube.
-
Acquire another ¹H NMR spectrum. The presence of the chiral solvating agent will induce diastereomeric interactions, leading to the separation of specific proton signals (e.g., the methine proton or the methyl group) for the R and S enantiomers.
-
Infrared (IR) Spectroscopy
-
Objective: To identify the functional groups present in the molecule.
-
Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Acquisition Parameters:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16.
-
UV-Visible (UV-Vis) Spectroscopy
-
Objective: To determine the wavelength of maximum absorption (λmax) related to the electronic transitions within the molecule.
-
Instrumentation: UV-Vis Spectrophotometer.
-
Sample Preparation: Prepare a solution of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of approximately 0.01 mg/mL.
-
Acquisition Parameters:
-
Wavelength Range: 200-400 nm.
-
Scan Speed: Medium.
-
Blank: Use the same solvent as used for the sample.
-
Circular Dichroism (CD) Spectroscopy
-
Objective: To differentiate between the R and S enantiomers based on their differential absorption of circularly polarized light.
-
Instrumentation: Circular Dichroism Spectropolarimeter.
-
Sample Preparation: Prepare a solution of the sample in a suitable transparent solvent (e.g., methanol or acetonitrile) at a concentration of approximately 0.1-1.0 mg/mL. The exact concentration may need to be optimized to obtain a signal in the desired range.
-
Acquisition Parameters:
-
Wavelength Range: 200-350 nm.
-
Bandwidth: 1.0 nm.
-
Scan Speed: 100 nm/min.
-
Data Pitch: 0.5 nm.
-
Accumulations: 3.
-
A baseline spectrum of the solvent should be recorded and subtracted from the sample spectrum.
-
Mandatory Visualization
The following diagrams illustrate the logical workflow for the spectroscopic comparison of the enantiomers.
Caption: Experimental workflow for the spectroscopic comparison of enantiomers.
This guide provides a foundational framework for the spectroscopic analysis of (R)- and (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol. Researchers are encouraged to adapt these protocols to their specific instrumentation and research objectives. The distinct mirror-image relationship in Circular Dichroism spectra remains the most definitive method for the spectroscopic differentiation of these enantiomers.
A Comparative Cost-Benefit Analysis of Synthetic Routes to 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cost-benefit analysis of three primary synthetic routes to the chiral alcohol 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key intermediate in the synthesis of various pharmaceuticals. The routes compared are asymmetric catalytic reduction, enzymatic resolution, and chemical resolution. This analysis considers yield, enantiomeric excess, cost of raw materials, and operational advantages and disadvantages to aid researchers and process chemists in selecting the most suitable method for their specific needs, from laboratory-scale synthesis to industrial production.
Executive Summary
The synthesis of enantiomerically pure this compound is critical for the development of certain active pharmaceutical ingredients. This guide evaluates three distinct methodologies to achieve this synthesis. Asymmetric catalytic reduction offers the most direct route with the highest yield and excellent enantioselectivity, making it a strong candidate for large-scale production. Enzymatic resolution provides a green chemistry alternative with high selectivity, though the theoretical maximum yield is 50%. Chemical resolution is a classical and effective method, also with a theoretical maximum yield of 50%, and its cost-effectiveness is highly dependent on the price and recovery of the resolving agent.
Data Presentation: A Quantitative Comparison
The following tables summarize the key quantitative data for each synthetic route, based on literature values and supplier information. Prices are estimates and can vary based on supplier, quantity, and market fluctuations.
Table 1: Comparison of Synthetic Routes
| Parameter | Asymmetric Catalytic Reduction | Enzymatic Resolution | Chemical Resolution |
| Overall Yield | Up to 100%[1] | Theoretical max. 50% (Actual reported: ~39%) | Theoretical max. 50% (Actual reported: ~43%) |
| Enantiomeric Excess (ee) | >98%[1] | >99% | >99% |
| Key Reagents | Chiral Ruthenium Catalyst, H₂ | Lipase (e.g., from Candida antarctica), Acyl donor | Chiral Resolving Agent (e.g., (S)-1-phenylethylamine), Phthalic Anhydride |
| Scalability | High | Moderate to High | Moderate to High |
| Process Complexity | Moderate (requires high-pressure equipment) | Moderate (requires enzyme handling and separation) | Moderate to High (involves diastereomeric salt formation and separation) |
| "Green" Chemistry Aspects | Atom economical, but uses heavy metal catalyst. | Biocatalytic, biodegradable catalyst. | Use of potentially recoverable resolving agents. |
Table 2: Estimated Cost of Key Raw Materials
| Material | Asymmetric Catalytic Reduction | Enzymatic Resolution | Chemical Resolution |
| 2',6'-Dichloro-3'-fluoroacetophenone | Common starting material for all routes. | Common starting material for all routes. | Common starting material for all routes. |
| Chiral Catalyst (e.g., Ru/Chiral Ligand) | High initial investment, but low loading. | - | - |
| Hydrogen (H₂) Gas | Relatively low cost. | - | - |
| Lipase (e.g., Novozym 435) | - | Moderate to high cost, but potentially reusable. | - |
| Acyl Donor (e.g., Vinyl Acetate) | - | Low cost. | - |
| (S)-1-Phenylethylamine | - | - | Moderate cost, potentially recoverable. |
| Phthalic Anhydride | - | - | Low cost. |
Experimental Protocols
Route 1: Asymmetric Catalytic Reduction
This method involves the direct, enantioselective reduction of the prochiral ketone, 2',6'-dichloro-3'-fluoroacetophenone.
General Procedure:
-
A high-pressure reactor is charged with 2',6'-dichloro-3'-fluoroacetophenone, a chiral ruthenium catalyst (e.g., RuBr₂--INVALID-LINK--), and a suitable solvent (e.g., methanol or isopropanol).
-
The reactor is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 10-50 atm).
-
The reaction mixture is stirred at a specific temperature (e.g., 40-60 °C) for a set period (e.g., 12-24 hours) until the reaction is complete, as monitored by techniques like HPLC or GC.
-
After completion, the reactor is depressurized, and the solvent is removed under reduced pressure.
-
The crude product is then purified, typically by column chromatography, to yield the enantiomerically pure alcohol.
Route 2: Enzymatic Resolution
This biocatalytic approach utilizes an enzyme to selectively acylate one enantiomer of the racemic alcohol, allowing for the separation of the two enantiomers.
General Procedure:
-
Racemic this compound is prepared by the reduction of 2',6'-dichloro-3'-fluoroacetophenone using a reducing agent like sodium borohydride.
-
The racemic alcohol is dissolved in an organic solvent (e.g., hexane or MTBE).
-
An acyl donor (e.g., vinyl acetate or isopropenyl acetate) and a lipase (e.g., immobilized Candida antarctica lipase B - Novozym 435) are added to the solution.
-
The mixture is agitated (e.g., by shaking or stirring) at a controlled temperature (e.g., 30-40 °C) for a period sufficient to achieve approximately 50% conversion. The reaction progress is monitored by chiral HPLC or GC.
-
Once the desired conversion is reached, the enzyme is filtered off (and can often be reused).
-
The filtrate, containing the acylated (R)-enantiomer and the unreacted (S)-alcohol, is concentrated.
-
The two components are then separated by column chromatography. The desired (S)-alcohol is isolated, and the (R)-ester can be hydrolyzed back to the (R)-alcohol if needed.
Route 3: Chemical Resolution
This classical method involves the formation of diastereomeric salts with a chiral resolving agent, which can then be separated by crystallization.
General Procedure:
-
Racemic this compound is prepared as in the enzymatic resolution route.
-
The racemic alcohol is reacted with phthalic anhydride to form the corresponding hemiphthalate ester.
-
The racemic hemiphthalate ester is then treated with an enantiomerically pure chiral amine, such as (S)-1-phenylethylamine, in a suitable solvent (e.g., methanol or ethanol) to form a pair of diastereomeric salts.
-
The solution is allowed to cool, leading to the crystallization of the less soluble diastereomeric salt. The more soluble diastereomer remains in the mother liquor.
-
The crystallized salt is collected by filtration and can be recrystallized to improve diastereomeric purity.
-
The purified diastereomeric salt is then treated with an acid to protonate the amine, followed by hydrolysis with a base to cleave the ester linkage and liberate the enantiomerically pure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
-
The product is extracted with an organic solvent and purified. The resolving agent can often be recovered from the aqueous layer.
Visualization of Methodologies
Caption: Logical workflow for the cost-benefit analysis of different synthetic routes.
Conclusion
The choice of the optimal synthetic route to this compound is a multifactorial decision.
-
For large-scale, efficient production , asymmetric catalytic reduction is highly attractive due to its high yield and atom economy, despite the initial cost of the catalyst.
-
For applications where green chemistry principles are paramount , enzymatic resolution offers a compelling alternative, utilizing a biodegradable catalyst and often milder reaction conditions.
-
Chemical resolution remains a viable and robust method , particularly if the resolving agent is inexpensive and can be efficiently recovered. It is a well-established technique that can be implemented without specialized high-pressure equipment.
Researchers and drug development professionals should carefully weigh these factors in the context of their specific project goals, available resources, and scalability requirements.
References
comparison of chemical resolution versus enzymatic kinetic resolution
A Comprehensive Comparison of Chemical and Enzymatic Kinetic Resolution for the Separation of Enantiomers
For researchers and professionals in drug development and chemical synthesis, the separation of racemic mixtures into pure enantiomers is a critical step, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison between two prominent methods for achieving this separation: classical chemical resolution and enzymatic kinetic resolution. The comparison is supported by experimental data, detailed protocols for the resolution of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen, and visualizations of the respective workflows.
Introduction to Chiral Resolution Methods
A racemic mixture consists of equal amounts of two enantiomers, which are non-superimposable mirror images of each other. Since enantiomers have identical physical properties in an achiral environment, their separation, or resolution, requires the introduction of a chiral selector.[1][2]
Chemical Resolution is a classical method that involves the reaction of a racemic mixture with a chiral resolving agent to form a pair of diastereomers.[3] Diastereomers, unlike enantiomers, have different physical properties, such as solubility, which allows for their separation by conventional techniques like crystallization or chromatography.[1] Following separation, the resolving agent is removed to yield the purified enantiomers.[3]
Enzymatic Kinetic Resolution is a biochemical approach that utilizes the high stereoselectivity of enzymes to differentiate between the two enantiomers of a racemic substrate.[4] The enzyme preferentially catalyzes the transformation of one enantiomer into a new product, leaving the other enantiomer unreacted.[5] The resulting mixture of the product and the unreacted enantiomer can then be separated based on their different chemical structures and physical properties.[4]
Quantitative Data Presentation
The following table summarizes key quantitative performance indicators for the chemical and enzymatic kinetic resolution of racemic ibuprofen, a widely studied model compound. The data presented is a synthesis of results reported in various studies and serves as a representative comparison.
| Parameter | Chemical Resolution (Diastereomeric Salt Crystallization) | Enzymatic Kinetic Resolution (Lipase-catalyzed) |
| Chiral Selector | (S)-(-)-α-phenylethylamine[6][7] | Candida rugosa lipase[8][9] |
| Principle | Formation of diastereomeric salts with different solubilities.[1] | Enantioselective esterification or hydrolysis.[10][11] |
| Enantiomeric Excess (ee) of desired (S)-Ibuprofen | ~88-95%[6] | Up to 96.6%[12] |
| Yield of desired (S)-Ibuprofen | Theoretically limited to 50% (can be lower in practice).[13] | Theoretically limited to 50% (can be overcome with dynamic kinetic resolution).[14] |
| Reaction Conditions | Elevated temperatures (e.g., 75-85°C), use of organic solvents and acids/bases.[15][16] | Mild conditions (e.g., 37°C), often in organic solvents or biphasic systems.[8] |
| Substrate Scope | Broad for compounds with acidic or basic functional groups.[2] | Dependent on enzyme specificity, generally good for esters, amides, alcohols. |
| Key Advantages | Well-established, scalable, applicable to a wide range of compounds.[13] | High enantioselectivity, mild reaction conditions, environmentally benign catalysts.[17] |
| Key Disadvantages | Often requires stoichiometric amounts of resolving agent, can be tedious, limited to 50% yield.[2][3] | Enzyme cost and stability can be issues, substrate scope limited by enzyme, 50% yield limit in classical setup.[5] |
Experimental Protocols
Detailed methodologies for the resolution of racemic ibuprofen are provided below as representative examples of each technique.
Chemical Resolution of Racemic Ibuprofen via Diastereomeric Salt Formation
This protocol is adapted from established laboratory procedures for the resolution of ibuprofen using (S)-(-)-α-phenylethylamine.[1][15][16]
Materials:
-
Racemic ibuprofen
-
0.24 M Potassium hydroxide (KOH) solution
-
(S)-(-)-α-phenylethylamine
-
2 M Sulfuric acid (H₂SO₄)
-
2-Propanol
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (Erlenmeyer flask, beaker, separatory funnel, Buchner funnel)
-
Heating mantle and stirrer
Procedure:
-
Salt Formation: In a 125-mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution with stirring and heating to 75-85°C.[15]
-
Slowly add 0.9 mL of (S)-(-)-α-phenylethylamine to the hot solution. A precipitate of the (S,S)-diastereomeric salt should form within minutes.[15]
-
Maintain the temperature and stirring for approximately one hour to ensure complete precipitation.[15]
-
Cool the mixture to room temperature and collect the precipitated salt by vacuum filtration. Wash the solid with a small amount of ice-cold water.[1]
-
Recrystallization: Recrystallize the collected salt from a minimal amount of hot 2-propanol to improve its purity. Allow the solution to cool slowly to form crystals, then cool in an ice bath before filtering.[1]
-
Recovery of (S)-Ibuprofen: Suspend the recrystallized salt in 25 mL of 2 M H₂SO₄ and stir for about 5 minutes. This will protonate the ibuprofen and the resolving agent.[15]
-
Transfer the mixture to a separatory funnel and extract the (S)-ibuprofen into MTBE (3 x 15 mL portions).
-
Combine the organic extracts, wash with water and then with saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain (S)-(+)-ibuprofen.
Enzymatic Kinetic Resolution of Racemic Ibuprofen
This protocol describes the lipase-catalyzed enantioselective esterification of ibuprofen, based on procedures found in the literature.[8][10]
Materials:
-
Racemic ibuprofen
-
Candida rugosa lipase (free or immobilized)
-
An alcohol (e.g., n-propanol)
-
An organic solvent (e.g., isooctane)
-
Buffer solution (e.g., phosphate buffer, pH 7)
-
Standard laboratory glassware (reaction vial, shaker/incubator)
-
HPLC with a chiral column for analysis
Procedure:
-
Reaction Setup: In a reaction vial, prepare a solution of racemic ibuprofen (e.g., 0.025 M) and an alcohol (e.g., n-propanol) in an organic solvent such as isooctane.[8]
-
Add a catalytic amount of Candida rugosa lipase (e.g., 40 mg of immobilized lipase) to the reaction mixture.[8] A small amount of water or buffer may be added to activate the enzyme.[8]
-
Enzymatic Reaction: Incubate the mixture at a controlled temperature (e.g., 37°C) with shaking for a predetermined time (e.g., 24-48 hours).[8] The lipase will selectively esterify the (S)-ibuprofen to (S)-ibuprofen propanol ester.
-
Reaction Monitoring and Work-up: Monitor the progress of the reaction by taking aliquots and analyzing them by chiral HPLC to determine the conversion and enantiomeric excess of the remaining (R)-ibuprofen and the produced (S)-ibuprofen ester.
-
Once the desired conversion (typically close to 50%) is reached, stop the reaction by filtering off the enzyme.
-
Separation: The resulting mixture contains the (S)-ibuprofen ester and unreacted (R)-ibuprofen. These can be separated by standard chromatographic techniques or by an acid-base extraction, as the ester is neutral while the unreacted ibuprofen is acidic.
-
Hydrolysis (optional): The separated (S)-ibuprofen ester can be hydrolyzed back to (S)-ibuprofen if the acid form is desired.
Visualization of Workflows
The following diagrams, generated using the DOT language, illustrate the experimental workflows for both chemical and enzymatic kinetic resolution.
Caption: Workflow for Chemical Resolution of Racemic Ibuprofen.
Caption: Workflow for Enzymatic Kinetic Resolution of Ibuprofen.
Conclusion
The choice between chemical and enzymatic kinetic resolution depends on several factors, including the scale of the synthesis, the nature of the substrate, cost considerations, and desired purity. Chemical resolution is a robust and scalable method, particularly for compounds amenable to diastereomeric salt formation.[3][13] In contrast, enzymatic kinetic resolution offers the advantages of high selectivity and mild, environmentally friendly conditions, making it an attractive option for the synthesis of high-value chiral compounds, especially in the pharmaceutical industry.[4][17] The development of dynamic kinetic resolution (DKR) strategies, which can theoretically achieve a 100% yield of the desired enantiomer, further enhances the appeal of kinetic resolution methods.[14] Ultimately, a thorough evaluation of the specific requirements of the target molecule and the overall process economics will guide the selection of the most appropriate resolution strategy.
References
- 1. murov.info [murov.info]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Chiral resolution - Wikipedia [en.wikipedia.org]
- 4. scielo.br [scielo.br]
- 5. Kinetic resolution - Wikipedia [en.wikipedia.org]
- 6. scribd.com [scribd.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Immobilization of Candida rugosa lipase for resolution of racimic ibuprofen - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinetic resolution of ibuprofen catalyzed by Candida rugosa lipase in ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 11. Enzymatic kinetic resolution of racemic ibuprofen: past, present and future - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Enzymatic Hydrolytic Resolution of Racemic Ibuprofen Ethyl Ester Using an Ionic Liquid as Cosolvent - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Isolation of Optically Pure (S)-(+)-Ibuprofen – EUREKAMOMENTS IN ORGANIC CHEMISTRY [amcrasto.theeurekamoments.com]
- 16. chemconnections.org [chemconnections.org]
- 17. The production of enantiomerically pure 1-phenylethanol by enzymatic kinetic resolution method using response surface methodology - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structural Validation of 1-(2,6-dichloro-3-fluorophenyl)ethanol: X-ray Crystallography vs. Spectroscopic Techniques
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is a critical step in understanding its function and ensuring its quality. While X-ray crystallography stands as the gold standard for providing a definitive atomic-level map, a suite of spectroscopic techniques offers complementary and often more accessible data for structural validation. This guide provides an objective comparison of X-ray crystallography with Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy for the structural elucidation of 1-(2,6-dichloro-3-fluorophenyl)ethanol.
The definitive method for determining the three-dimensional arrangement of atoms in a molecule is X-ray crystallography.[1][2] This technique relies on the diffraction of X-rays by a single crystal of the compound. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of each atom and the bonding relationships between them.[2] However, the primary challenge and prerequisite for this technique is the growth of a suitable, high-quality single crystal, which can be a time-consuming and often challenging process.[3]
In the absence of a crystal structure, or as a complementary approach, several spectroscopic methods are routinely employed to provide detailed structural information.
Comparative Analysis of Analytical Techniques
The following table summarizes the type of structural information obtained from each technique for this compound, a molecule with a chiral center and a substituted aromatic ring.
| Technique | Information Provided | Advantages | Limitations |
| X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing information. | Provides the most definitive and complete structural information. | Requires a high-quality single crystal, which can be difficult to obtain. |
| ¹H NMR Spectroscopy | Number of different proton environments, their chemical shifts (electronic environment), splitting patterns (neighboring protons), and integration (proton ratios). | Provides detailed information about the connectivity of protons in the molecule. Relatively fast and requires a small amount of sample. | Does not directly provide information about the carbon skeleton or the absolute stereochemistry. |
| ¹³C NMR Spectroscopy | Number of different carbon environments and their chemical shifts. | Reveals the carbon framework of the molecule. | Less sensitive than ¹H NMR and often requires more sample or longer acquisition times. Does not provide direct information on proton connectivity. |
| Mass Spectrometry (MS) | Molecular weight of the compound and the mass-to-charge ratio of its fragments. | Provides a highly accurate molecular weight and can offer clues about the structure from fragmentation patterns. | Does not provide detailed information about the connectivity of atoms or stereochemistry. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups based on their characteristic vibrational frequencies. | Quick and simple method to identify functional groups present in a molecule. | Provides limited information about the overall molecular structure and connectivity. |
Experimental Data Comparison
Below is a comparison of the expected and reported experimental data for this compound from various analytical techniques.
¹H NMR Spectroscopy Data
Reported ¹H NMR data for (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (400 MHz, Chloroform-d) shows the following signals:
-
δ 1.65 (d, J=6.8 Hz, 3H)
-
δ 5.58 (q, J=6.9 Hz, 1H)
-
δ 6.96-7.10 (m, 1H)
-
δ 7.22-7.36 (m, 1H)[3]
This data is consistent with the structure, showing the methyl group protons, the proton on the carbon bearing the hydroxyl group, and the two aromatic protons.
Expected ¹³C NMR, Mass Spectrometry, and IR Data
| Technique | Expected Data for this compound |
| ¹³C NMR Spectroscopy | Aromatic carbons are expected in the range of 110-160 ppm. The carbon attached to the hydroxyl group would appear around 60-80 ppm, and the methyl carbon would be in the upfield region, typically 10-30 ppm.[4] |
| Mass Spectrometry | The molecular ion peak (M+) would be expected at m/z 208 (for the most abundant isotopes). Common fragments could arise from the loss of a methyl group (M-15), a water molecule (M-18), or cleavage of the bond between the aromatic ring and the ethanol side chain.[5][6][7] |
| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3200-3600 cm⁻¹ for the O-H stretch of the alcohol.[8] Aromatic C-H stretching above 3000 cm⁻¹.[9][10][11] C-C stretching vibrations for the aromatic ring in the 1400-1600 cm⁻¹ region.[9][11] A C-O stretching band between 1050-1260 cm⁻¹.[9] |
Experimental Protocols
X-ray Crystallography (General Protocol for Small Molecules)
-
Crystallization: A single crystal of this compound is grown, typically by slow evaporation of a saturated solution, or by vapor diffusion.[1]
-
Data Collection: The crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded on a detector as the crystal is rotated.[1][2]
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved to generate an initial electron density map, from which a model of the molecule is built and refined to best fit the experimental data.[2]
NMR Spectroscopy
-
Sample Preparation: Approximately 5-25 mg of the compound is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (e.g., ¹H, ¹³C) is run.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed to produce the NMR spectrum, which is then phased and baseline corrected.
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, where it is vaporized.
-
Ionization: The gaseous molecules are bombarded with high-energy electrons, causing them to ionize and fragment.
-
Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of each ion.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: A small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: An IR beam is passed through the ATR crystal, where it interacts with the sample at the surface. The detector measures the absorption of IR radiation at different frequencies.
-
Spectrum Generation: The data is processed to generate an IR spectrum, which plots transmittance or absorbance versus wavenumber.
Logical Workflow for Structural Validation
The following diagram illustrates a typical workflow for the structural validation of a small molecule like this compound, highlighting the interplay between different analytical techniques.
Caption: Workflow for structural validation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. X-ray Crystallography - Creative BioMart [creativebiomart.net]
- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 9. uanlch.vscht.cz [uanlch.vscht.cz]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
A Researcher's Guide to Inter-Laboratory Cross-Validation of Analytical Methods
In the landscape of scientific research and pharmaceutical development, the ability to reproduce analytical results across different laboratories is paramount. This guide provides a comprehensive framework for conducting and evaluating inter-laboratory cross-validation studies, ensuring the reliability and consistency of analytical data. The successful transfer of analytical methods is a critical component of the drug development lifecycle, ensuring consistent and reliable data for regulatory submissions and quality control.[1]
Introduction to Inter-Laboratory Cross-Validation
Inter-laboratory cross-validation, also known as analytical method transfer, is the formal process of verifying that a validated analytical method performs equivalently in a receiving laboratory as it does in the originating laboratory.[2] This process is crucial when:
-
An analytical method is transferred from a research and development setting to a quality control laboratory.[1]
-
Testing is outsourced to a contract research organization (CRO).[1]
-
Multiple laboratories are involved in analyzing samples for a single study.[1]
Regulatory bodies such as the U.S. Food and Drug Administration (FDA), the European Medicines Agency (EMA), and the International Council for Harmonisation (ICH) have established guidelines for analytical method transfer to ensure data integrity and consistency.[1][3]
Approaches to Method Cross-Validation
There are several established strategies for conducting an analytical method transfer, the choice of which depends on the complexity of the method and the experience of the receiving laboratory.[4]
-
Comparative Testing: This is the most common approach, where the transferring and receiving laboratories analyze the same homogeneous batch of samples.[4] The results are then statistically compared against predefined acceptance criteria.[4]
-
Co-validation: In this scenario, the receiving laboratory participates in the validation of the analytical method alongside the transferring laboratory.[4] This is often employed when a new method is being developed for simultaneous implementation at multiple sites.[4]
-
Revalidation: The receiving laboratory performs a full or partial revalidation of the analytical method.[4] This is typically necessary when there are significant differences in the laboratory environments or equipment between the two sites.[4]
-
Transfer Waiver: In some cases, a formal transfer study may be waived, for instance, if the method is a simple, compendial procedure and the receiving lab is familiar with the technique.[4]
Experimental Workflow for Comparative Testing
The following diagram outlines a typical workflow for a comparative testing approach to inter-laboratory cross-validation.
Caption: A flowchart illustrating the key phases and steps involved in a comparative inter-laboratory cross-validation study.
Data Presentation: A Comparative Analysis
Clear and concise data presentation is crucial for evaluating the performance of an analytical method across different laboratories. The following tables summarize key quantitative data from a hypothetical cross-validation study of a High-Performance Liquid Chromatography (HPLC) method for the quantification of Drug Substance "X".
Table 1: Comparison of Accuracy Results
| Laboratory | Sample Concentration (mg/mL) | Mean Measured Concentration (mg/mL) | Mean Recovery (%) | Acceptance Criteria (%) |
| Lab A (Originating) | 0.8 | 0.79 | 98.8 | 98.0 - 102.0 |
| 1.0 | 1.01 | 101.0 | ||
| 1.2 | 1.19 | 99.2 | ||
| Lab B (Receiving) | 0.8 | 0.78 | 97.5 | 98.0 - 102.0 |
| 1.0 | 1.02 | 102.0 | ||
| 1.2 | 1.21 | 100.8 |
Table 2: Comparison of Precision Results (Repeatability)
| Laboratory | Sample Concentration (mg/mL) | Standard Deviation (SD) | Relative Standard Deviation (%RSD) | Acceptance Criteria (%RSD) |
| Lab A (Originating) | 1.0 | 0.008 | 0.8 | ≤ 2.0 |
| Lab B (Receiving) | 1.0 | 0.011 | 1.1 | ≤ 2.0 |
Table 3: Comparison of Linearity Results
| Laboratory | Concentration Range (mg/mL) | Correlation Coefficient (r²) | Acceptance Criteria (r²) |
| Lab A (Originating) | 0.5 - 1.5 | 0.9995 | ≥ 0.999 |
| Lab B (Receiving) | 0.5 - 1.5 | 0.9992 | ≥ 0.999 |
Experimental Protocols
A detailed and harmonized experimental protocol is the foundation of a successful inter-laboratory cross-validation study.
High-Performance Liquid Chromatography (HPLC) Method for Drug Substance "X"
1. Objective: To verify that the analytical method for the assay of Drug Substance "X" provides comparable results when transferred from the originating laboratory (Lab A) to the receiving laboratory (Lab B).[1]
2. Materials and Equipment:
-
Drug Substance "X" (one homogeneous batch)[1]
-
Reference Standard for Drug Substance "X"[1]
-
HPLC grade acetonitrile, water, and phosphoric acid
-
Validated HPLC system with UV detection
3. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of the reference standard at 1.0 mg/mL and a working standard at 0.1 mg/mL.[1]
-
Sample Solution: Accurately weigh and dissolve Drug Substance "X" to a final concentration of 0.1 mg/mL.[1]
4. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water:Phosphoric Acid (50:50:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
5. System Suitability: Before analysis, perform five injections of the working standard solution. The acceptance criteria are: %RSD of peak area ≤ 2.0%, tailing factor ≤ 2.0, and theoretical plates ≥ 2000.[1]
6. Analytical Procedure: Each laboratory will analyze three different lots of Drug Substance "X" in triplicate.[1]
7. Data Analysis: The results from both laboratories will be compared using appropriate statistical methods, such as Analysis of Variance (ANOVA) or paired t-tests, to assess for any significant differences. The Bland-Altman plot is another useful tool for visualizing the agreement between the two laboratories.
Logical Relationship for Acceptance Criteria
The following diagram illustrates the logical flow for determining the success of the method transfer based on predefined acceptance criteria.
Caption: A decision tree outlining the process for evaluating the outcome of an inter-laboratory cross-validation study.
References
A Comparative Guide to the Synthetic Methods of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the primary synthetic methodologies for obtaining 1-(2,6-dichloro-3-fluorophenyl)ethanol, a key chiral intermediate in the synthesis of various pharmaceutical compounds. The following sections detail asymmetric catalytic reduction, enzymatic resolution, chemical resolution, and hydrolysis of ester precursors, presenting quantitative data, experimental protocols, and visual workflows to aid in the selection of the most suitable method for your research and development needs.
Comparison of Synthetic Methods
The selection of a synthetic route for this compound is a critical decision influenced by factors such as enantiomeric purity requirements, yield, scalability, cost, and environmental impact. Below is a summary of the key quantitative data for the most common methods.
| Method | Starting Material | Key Reagents/Catalysts | Yield (%) | Enantiomeric Excess (ee%) | Reaction Time | Key Advantages | Key Disadvantages |
| Asymmetric Hydrogenation | 2',6'-dichloro-3'-fluoroacetophenone | RuBr₂--INVALID-LINK--, K-tert-butoxide, H₂ | 100% | 98.5% (S) | 21 hours | High yield and enantioselectivity in a single step. | Requires specialized chiral catalyst and high-pressure hydrogenation equipment. |
| Enzymatic Kinetic Resolution | Racemic this compound | Lipase (e.g., from Pseudomonas fluorescens or Thermomyces lanuginosus), Acyl donor | ~50% | >99% (for both enantiomers) | 24-48 hours | High enantioselectivity under mild conditions, environmentally friendly. | Maximum theoretical yield is 50% for one enantiomer, requires screening of enzymes. |
| Chemical Resolution | Racemic this compound | Phthalic anhydride, (S)-1-phenylethanamine | 43% (overall) | 99.9% (S) | Multi-step | High enantiomeric purity, well-established classical method. | Multi-step process with lower overall yield, requires stoichiometric chiral resolving agent. |
| Hydrolysis of Ester Precursor | (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate | Sodium methoxide | 94.9% | 97% (S) | 4 hours | High yield and relatively short reaction time from an enantiopure precursor. | Requires prior synthesis of the enantiopure ester precursor. |
Experimental Protocols
Asymmetric Hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone
This method directly produces the enantiomerically enriched alcohol from the corresponding ketone.
Procedure: In an autoclave, place 3.22 mg of RuBr₂--INVALID-LINK-- (3.39 x 10⁻³ mmol, Substrate/Catalyst = 1000) and 7.62 mg of potassium tert-butoxide (6.79 x 10⁻² mmol). The vessel is then purged with argon gas. Under an argon atmosphere, add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone (3.39 mmol) and 2.9 mL of 2-propanol via syringe. The autoclave is then pressurized with hydrogen gas to 10 atm and the mixture is stirred at 40°C for 21 hours. Upon completion, the pressure is released, and the solvent is removed under reduced pressure to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Synthesis of Racemic this compound via Sodium Borohydride Reduction
This procedure provides the racemic alcohol, which serves as the starting material for resolution methods.
Procedure: To a solution of 2',6'-dichloro-3'-fluoroacetophenone (10 mmol) in ethanol (50 mL) at 0°C, add sodium borohydride (11 mmol) in small portions. The reaction mixture is stirred at 0°C for 30 minutes and then at room temperature for 2.5 hours. The ethanol is removed under reduced pressure. Water (50 mL) is added to the residue, and the mixture is acidified to pH 6 with 1 M HCl. The aqueous layer is extracted three times with ethyl acetate (3 x 50 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to give racemic this compound.
Chemical Resolution of Racemic this compound
This classical method separates the enantiomers of the racemic alcohol.
Procedure:
-
Esterification: A mixture of racemic this compound, phthalic anhydride, and a catalytic amount of a suitable base (e.g., triethylamine or DMAP) in an appropriate solvent (e.g., toluene or dichloromethane) is heated to form the corresponding phthalate half-ester.
-
Diastereomeric Salt Formation: The resulting racemic half-ester is dissolved in a suitable solvent (e.g., ethanol) and treated with an enantiomerically pure chiral amine, such as (S)-1-phenylethanamine. The mixture is heated to dissolution and then allowed to cool slowly, leading to the crystallization of one diastereomeric salt.
-
Separation and Hydrolysis: The crystalline diastereomeric salt is collected by filtration. The purified salt is then treated with an acid to liberate the enantiomerically enriched half-ester, which is subsequently hydrolyzed with a base (e.g., sodium hydroxide) to afford the enantiopure (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol.
Hydrolysis of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate
This method is effective if the enantiopure ester precursor is available.
Procedure: To a solution of (1S)-1-(2,6-dichloro-3-fluorophenyl)ethyl acetate (4.64 g, 18.8 mmol) in methanol under a nitrogen atmosphere at 0°C, slowly add a 0.5 M solution of sodium methoxide in methanol (19 mmol). The resulting mixture is stirred at room temperature for 4 hours. The solvent is then evaporated under reduced pressure. Water (100 mL) is added to the residue, and the mixture is neutralized to pH 7 with a sodium acetate-acetic acid buffer solution. The aqueous solution is extracted twice with ethyl acetate (2 x 100 mL). The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated to yield (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol as a white solid.[1]
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the compared synthetic strategies.
Caption: Comparison of direct asymmetric synthesis versus resolution pathways.
Caption: Detailed workflows for enzymatic and chemical resolution methods.
References
A Comparative Guide to Catalyst Performance in the Synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
The enantioselective synthesis of 1-(2,6-dichloro-3-fluorophenyl)ethanol is a critical step in the development of various pharmaceutical compounds. The efficiency and stereoselectivity of this synthesis are highly dependent on the catalyst employed. This guide provides an objective comparison of catalyst performance for this specific transformation, supported by available experimental data, to aid researchers in selecting the most suitable catalytic system for their needs.
Performance Benchmark of Catalytic Systems
The asymmetric reduction of 2',6'-dichloro-3'-fluoroacetophenone to the corresponding chiral alcohol, this compound, has been achieved with high efficiency using transition metal catalysts. Below is a summary of the performance of a notable catalytic system for the synthesis of the (S)-enantiomer.
| Catalyst | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Substrate/Catalyst Ratio (S/C) |
| RuBr₂--INVALID-LINK-- / KOtBu | 2',6'-dichloro-3'-fluoroacetophenone | (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol | 100 | 98.5 | 1000 |
Table 1: Performance of Ruthenium-Based Catalyst in the Asymmetric Hydrogenation of 2',6'-dichloro-3'-fluoroacetophenone.
Experimental Protocols
A detailed experimental protocol is crucial for the reproducibility of high-performance catalytic reactions.
Ruthenium-Catalyzed Asymmetric Hydrogenation
This protocol details the synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol using a chiral Ruthenium catalyst.
Catalyst System: RuBr₂--INVALID-LINK-- and potassium tert-butoxide (KOtBu).
Procedure:
-
In an autoclave, place 3.22 mg of RuBr₂--INVALID-LINK-- (3.39 x 10⁻³ mmol, S/C = 1000) and 7.62 mg of potassium tert-butoxide (6.79 x 10⁻² mmol).
-
Replace the atmosphere with argon gas.
-
Under an argon gas flow, add 0.5 mL of 2',6'-dichloro-3'-fluoroacetophenone (3.39 mmol) and 2.9 mL of 2-propanol via syringe.
-
Pressurize the autoclave with hydrogen gas to 10 atm.
-
Stir the reaction mixture at 40°C for 21 hours.
-
Monitor the reaction for the reduction of hydrogen pressure, which indicates the completion of the reaction.
-
Upon completion, the product, (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, is obtained.
-
The optical purity is determined by HPLC analysis (DAICEL CHIRALPAK AD-RH, acetonitrile/water=25/75, 0.5 mL/min, 25°C, 220 nm). The retention times for the enantiomers are approximately 56.1 min for (S) and 64.5 min for (R).[1]
Experimental Workflow
The logical flow of the experimental process for benchmarking catalyst performance is illustrated below.
Caption: Experimental workflow for catalyst performance benchmarking.
Concluding Remarks
The presented data highlights the exceptional performance of the specified Ruthenium catalyst in the asymmetric synthesis of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol, achieving both high yield and excellent enantioselectivity. While this guide provides a detailed overview of a successful catalytic system, further research into alternative catalysts, such as those based on Rhodium or Iridium, as well as biocatalytic methods, would provide a more comprehensive landscape of the available synthetic routes. The detailed experimental protocol and workflow diagram serve as valuable resources for researchers aiming to reproduce or adapt these findings for their specific applications in drug discovery and development.
References
Safety Operating Guide
Proper Disposal of 1-(2,6-Dichloro-3-fluorophenyl)ethanol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 1-(2,6-dichloro-3-fluorophenyl)ethanol, a halogenated organic compound. Researchers, scientists, and drug development professionals are advised to adhere to these procedures to ensure personal safety and environmental compliance.
The following guidelines are designed to supplement, not replace, institutional and local regulatory requirements. Always consult your institution's Environmental Health and Safety (EHS) department for specific protocols.
I. Understanding the Hazards
This compound is a white crystalline solid or powder.[1] It is classified as a combustible solid and is harmful if swallowed.[2] It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5]
Quantitative Data Summary:
| Property | Value | Source |
| Appearance | White powder or crystals | [1] |
| Boiling Point | 261.3 °C at 760 mmHg | [1][6] |
| Density | 1.407 g/cm³ | [1][6] |
| Flash Point | 111.85 °C | [1][6] |
| Molecular Weight | 209.04 g/mol | [3] |
| Storage Temperature | Room Temperature, in a dry, sealed container | [6] |
| GHS Hazard Codes | H302, H315, H319, H335 | [2][3][4][5] |
| GHS Pictogram | GHS07 (Exclamation Mark) | [2] |
| Signal Word | Warning | [2] |
II. Personal Protective Equipment (PPE)
Before handling this compound for disposal, ensure the following personal protective equipment is worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).
-
Skin Protection: A lab coat or other protective clothing to prevent skin contact.
-
Respiratory Protection: In case of dust or aerosols, use a NIOSH-approved respirator.
III. Step-by-Step Disposal Protocol
This protocol outlines the segregation, containment, and labeling of this compound waste.
1. Waste Segregation:
-
Crucial Step: Do not mix this compound waste with non-halogenated organic waste or other incompatible waste streams.[7] Halogenated compounds require specific disposal methods, often involving high-temperature incineration.
-
Collect waste this compound, including any contaminated materials (e.g., weighing paper, gloves, pipette tips), in a designated "Halogenated Organic Waste" container.
2. Waste Container Selection and Management:
-
Container Type: Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap. High-density polyethylene (HDPE) or glass containers are generally suitable.
-
Container Labeling: Affix a hazardous waste label to the container. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The concentration and quantity of the waste
-
The associated hazards (e.g., "Harmful if swallowed," "Causes skin and eye irritation")
-
The date the waste was first added to the container
-
-
Container Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be under the control of the laboratory personnel, away from heat sources, and in a well-ventilated location. Keep the container closed except when adding waste.
3. Spill Management:
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate area and ensure adequate ventilation.
-
Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent). Avoid raising dust.
-
Collection: Carefully sweep or scoop the absorbed material into the designated halogenated organic waste container.
-
Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone), and collect the cleaning materials as halogenated waste.
-
Reporting: Report the spill to your institution's EHS department.
4. Final Disposal:
-
Arrange for Pickup: Once the waste container is full or has been in accumulation for the maximum allowable time according to your institution's policies, arrange for a pickup by your EHS department or a licensed hazardous waste disposal contractor.
-
Documentation: Complete any required waste manifests or disposal forms as instructed by your EHS department.
IV. Experimental Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
This guide provides a framework for the safe and compliant disposal of this compound. Adherence to these procedures is critical for maintaining a safe laboratory environment and protecting the broader ecosystem.
References
- 1. (S)-1-(2,6-Dichloro-3-fluorophenyl)ethanol CAS NO:877397-65-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. 1-(2,6-Dichloro-3-fluoro-phenyl)-ethanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. (alphaR)-2,6-Dichloro-3-fluoro-alpha-methylbenzenemethanol | C8H7Cl2FO | CID 11344814 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. angenechemical.com [angenechemical.com]
- 6. This compound CAS#: 756520-66-8 [amp.chemicalbook.com]
- 7. nipissingu.ca [nipissingu.ca]
Personal protective equipment for handling 1-(2,6-Dichloro-3-fluorophenyl)ethanol
Essential Safety and Handling Guide for 1-(2,6-Dichloro-3-fluorophenyl)ethanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the proper handling and disposal of this compound, a compound frequently used in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and minimizing environmental impact.
Hazard Profile and Immediate Safety Precautions
This compound is a solid substance that presents several health hazards. Immediate precautions are necessary to prevent adverse health effects.
Identified Hazards:
-
Harmful if swallowed: Acute oral toxicity.[1]
-
Causes skin irritation: Can lead to redness, itching, and inflammation upon contact.[2]
-
Causes serious eye irritation: May result in significant eye damage if contact occurs.[2]
-
May cause respiratory irritation: Inhalation of dust or vapors can irritate the respiratory tract.[2]
The compound is identified with the GHS07 pictogram, indicating it is an irritant and can be harmful.[1][2]
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to mitigate the risks associated with handling this compound. The following table outlines the required PPE for various types of protection.
| Protection Type | Required PPE | Specifications and Rationale |
| Hand Protection | Chemical-resistant gloves | Primary Recommendation: Butyl rubber or Viton® gloves are recommended due to their high resistance to halogenated aromatic hydrocarbons. These materials have demonstrated extended breakthrough times for structurally similar compounds like dichlorobenzene. Secondary Option: Nitrile gloves may be used for brief, incidental contact only, but should be replaced immediately upon any splash or suspected contact. Nitrile gloves generally have poor resistance to halogenated hydrocarbons.[3] |
| Eye and Face Protection | Safety glasses with side shields (minimum) Chemical splash goggles Face shield | Safety glasses with side shields are the minimum requirement. When there is a risk of splashing, chemical splash goggles must be worn. For procedures with a higher splash potential, a face shield should be used in conjunction with goggles to provide comprehensive protection against eye and face contact. |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor (OV) cartridges | To prevent respiratory irritation from dust or vapors, a properly fitted NIOSH-approved respirator is required. The use of an organic vapor cartridge (typically color-coded black) is appropriate for this class of compound. A P100 particulate filter may be added if significant dust is generated. |
| Protective Clothing | Laboratory coat | A standard laboratory coat should be worn to prevent skin contact with the compound. Ensure the lab coat is fully buttoned. |
Operational Plan: Step-by-Step Handling and Storage
Proper handling and storage procedures are critical for maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling Protocol:
-
Engineering Controls: All handling of this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Donning PPE: Before handling, put on all required PPE as specified in the table above.
-
Dispensing: When weighing or transferring the solid compound, use techniques that minimize dust generation.
-
Work Practices: Avoid direct contact with the skin, eyes, and clothing. Do not eat, drink, or smoke in the designated handling area.
-
Post-Handling: After handling, thoroughly wash hands with soap and water. Clean all contaminated surfaces.
-
Doffing PPE: Remove PPE in a manner that avoids cross-contamination, and dispose of single-use items in the appropriate waste stream.
Storage Protocol:
-
Store in a tightly sealed, properly labeled container.
-
Keep in a cool, dry, and well-ventilated area.
-
Store away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Managing Halogenated Organic Waste
This compound is a halogenated organic compound and must be disposed of as hazardous waste.
Waste Segregation and Collection:
-
Dedicated Waste Container: Use a designated, leak-proof, and clearly labeled hazardous waste container for all waste containing this compound.
-
Labeling: The container must be labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
Segregation: This halogenated waste stream must be kept separate from non-halogenated organic waste, aqueous waste, and solid waste.
-
Storage of Waste: Store the sealed waste container in a designated satellite accumulation area within the laboratory, with secondary containment in place.
-
Disposal Request: When the container is full, follow your institution's procedures for hazardous waste pickup and disposal.
Visual Workflow Guides
The following diagrams provide a visual representation of the key decision-making processes for ensuring safety when working with this compound.
Caption: PPE selection workflow based on task-specific risks.
Caption: Step-by-step process for safe waste disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
